molecular formula C27H44ClNO8 B1669296 NKH477 CAS No. 138605-00-2

NKH477

Cat. No.: B1669296
CAS No.: 138605-00-2
M. Wt: 546.1 g/mol
InChI Key: VIRRLEDAYYYTOD-YHEOSNBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Colforsin daropate hydrochloride is the hydrochloride salt of colforsin daropate. It is a drug used for the treatment of acute heart failure. It directly stimulates adenylate cyclase and produces positive inotropic and vasodilator effects accompanied by the increase in cellular cAMP. It has a role as an adenylate cyclase agonist, an antihypertensive agent, a cardiotonic drug and a vasodilator agent. It contains a colforsin daropate(1+).
Potent activator of the adenylate cyclase system and the biosynthesis of cyclic AMP. From the plant Coleus forskohlii. Has antihypertensive, positive inotropic, platelet aggregation inhibitory, and smooth muscle relaxant activities;  also lowers intraocular pressure and promotes release of hormones from the pituitary gland.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-(dimethylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO8.ClH/c1-10-24(5)15-18(31)27(33)25(6)17(30)11-13-23(3,4)21(25)20(35-19(32)12-14-28(8)9)22(34-16(2)29)26(27,7)36-24;/h10,17,20-22,30,33H,1,11-15H2,2-9H3;1H/t17-,20-,21-,22-,24-,25-,26+,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRRLEDAYYYTOD-YHEOSNBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)OC(=O)CCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930165
Record name 5-(Acetyloxy)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-6-yl N,N-dimethyl-beta-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138605-00-2
Record name β-Alanine, N,N-dimethyl-, (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-(acetyloxy)-3-ethenyldodecahydro-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-1H-naphtho[2,1-b]pyran-6-yl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138605-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Colforsin daropate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138605002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Acetyloxy)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-6-yl N,N-dimethyl-beta-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl-(3R,4aR,5S,6aS,10S,10aR,10bS)-5-(acetyloxy)-3-ethenyldodecahydro-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-1H-naphtho[2,1-b]pyran-6-yl ester β-alanine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COLFORSIN DAROPATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6P4R272GT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NKH477

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NKH477, also known as colforsin daropate hydrochloride, is a water-soluble derivative of forskolin (B1673556), a labdane (B1241275) diterpene produced by the plant Coleus forskohlii.[1] Its enhanced solubility compared to its parent compound makes it suitable for intravenous administration, and it has been developed as a cardiovascular drug for the treatment of acute heart failure.[2] this compound is a potent, orally active inodilator, exerting both positive inotropic and vasodilator effects.[2][3] This guide provides a detailed technical overview of the core mechanism of action of this compound, its downstream cellular effects, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: Direct Adenylyl Cyclase Activation

The primary molecular target of this compound is adenylyl cyclase (AC), a key enzyme in cellular signaling.[1][4] Unlike catecholamines, which activate adenylyl cyclase indirectly through G-protein coupled receptors, this compound directly stimulates the catalytic unit of the enzyme.[2][5] This direct activation leads to the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), resulting in a significant increase in intracellular cAMP levels.[1][2] This fundamental action is independent of beta-adrenoceptors, which is particularly advantageous in conditions like severe heart failure where these receptors may be downregulated.[2][6]

Notably, this compound exhibits a degree of selectivity for different adenylyl cyclase isoforms. Studies have shown that it stimulates the cardiac (type V) isoform more potently than other isoforms, such as type II and type III.[7][8] This isoform selectivity may contribute to its specific cardiovascular effects.[7] The mechanism does not involve the inhibition of phosphodiesterases (PDEs) or Na+, K+-ATPase.[3][4]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane This compound This compound AC Adenylyl Cyclase (AC) This compound->AC Direct Activation cAMP cAMP (elevated) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation of Target Proteins

Core signaling pathway of this compound.

Downstream Cellular Effects

The elevation of intracellular cAMP initiates a cascade of downstream events, primarily through the activation of Protein Kinase A (PKA), which mediates the majority of this compound's physiological effects. These effects are most pronounced in the cardiovascular system.

Cardiovascular Effects

In cardiac myocytes, increased cAMP and subsequent PKA activation lead to the phosphorylation of key proteins involved in calcium handling and contractility. This results in a positive inotropic effect, characterized by increased contractility and an accelerated rate of relaxation.[9]

In vascular smooth muscle, the cAMP-PKA pathway promotes relaxation, leading to vasodilation.[10][11] This occurs through two main mechanisms:

  • Attenuation of Ca2+ Mobilization: this compound inhibits acetylcholine- and noradrenaline-induced increases in intracellular calcium concentration ([Ca2+]i).[10][12] It appears to act on ionomycin-sensitive intracellular calcium stores.[10][11]

  • Decreased Myofilament Ca2+ Sensitivity: this compound reduces the sensitivity of the contractile machinery to calcium, further promoting relaxation.[10]

This dual action as a positive inotrope and a vasodilator (an "inodilator") is beneficial in the treatment of heart failure.[3][5]

cluster_extracellular Extracellular cluster_cytosol Cytosol NKH477_ext This compound AC Adenylyl Cyclase NKH477_ext->AC Activates cAMP cAMP AC->cAMP ATP -> PKA PKA cAMP->PKA Activates CaStores Intracellular Ca2+ Stores (SR/ER) PKA->CaStores Inhibits Ca2+ Release Contractile Contractile Machinery PKA->Contractile Reduces Ca2+ Sensitivity Ca_i [Ca2+]i CaStores->Ca_i Release Ca_i->Contractile Activates Response Cellular Response (e.g., Relaxation/Contraction) Contractile->Response

Downstream effects of this compound on cellular signaling.
Immunomodulatory and Other Effects

Beyond its cardiovascular applications, the elevation of cAMP by this compound has been shown to have immunomodulatory effects. It can suppress T-cell proliferation and the production of interleukin-2 (B1167480) (IL-2), suggesting a potential role in modulating immune responses.[11][12] Additionally, studies have indicated that this compound may possess antidepressant properties, consistent with the hypothesis that elevating the cAMP cascade system can have therapeutic effects in depression.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

Parameter MeasuredSystemThis compound ConcentrationObserved EffectReference(s)
cAMP IncreasePorcine coronary artery strips0.1 - 1.0 µMConcentration-dependent increase[10]
cGMP LevelsPorcine coronary artery stripsUp to 0.3 µMNo change[10]
Contraction AttenuationPorcine coronary artery (ACh-induced)0.1 - 1.0 µMConcentration-dependent attenuation[10]
[Ca2+]i AttenuationPorcine coronary artery (ACh-induced)0.1 µMAttenuated increase[10]
[Ca2+]i-Force RelationPorcine coronary artery0.1 µMShifted to the right[10]
[Ca2+]i & Force AttenuationRabbit mesenteric artery (NA-induced)0.01 - 0.3 µMConcentration-dependent attenuation[12]
Bronchodilation (EC50)Guinea pig tracheal smooth muscle32.6 nMRelaxation precontracted with histamine[8]

Table 2: In Vivo Efficacy of this compound

Animal ModelAdministration RouteDoseObserved EffectReference(s)
Anesthetized DogsIntravenous (i.v.)1 - 30 µg/kgIncreased LV dP/dtmax, coronary & femoral blood flow, heart rate; Decreased blood pressure[3][11]
Anesthetized DogsIntravenous (i.v.) Infusion0.15 - 0.6 µg/kg/minIncreased LV dP/dtmax, cardiac output, heart rate; Decreased total peripheral resistance[3]
DogsIntraduodenal / Oral0.05 - 0.2 mg/kg / 0.15 - 0.3 mg/kgClear cardiovascular actions, indicating oral activity[3][4]
Rats (Forced Swim Test)Intraperitoneal (i.p.)0.01 - 0.1 mg/kgDose-dependent decrease in immobility[3]
Mice (Cardiac Allograft)Not Specified1 - 3 mg/kg/dayProlonged graft survival[12][13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Measurement of Intracellular cAMP

This protocol is based on a competitive immunoassay format, a common method for quantifying intracellular cAMP.

  • Cell Culture and Seeding: Culture cells of interest (e.g., HEK293, primary smooth muscle cells) to 80-90% confluency. Harvest and seed cells into a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Aspirate the culture medium and replace it with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Add this compound at various concentrations to the wells. Include appropriate controls (vehicle, positive control like forskolin).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the assay kit to release intracellular cAMP.

  • cAMP Detection: Perform the competitive immunoassay. The cell lysate (containing cAMP) is mixed with a labeled cAMP conjugate (e.g., HTRF donor) and a specific anti-cAMP antibody (e.g., HTRF acceptor).

  • Signal Measurement: After a final incubation period, read the plate on a suitable plate reader. The signal generated is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis: Calculate cAMP concentrations based on a standard curve generated with known amounts of cAMP.

Assessment of Intracellular Calcium Concentration ([Ca2+]i)

This protocol describes the use of a ratiometric fluorescent dye, such as Fura-2 AM.

  • Cell Preparation and Dye Loading: Seed cells on black-walled, clear-bottom 96-well plates. Once adhered, wash the cells with a HEPES-buffered saline solution. Load the cells with Fura-2 AM (e.g., 1-5 µM) in the buffer for 30-60 minutes at 37°C.

  • Washing: After loading, wash the cells multiple times with the buffer to remove extracellular dye.

  • Baseline Measurement: Place the plate in a fluorescence microplate reader equipped with injectors. Measure the baseline fluorescence by exciting the cells at two wavelengths (typically 340 nm and 380 nm) and measuring the emission at ~510 nm.

  • Compound Addition: Inject this compound (and/or an agonist like acetylcholine) into the wells while continuously recording the fluorescence.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio). This ratio is proportional to the intracellular calcium concentration. Normalize the data to the baseline fluorescence to determine the change in [Ca2+]i.

Measurement of Vasodilation in Arterial Smooth Muscle

This protocol outlines an isometric force measurement experiment.

  • Tissue Preparation: Isolate a coronary or mesenteric artery from a suitable animal model (e.g., porcine, rabbit). Carefully cut the artery into rings (2-3 mm in length).

  • Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

  • Equilibration and Pre-contraction: Allow the tissues to equilibrate under a resting tension for about 60-90 minutes. Induce a stable contraction using a contractile agent such as acetylcholine (B1216132) (ACh) or high potassium (K+).

  • This compound Administration: Once a stable contraction plateau is reached, add this compound cumulatively in increasing concentrations to the organ bath.

  • Data Recording and Analysis: Record the changes in isometric force. Express the relaxation induced by this compound as a percentage of the pre-contracted tension. Calculate EC50 values to determine potency.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Biological System (e.g., Cell Culture, Tissue Isolation) Equilibrate Equilibrate System Prep->Equilibrate PreStim Pre-stimulation / Baseline Measurement Equilibrate->PreStim Treat Treat with this compound (Dose-Response) PreStim->Treat PostStim Post-stimulation Measurement Treat->PostStim Record Record Data PostStim->Record Analyze Analyze Data (e.g., EC50, % change) Record->Analyze Interpret Interpret Results Analyze->Interpret

General experimental workflow for studying this compound.

Conclusion

This compound is a water-soluble forskolin derivative that acts as a direct activator of adenylyl cyclase, leading to a rise in intracellular cAMP. This core mechanism, which is independent of beta-adrenoceptors and shows some selectivity for the cardiac AC isoform, triggers a cascade of downstream events. In the cardiovascular system, these events culminate in positive inotropic and vasodilator effects, making this compound an effective agent for the treatment of acute heart failure. Further research into its immunomodulatory and neurological effects may reveal additional therapeutic applications for this potent signaling modulator.

References

An In-depth Technical Guide to the Core Functions of NKH477

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NKH477, a water-soluble derivative of forskolin (B1673556), is a potent activator of adenylyl cyclase, a critical enzyme in cellular signaling. By directly stimulating this enzyme, this compound elevates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger. This increase in cAMP triggers a cascade of downstream effects, leading to a wide range of physiological responses. This guide provides a comprehensive overview of the core functions of this compound, its mechanism of action, and detailed experimental protocols for its study. The information presented is intended to support further research and development of this compound for various therapeutic applications.

Core Mechanism of Action: Adenylyl Cyclase Activation

This compound's primary function is the direct activation of the catalytic unit of adenylyl cyclase.[1] Unlike receptor-mediated activation, this compound bypasses the need for G-protein-coupled receptor (GPCR) stimulation and directly interacts with the enzyme, leading to a robust increase in intracellular cAMP levels. This fundamental action is the foundation for the diverse pharmacological effects of this compound.

The activation of adenylyl cyclase by this compound has been shown to exhibit some selectivity for different isoforms of the enzyme. Notably, it demonstrates a degree of selectivity for the cardiac (type V) adenylyl cyclase isoform.[2][3]

Signaling Pathway

The elevation of intracellular cAMP by this compound initiates a well-characterized signaling cascade. The primary effector of cAMP is Protein Kinase A (PKA). Upon binding cAMP, the catalytic subunits of PKA are released and activated, leading to the phosphorylation of various downstream substrate proteins. These phosphorylation events modulate the activity of numerous cellular proteins, resulting in diverse physiological responses.

NKH477_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GPCR GPCR AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion This compound This compound This compound->AC Direct Activation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Substrate Substrate Proteins pSubstrate Phosphorylated Substrate Proteins Substrate->pSubstrate Phosphorylation Response Physiological Response pSubstrate->Response

Figure 1: this compound signaling pathway.

Pharmacological Functions and Quantitative Data

The activation of the adenylyl cyclase-cAMP pathway by this compound results in a variety of pharmacological effects.

Cardiovascular Effects

This compound exhibits significant cardiovascular effects, primarily acting as a vasodilator and an inotropic agent.[4] Its vasodilatory action is attributed to the cAMP-mediated reduction in intracellular calcium concentration and decreased sensitivity of contractile proteins to calcium in vascular smooth muscle cells.[5] The positive inotropic effects on the heart are due to the enhanced calcium influx in cardiac myocytes.

Parameter Value Experimental Model Reference
Vasodilation (ACh-induced contraction) 0.1-1.0 µM (concentration-dependent attenuation)Porcine coronary artery strips[5]
Positive Inotropic and Chronotropic Potency vs. Isoproterenol (B85558) 120-350 times less potentIsolated, blood-perfused dog heart preparations[1]
Intravenous Dose (Dogs) 1-30 µg/kg (dose-related increases in LV dP/dtmax, coronary and femoral blood flow, heart rate)Anesthetized dogs[4]
Oral Dose (Dogs) 0.15 and 0.3 mg/kgAnesthetized dogs[4]
Bronchodilatory Effects

This compound induces relaxation of bronchial smooth muscle, making it a potential therapeutic agent for respiratory conditions such as asthma.

Parameter Value Experimental Model Reference
EC50 for Bronchodilation 32.6 nMGuinea pig tracheal smooth muscle precontracted with histamine[6]
Potential Antidepressant Effects

Studies have suggested that this compound possesses antidepressant-like properties, as demonstrated in preclinical models. This effect is hypothesized to be linked to the elevation of cAMP in the central nervous system.

Parameter Value Experimental Model Reference
Effective Dose (Antidepressant-like effect) 0.01-0.1 mg/kg (dose-dependently decreased immobility)Forced swimming test in rats[7]
Potency vs. Amitriptyline (B1667244) Maximum effect at 0.01 mg/kg (150 times more potent than amitriptyline at 15 mg/kg)Forced swimming test in rats[7]
Oral Administration (Antidepressant-like effect) 0.5 to 1.5 mg/kg (chronic administration)Forced swimming test in rats[7]
Immunosuppressive Effects

This compound has been shown to exert immunosuppressive effects by modulating T-cell function.[8] This is mediated by the inhibitory effects of elevated cAMP on T-cell proliferation, cytokine production, and cytotoxic T-lymphocyte generation.

Parameter Value Experimental Model Reference
In vivo Dose (Allograft Survival) 1 and 3 mg/kg/day (prolonged median graft survival)Murine cardiac allograft model[8]

Detailed Experimental Protocols

Measurement of Intracellular cAMP Levels

This protocol describes a competitive immunoassay for the quantification of intracellular cAMP.

cAMP_Assay_Workflow Start Start Cell_Culture 1. Cell Culture (Expressing target of interest) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (e.g., 384-well plate) Cell_Culture->Cell_Seeding Compound_Addition 3. Compound Addition (this compound or controls) Cell_Seeding->Compound_Addition Incubation 4. Incubation Compound_Addition->Incubation Lysis_Detection 5. Cell Lysis and Addition of Detection Reagents (Labeled anti-cAMP Ab & Labeled cAMP) Incubation->Lysis_Detection Competitive_Binding 6. Incubation for Competitive Binding Lysis_Detection->Competitive_Binding Signal_Reading 7. Signal Reading (e.g., HTRF, AlphaScreen) Competitive_Binding->Signal_Reading Data_Analysis 8. Data Analysis (Inverse correlation of signal to cAMP concentration) Signal_Reading->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for a cAMP assay.

Materials:

  • Cells of interest

  • Cell culture medium and supplements

  • This compound

  • Control compounds (e.g., forskolin as a positive control, vehicle as a negative control)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Multi-well plates (format depends on the assay kit)

  • Plate reader compatible with the chosen assay technology

Procedure:

  • Cell Culture and Seeding:

    • Culture cells to the desired confluency.

    • Harvest and seed the cells into multi-well plates at a predetermined density.

    • Allow cells to adhere overnight if using adherent cell lines.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer.

    • Remove the culture medium from the cells and add the compound solutions.

    • Incubate for a specified time at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the assay kit manufacturer's instructions. This step also typically includes the addition of detection reagents.

    • The detection reagents usually contain a labeled anti-cAMP antibody and a labeled cAMP analog. The endogenous cAMP from the cell lysate will compete with the labeled cAMP for binding to the antibody.

  • Signal Detection:

    • Incubate the plate to allow the competitive binding reaction to reach equilibrium.

    • Read the plate using a plate reader. The signal generated is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in the experimental samples by interpolating from the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a behavioral test used to assess the antidepressant potential of compounds in rodents.[9][10]

Forced_Swim_Test_Workflow Start Start Animal_Acclimation 1. Animal Acclimation Start->Animal_Acclimation Drug_Administration 2. Drug Administration (this compound, vehicle, or positive control) Animal_Acclimation->Drug_Administration Pre_Test_Session 3. Pre-Test Session (Optional, species-dependent) (e.g., 15 min swim) Drug_Administration->Pre_Test_Session Test_Session 4. Test Session (e.g., 5-6 min swim) Pre_Test_Session->Test_Session Behavioral_Recording 5. Behavioral Recording (Video recording) Test_Session->Behavioral_Recording Behavioral_Scoring 6. Behavioral Scoring (Immobility, swimming, climbing time) Behavioral_Recording->Behavioral_Scoring Data_Analysis 7. Data Analysis (Comparison between groups) Behavioral_Scoring->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to NKH477: A Potent Activator of Adenylyl Cyclase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NKH477, also known as colforsin daropate hydrochloride, is a water-soluble derivative of forskolin (B1673556), a labdane (B1241275) diterpene isolated from the plant Coleus forskohlii.[1][2] Unlike its parent compound, this compound's enhanced solubility makes it suitable for intravenous administration, expanding its therapeutic potential.[3][4] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action as a direct activator of adenylyl cyclase, a pivotal enzyme in cellular signaling. We will delve into the downstream consequences of this activation, present quantitative data on its efficacy, and provide detailed experimental protocols for its study.

Introduction: The Significance of Adenylyl Cyclase Activation

Adenylyl cyclase (AC) is a key enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.[5][6] The cAMP signaling pathway is integral to a vast array of physiological processes, including cardiac muscle contraction, smooth muscle relaxation, hormone secretion, and neuronal activity.[7][8][9] Dysregulation of this pathway is implicated in numerous pathological conditions.

This compound's ability to directly activate adenylyl cyclase, bypassing the need for G-protein coupled receptor (GPCR) stimulation, makes it a valuable tool for both research and therapeutic applications.[2][10] Its primary mechanism involves the direct stimulation of the catalytic unit of most adenylyl cyclase isoforms, leading to a rapid increase in intracellular cAMP levels.[10][11]

Mechanism of Action: Direct Activation of Adenylyl Cyclase

This compound, like forskolin, binds directly to the catalytic subunit of adenylyl cyclase, inducing a conformational change that enhances its enzymatic activity.[10][11] This allosteric activation leads to a significant and rapid increase in the intracellular concentration of cAMP.[10] The elevated cAMP levels then activate downstream effectors, primarily Protein Kinase A (PKA).[5][8]

Activated PKA subsequently phosphorylates a multitude of target proteins, triggering a cascade of cellular responses specific to the cell type.[5][9] For instance, in cardiac myocytes, this leads to increased calcium influx and enhanced contractility, while in smooth muscle cells, it results in relaxation.[12][13]

Notably, studies have shown that this compound exhibits some selectivity for the cardiac (type V) isoform of adenylyl cyclase, suggesting the potential for more targeted therapeutic effects compared to forskolin.[14][15]

Signaling Pathways

The activation of adenylyl cyclase by this compound initiates a well-defined signaling cascade. The following diagrams illustrate the canonical adenylyl cyclase pathway and a typical experimental workflow for studying the effects of this compound.

Adenylyl_Cyclase_Signaling_Pathway cluster_membrane Plasma Membrane AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts This compound This compound This compound->AC Activates ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA PKA_inactive->PKA_active Activates Phosphorylation Phosphorylation of Target Proteins PKA_active->Phosphorylation Response Cellular Response Phosphorylation->Response

Figure 1: this compound-mediated adenylyl cyclase signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies. This data allows for a comparative assessment of its potency and efficacy across different experimental models.

Table 1: In Vitro Efficacy of this compound

ParameterCell/Tissue TypeValueReference
EC50 Guinea Pig Tracheal Smooth Muscle Relaxation32.6 nM[3]
Concentration Porcine Coronary Artery Smooth Muscle0.1 - 1.0 µM[12]
Concentration Rabbit Mesenteric Artery Smooth Muscle0.01 - 0.3 µM[16]

Table 2: In Vivo Dosage and Effects of this compound

Animal ModelAdministration RouteDoseObserved EffectReference
Anesthetized DogsIntravenous1 - 30 µg/kgIncreased cardiac contractility and blood flow[4]
Anesthetized DogsIntravenous Infusion0.15 - 0.6 µg/kg/minIncreased cardiac output, decreased blood pressure[4]
Rats with Chronic Heart FailureImproved cardiac function[3]
Dog Heart-Lung Preparation10 - 100 µgImproved cardiac function in drug-induced heart failure
RatsOral0.5 - 1.5 mg/kgAntidepressant-like effects

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Measurement of Intracellular cAMP Levels

A common method for quantifying the effect of this compound is to measure the resultant increase in intracellular cAMP. Competitive immunoassays are frequently employed for this purpose.

Protocol: Competitive Enzyme Immunoassay for cAMP

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293, primary cardiac myocytes, or smooth muscle cells) in a 96-well plate and culture to 80-90% confluency.

    • Prior to the assay, replace the culture medium with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

    • Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the stimulation buffer and lyse the cells using a lysis buffer provided with a commercial cAMP assay kit. This step releases the intracellular cAMP.

  • cAMP Measurement (ELISA):

    • Transfer the cell lysates to an antibody-coated microplate (typically goat anti-rabbit IgG).

    • Add a fixed amount of cAMP-alkaline phosphatase conjugate and a rabbit polyclonal antibody to cAMP.

    • Incubate the plate, allowing the cAMP from the sample and the cAMP conjugate to compete for binding to the primary antibody.

    • Wash the plate to remove unbound reagents.

    • Add a substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate). The resulting color change is inversely proportional to the amount of cAMP in the sample.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in the samples by interpolating from the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

cAMP_Assay_Workflow Start Start: Plate Cells Culture Culture to 80-90% Confluency Start->Culture Stim_Buffer Add Stimulation Buffer (with PDE inhibitor) Culture->Stim_Buffer Add_this compound Add this compound (Varying Concentrations) Stim_Buffer->Add_this compound Incubate Incubate (e.g., 15-30 min at 37°C) Add_this compound->Incubate Lyse Lyse Cells Incubate->Lyse ELISA Perform Competitive ELISA Lyse->ELISA Read_Absorbance Read Absorbance ELISA->Read_Absorbance Analyze Analyze Data (Standard Curve, EC50) Read_Absorbance->Analyze End End Analyze->End

Figure 2: Experimental workflow for measuring intracellular cAMP.
Assessment of Smooth Muscle Contraction

The vasodilatory effects of this compound are often studied by measuring its ability to relax pre-contracted smooth muscle strips.[12][16]

Protocol: Isometric Tension Measurement in Arterial Rings

  • Tissue Preparation:

    • Euthanize an animal (e.g., rabbit, pig) and dissect a segment of an artery (e.g., mesenteric, coronary).

    • Cut the artery into rings (2-3 mm in width) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.

    • Connect one end of the ring to a fixed support and the other to an isometric force transducer.

  • Equilibration and Pre-contraction:

    • Allow the arterial rings to equilibrate for at least 60 minutes under a resting tension.

    • Induce a stable contraction using a contractile agent such as norepinephrine (B1679862) or a high-potassium solution.

  • This compound Treatment and Data Recording:

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

    • Record the changes in isometric tension continuously using a data acquisition system.

  • Data Analysis:

    • Express the relaxation induced by this compound as a percentage of the pre-contraction tension.

    • Plot the percentage of relaxation against the log of the this compound concentration to generate a dose-response curve and calculate the EC50.

Conclusion

This compound is a potent, water-soluble activator of adenylyl cyclase with significant potential in both basic research and clinical applications. Its direct mechanism of action and favorable pharmacokinetic profile compared to forskolin make it a valuable tool for modulating the cAMP signaling pathway. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the multifaceted roles of this compound. Further research into its isoform selectivity and in vivo effects will continue to elucidate its full therapeutic potential.

References

An In-depth Technical Guide to the Cellular Signaling Pathways of NKH477

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NKH477, a water-soluble forskolin (B1673556) derivative, is a potent activator of adenylyl cyclase (AC), a critical enzyme in cellular signaling. By directly stimulating AC, this compound elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a ubiquitous second messenger that modulates a myriad of physiological processes. This guide provides a comprehensive overview of the core cellular signaling pathways activated by this compound, with a focus on its molecular interactions and downstream effects. We delve into the quantitative aspects of its activity, detail key experimental methodologies for its study, and provide visual representations of its signaling cascades to support further research and drug development efforts.

Introduction

This compound, also known as colforsin dapropate hydrochloride, is a derivative of the natural diterpene forskolin.[1][2] Unlike its parent compound, this compound exhibits enhanced water solubility, making it more amenable for in vivo and clinical investigations.[3][4] Its primary mechanism of action is the direct activation of the catalytic subunit of adenylyl cyclase, bypassing the need for G-protein-coupled receptor (GPCR) stimulation.[1][5] This leads to a significant increase in intracellular cAMP concentrations, triggering downstream signaling cascades that are central to its diverse pharmacological effects, including potent cardiovascular, immunomodulatory, and neurological activities.[5][6][7] This document serves as a technical resource for professionals engaged in the study and application of cAMP-modulating compounds.

Core Signaling Pathway: Adenylyl Cyclase Activation and cAMP Production

The cornerstone of this compound's cellular activity is its direct interaction with and activation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.

Mechanism of Action

This compound binds to the catalytic subunit of adenylyl cyclase, inducing a conformational change that enhances its enzymatic activity.[1][5] This activation is independent of G-protein stimulation, allowing this compound to elevate cAMP levels even in cells where GPCR signaling is compromised.[8] Notably, this compound has shown some selectivity for different isoforms of adenylyl cyclase, with a particular potency for the cardiac-specific type V isoform.[4][9] This isoform selectivity may contribute to its pronounced cardiovascular effects.

NKH477_Mechanism This compound This compound AC Adenylyl Cyclase (Catalytic Subunit) This compound->AC Direct Activation cAMP cAMP AC->cAMP Catalysis ATP ATP ATP->AC

Figure 1: this compound direct activation of adenylyl cyclase.

Downstream Signaling Cascades

The elevation of intracellular cAMP by this compound initiates signaling through two primary effector pathways: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).

The PKA Pathway

PKA is a serine/threonine kinase that, in its inactive state, exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits releases the active catalytic subunits, which then phosphorylate a multitude of substrate proteins on serine and threonine residues. This phosphorylation cascade mediates many of the physiological effects of this compound.

The Epac Pathway

Epac proteins (Epac1 and Epac2) are guanine (B1146940) nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2. Upon binding cAMP, Epac proteins undergo a conformational change that activates their GEF activity, leading to the activation of Rap proteins and subsequent downstream signaling events.

Downstream_Signaling cluster_upstream Upstream Activation cluster_pka PKA Pathway cluster_epac Epac Pathway This compound This compound AC Adenylyl Cyclase This compound->AC cAMP Increased Intracellular cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Epac Exchange Protein directly Activated by cAMP (Epac) cAMP->Epac Activation PKA_Substrates Phosphorylation of Substrate Proteins PKA->PKA_Substrates PKA_Effects Physiological Effects (e.g., Smooth Muscle Relaxation, Cardiac Contractility) PKA_Substrates->PKA_Effects Rap Rap GTPase Activation Epac->Rap Epac_Effects Physiological Effects (e.g., Cell Adhesion, Insulin Secretion) Rap->Epac_Effects

Figure 2: Downstream signaling pathways of this compound.

Quantitative Data

The following tables summarize key quantitative data regarding the activity of this compound from various experimental systems.

Table 1: In Vitro Potency of this compound

ParameterSystemValueReference(s)
EC50 (Smooth Muscle Relaxation) Guinea Pig Tracheal Smooth Muscle (Histamine-precontracted)32.6 ± 4.3 nM[3]
Adenylyl Cyclase Activation (relative to Forskolin) Type V (Cardiac)~1.87-fold more potent[9]
Type IISimilar potency (~1.04-fold)[9]
Type IIISimilar potency (~0.89-fold)[9]
cAMP Accumulation (relative to Forskolin) HEK293 cells overexpressing Type V AC~1.57-fold greater[9]

Table 2: In Vivo Cardiovascular Effects of this compound in Anesthetized Dogs

ParameterDoseEffectReference(s)
Left Ventricular dP/dtmax 1-30 µg/kg (i.v.)Dose-dependent increase[5]
Coronary & Femoral Artery Blood Flow 1-30 µg/kg (i.v.)Dose-dependent increase[5]
Heart Rate 1-30 µg/kg (i.v.)Dose-dependent increase[5]
Blood Pressure 1-30 µg/kg (i.v.)Dose-dependent decrease[5]
Cardiac Output 0.15-0.6 µg/kg/min (i.v. infusion)Dose-dependent increase[5]
Total Peripheral Resistance 0.15-0.6 µg/kg/min (i.v. infusion)Dose-dependent decrease[5]

Table 3: Immunomodulatory Effects of this compound in Mice

ParameterDoseEffectReference(s)
Cardiac Allograft Survival (Median) 1 mg/kg/dayProlonged to 12 days (vs. 10 days in control)[7]
3 mg/kg/dayProlonged to 15 days (vs. 10 days in control)[7]
T-cell Proliferation (in Mixed Lymphocyte Reaction) In vitro additionSuppression[7]
IL-2 Production In vitro additionSuppression[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's cellular effects.

Measurement of Adenylyl Cyclase Activity

This protocol is based on the measurement of [α-³²P]cAMP formation from [α-³²P]ATP.

  • Materials:

    • Cell membranes or purified adenylyl cyclase

    • This compound

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX))

    • [α-³²P]ATP

    • Stopping solution (e.g., 2% SDS, 40 mM ATP, 1.4 mM cAMP)

    • Dowex and alumina (B75360) columns for chromatography

    • Scintillation counter

  • Procedure:

    • Prepare reaction tubes containing assay buffer and the desired concentration of this compound.

    • Add cell membranes or purified enzyme to the tubes.

    • Initiate the reaction by adding [α-³²P]ATP.

    • Incubate at 30°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding the stopping solution.

    • Separate [³²P]cAMP from unreacted [α-³²P]ATP and other phosphorylated products using sequential Dowex and alumina column chromatography.

    • Quantify the amount of [³²P]cAMP using a scintillation counter.

Measurement of Intracellular cAMP Levels

This can be achieved using a competitive binding assay, such as an ELISA.

  • Materials:

    • Cultured cells

    • This compound

    • Cell lysis buffer (e.g., 0.1 M HCl)

    • cAMP ELISA kit (containing cAMP-HRP conjugate, anti-cAMP antibody, and substrate)

    • Microplate reader

  • Procedure:

    • Plate cells in a multi-well plate and grow to desired confluency.

    • Treat cells with various concentrations of this compound for a specified time.

    • Lyse the cells with lysis buffer to release intracellular cAMP.

    • Perform the competitive ELISA according to the manufacturer's instructions. Briefly, cell lysates are incubated in wells pre-coated with an anti-cAMP antibody, along with a fixed amount of HRP-conjugated cAMP.

    • The amount of HRP-conjugated cAMP that binds to the antibody is inversely proportional to the concentration of cAMP in the cell lysate.

    • Add the substrate and measure the absorbance using a microplate reader.

    • Calculate the cAMP concentration based on a standard curve.

Measurement of PKA Activity

PKA activity is typically measured by the transfer of ³²P from [γ-³²P]ATP to a specific PKA substrate peptide.

  • Materials:

    • Cell lysates

    • PKA assay buffer (e.g., 20 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT)

    • PKA substrate peptide (e.g., Kemptide)

    • [γ-³²P]ATP

    • Phosphocellulose paper

    • Wash buffer (e.g., 0.75% phosphoric acid)

    • Scintillation counter

  • Procedure:

    • Prepare cell lysates from cells treated with or without this compound.

    • Set up reaction tubes containing assay buffer, PKA substrate peptide, and cell lysate.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a defined time (e.g., 10 minutes).

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.

    • Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This is commonly performed using ratiometric fluorescent calcium indicators like Fura-2 AM.

  • Materials:

    • Cultured cells on coverslips

    • Fura-2 AM

    • Physiological salt solution (e.g., Krebs-Ringer buffer)

    • Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.

  • Procedure:

    • Load cells with Fura-2 AM by incubating them in a solution containing the dye.

    • Wash the cells to remove extracellular dye and allow for de-esterification of the dye within the cells.

    • Mount the coverslip on the microscope stage and perfuse with the physiological salt solution.

    • Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

    • Calibrate the fluorescence ratio to absolute [Ca²⁺]i values using ionomycin (B1663694) and EGTA.

Calcium_Imaging_Workflow Start Start: Cultured Cells on Coverslip Load Load with Fura-2 AM Start->Load Wash Wash and De-esterify Load->Wash Image Fluorescence Microscopy (Ex: 340/380 nm, Em: 510 nm) Wash->Image Ratio Calculate F340/F380 Ratio Image->Ratio Calibrate Calibrate to [Ca²⁺]i Ratio->Calibrate End End: Intracellular Calcium Concentration Calibrate->End

Figure 3: Workflow for intracellular calcium measurement.

Conclusion

This compound is a valuable pharmacological tool for investigating cAMP-mediated signaling pathways. Its direct and potent activation of adenylyl cyclase provides a clear mechanism for elevating intracellular cAMP, which in turn modulates a wide range of cellular functions through the PKA and Epac pathways. The quantitative data and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other adenylyl cyclase activators in cardiovascular diseases, immune disorders, and neurological conditions. A thorough understanding of its signaling cascades is paramount for the development of novel and targeted therapeutics.

References

The Pharmacodynamics of NKH477: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NKH477, a water-soluble derivative of forskolin, is a potent activator of adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). This direct activation of adenylyl cyclase forms the cornerstone of this compound's diverse pharmacodynamic effects, which include positive inotropic and chronotropic actions on the heart, vasodilation of smooth muscle, and immunomodulatory activity. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to support further research and drug development.

Core Mechanism of Action: Adenylyl Cyclase Activation

This compound exerts its effects by directly binding to and activating the catalytic unit of adenylyl cyclase. This action bypasses the need for G-protein-coupled receptor (GPCR) stimulation, leading to a robust increase in intracellular cAMP levels across various cell types. The elevation of cAMP triggers downstream signaling cascades, primarily through the activation of Protein Kinase A (PKA), which then phosphorylates numerous target proteins, mediating the cellular responses.

Signaling Pathway of this compound

NKH477_Pathway This compound This compound AC Adenylyl Cyclase This compound->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets AMP AMP PDE->AMP Cardiac_Pathway This compound This compound AC Adenylyl Cyclase This compound->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates L_type L-type Ca2+ Channels PKA->L_type Phosphorylates PLB Phospholamban PKA->PLB Phosphorylates Ca_influx Ca2+ Influx L_type->Ca_influx SR_Ca SR Ca2+ Uptake/Release PLB->SR_Ca Contraction Increased Contractility Ca_influx->Contraction SR_Ca->Contraction SmoothMuscle_Pathway This compound This compound AC Adenylyl Cyclase This compound->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Ca_Mobilization Ca2+ Mobilization PKA->Ca_Mobilization Inhibits Myosin Myosin Light Chain Kinase PKA->Myosin Inhibits Relaxation Smooth Muscle Relaxation Ca_Mobilization->Relaxation Myosin->Relaxation TCell_Workflow Start Start Culture Culture Effector (T-cells) and Target Cells Start->Culture Label Label Target Cells (e.g., CFSE) Culture->Label Plate Plate Labeled Target Cells Label->Plate Add_Effector Add Effector T-cells (various E:T ratios) Plate->Add_Effector Treat Treat with this compound (various concentrations) Add_Effector->Treat Incubate Incubate (e.g., 4-6 hours) Treat->Incubate Add_Viability_Dye Add Viability Dye (e.g., PI) Incubate->Add_Viability_Dye Flow_Cytometry Acquire on Flow Cytometer Add_Viability_Dye->Flow_Cytometry Analyze Analyze Data: % Target Cell Death Flow_Cytometry->Analyze End End Analyze->End

In Vivo Pharmacokinetics of NKH477: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NKH477, also known as colforsin daropate hydrochloride, is a water-soluble derivative of forskolin (B1673556), a labdane (B1241275) diterpene extracted from the plant Coleus forskohlii. Like its parent compound, this compound is a potent activator of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] This increase in intracellular cAMP levels mediates a variety of physiological responses, making this compound a compound of interest for therapeutic applications, particularly in cardiovascular diseases.[2][3] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, summarizing key data from preclinical and clinical studies.

Mechanism of Action

This compound directly stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[4] This second messenger is crucial in numerous signaling pathways. The activation of adenylyl cyclase by this compound occurs without the inhibition of phosphodiesterases or Na+/K+-ATPase.[2] Notably, this compound exhibits some selectivity for the cardiac (type V) isoform of adenylyl cyclase.[1]

NKH477_Signaling_Pathway This compound This compound AC Adenylyl Cyclase (Type V) This compound->AC activates cAMP cAMP (Increased) AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Downstream Cellular Responses (e.g., Vasodilation, Inotropy) PKA->Cellular_Response phosphorylates targets leading to PK_Workflow cluster_preclinical Preclinical Pharmacokinetic Study Workflow Animal_Model Select Animal Model (e.g., Male Wistar Rats, Beagle Dogs) Dosing Administer this compound (e.g., IV bolus, IV infusion) with or without radiolabeling (14C) Animal_Model->Dosing Sampling Collect Biological Samples (Blood, Plasma, Urine, Feces, Bile) Dosing->Sampling Analysis Quantify this compound and Metabolites (e.g., HPLC, LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Analysis->PK_Analysis Results Determine PK Parameters (t½, AUC, CL, Vd) PK_Analysis->Results ADME_Summary Absorption Absorption Oral and intraduodenal activity demonstrated in dogs [19] Distribution Distribution Rapid and extensive to tissues (except CNS) [1] High concentration in the liver [1] Longer retention in heart, blood, spleen, adrenal gland [1] Absorption->Distribution Metabolism Metabolism Formation of an active metabolite (M-1) [1] Distribution->Metabolism Excretion Excretion Primarily via feces through biliary excretion in rats and dogs [1] Metabolism->Excretion

References

An In-depth Technical Guide to the Biological Effects of Colforsin Dapropate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colforsin dapropate hydrochloride, a water-soluble derivative of forskolin (B1673556), is a potent activator of adenylyl cyclase. This document provides a comprehensive overview of its biological effects, focusing on its mechanism of action, cardiovascular properties, potential as an anticancer agent, and its influence on intraocular pressure. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Core Mechanism of Action: Adenylyl Cyclase Activation

Colforsin dapropate hydrochloride exerts its biological effects primarily through the direct activation of adenylyl cyclase (AC), a key enzyme in cellular signaling.[1][2] Unlike receptor-mediated agonists, colforsin bypasses cell surface receptors and directly stimulates the catalytic subunit of most adenylyl cyclase isoforms.[3] This leads to the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that modulates a wide array of cellular functions.[2][3]

Notably, colforsin dapropate hydrochloride (also known as NKH477) has demonstrated a degree of selectivity for the type V isoform of adenylyl cyclase, which is predominantly expressed in the heart. This selectivity may contribute to its pronounced cardiovascular effects.

Signaling Pathway

The elevation of intracellular cAMP initiates a signaling cascade through the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[4][5]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Colforsin Colforsin AC Adenylyl Cyclase (AC) (Type V isoform preference) Colforsin->AC Direct Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Epac Exchange protein directly activated by cAMP (Epac) cAMP->Epac Activation Downstream_PKA PKA Substrates (e.g., Phospholamban, Troponin I, L-type Ca2+ channels) PKA->Downstream_PKA Phosphorylation Downstream_Epac Epac Effectors (e.g., Rap1, CaMKII, RhoA) Epac->Downstream_Epac Activation Physiological_Effects Physiological Effects (e.g., Inotropy, Vasodilation) Downstream_PKA->Physiological_Effects Downstream_Epac->Physiological_Effects Start Start Anesthetize Anesthetize Animal (e.g., rat, rabbit) Start->Anesthetize Heparinize Administer Heparin Anesthetize->Heparinize Excise Rapidly Excise Heart Heparinize->Excise Cannulate Mount on Langendorff Apparatus via Aortic Cannula Excise->Cannulate Perfuse Initiate Retrograde Perfusion with Krebs-Henseleit Buffer (37°C, oxygenated) Cannulate->Perfuse Stabilize Stabilization Period (e.g., 20-30 min) Perfuse->Stabilize Administer Administer Colforsin Dapropate HCl (in perfusate) Stabilize->Administer Record Record Hemodynamic Parameters (LVDP, HR, dP/dt, Coronary Flow) Administer->Record End End Record->End Start Start Cell_Treatment Treat Cells with Colforsin Dapropate HCl Start->Cell_Treatment Cell_Lysis Lyse Cells and Inactivate Phosphodiesterases Cell_Treatment->Cell_Lysis Add_Reagents Add Sample/Standard, cAMP-AP Conjugate, and Rabbit anti-cAMP Antibody Cell_Lysis->Add_Reagents Plate_Coating Use Plate Coated with Anti-Rabbit IgG Plate_Coating->Add_Reagents Incubate Incubate at Room Temperature (Competitive Binding) Add_Reagents->Incubate Wash Wash to Remove Unbound Reagents Incubate->Wash Add_Substrate Add pNpp Substrate Wash->Add_Substrate Incubate_Substrate Incubate for Color Development Add_Substrate->Incubate_Substrate Stop_Reaction Add Stop Solution Incubate_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate Calculate cAMP Concentration (Inversely Proportional to Signal) Read_Absorbance->Calculate End End Calculate->End

References

NKH477: A Technical Guide for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NKH477, also known as colforsin daropate hydrochloride, is a water-soluble derivative of forskolin, a labdane (B1241275) diterpene isolated from the Indian coleus plant (Coleus forskohlii).[1][2] This potent pharmacological agent has garnered significant interest in cardiovascular research due to its unique mechanism of action as a direct activator of adenylyl cyclase.[3] By elevating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, this compound exerts a range of cardiovascular effects, including positive inotropy, chronotropy, and vasodilation.[4][5] Notably, it demonstrates a degree of selectivity for cardiac adenylyl cyclase isoforms, particularly type V, suggesting a potential for targeted therapeutic applications in heart failure and other cardiovascular diseases.[6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative physiological effects, and detailed experimental protocols relevant to its study in a cardiovascular context.

Core Mechanism of Action: Direct Adenylyl Cyclase Activation

This compound's primary mechanism of action is the direct stimulation of adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) to cAMP.[3] Unlike catecholamines, which activate adenylyl cyclase indirectly through G-protein coupled receptors, this compound bypasses this receptor-dependent pathway.[3] This direct activation is particularly significant in the context of heart failure, where β-adrenergic receptors are often downregulated or desensitized.[3][7]

Studies have shown that this compound exhibits selectivity for certain adenylyl cyclase isoforms. Specifically, it has been demonstrated to be a more potent activator of the cardiac-predominant type V adenylyl cyclase compared to other isoforms.[6] This selectivity may contribute to its distinct cardiovascular profile. The resulting increase in intracellular cAMP leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets involved in cardiac muscle contraction and relaxation.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound AC Adenylyl Cyclase (Type V) This compound->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Cardiovascular Effects Phosphorylation->Response

Caption: this compound signaling cascade in cardiomyocytes.

Quantitative Data on Cardiovascular Effects

Numerous preclinical studies have quantified the cardiovascular effects of this compound. The following tables summarize key findings from studies in various animal models.

Table 1: Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs
ParameterDose (µg/kg)Change from BaselineCitation(s)
Left Ventricular dP/dtmax1-30Dose-dependent increase[3][4]
Coronary Artery Blood Flow1-30Dose-dependent increase[3][4]
Femoral Artery Blood Flow1-30Dose-dependent increase[3][4]
Heart Rate1-30Dose-dependent increase[3][4]
Blood Pressure1-30Dose-dependent decrease[3][4]
Cardiac Output0.15-0.6 (infusion, µg/kg/min)Dose-dependent increase[4]
Total Peripheral Resistance0.15-0.6 (infusion, µg/kg/min)Dose-dependent decrease[4]
Table 2: Effects of this compound in Dog Models of Drug-Induced Cardiac Failure
Inducing AgentThis compound Dose (µg)Effect on Cardiac OutputCitation(s)
Pentobarbital10-100Dose-dependent improvement; ~40-50% reduction reversed[8][9]
Propranolol10-100Dose-dependent improvement; ~40-50% reduction reversed[8][9]
Verapamil10-100Dose-dependent improvement; ~40-50% reduction reversed[8][9]

With a 100 µg dose of this compound, an almost complete restoration of cardiac performance was observed in these models.[8][9]

Table 3: Comparative Effects of this compound and Isoproterenol in Isolated, Blood-Perfused Dog Heart Preparations
ParameterObservationCitation(s)
Positive Inotropic EffectThis compound is 120-350 times less potent than isoproterenol[5][8]
Positive Chronotropic EffectThis compound is less potent than isoproterenol[5][8]
Coronary VasodilationThis compound produces a greater increase in coronary blood flow than isoproterenol[5][8]
Duration of ActionThis compound is longer-acting than forskolin[5][8]
Table 4: Selectivity of this compound for Adenylyl Cyclase Isoforms
Adenylyl Cyclase IsoformFold Stimulation (relative to forskolin)Citation(s)
Type V (cardiac)1.87 ± 0.02[10]
Type II1.04 ± 0.02[10]
Type III0.89 ± 0.03[10]

Experimental Protocols

The following protocols are representative of the methodologies used to investigate the cardiovascular effects of this compound. While specific details from the original studies are not exhaustively available, these protocols provide a comprehensive guide for researchers.

Isolated, Blood-Perfused Heart Preparation (Langendorff)

This ex vivo model allows for the study of cardiac function in a controlled environment, free from systemic influences.

Langendorff_Heart_Preparation_Workflow Start Animal Anesthesia and Heparinization Thoracotomy Thoracotomy and Heart Excision Start->Thoracotomy Cannulation Aortic Cannulation Thoracotomy->Cannulation Perfusion Retrograde Perfusion with Krebs-Henseleit Buffer Cannulation->Perfusion Stabilization Stabilization Period Perfusion->Stabilization Drug_Admin This compound Administration (in perfusate) Stabilization->Drug_Admin Data_Acq Data Acquisition (LVDP, HR, Coronary Flow) Drug_Admin->Data_Acq

Caption: Workflow for Langendorff isolated heart perfusion.

Materials:

  • Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11), gassed with 95% O₂ / 5% CO₂.

  • Langendorff apparatus.

  • Surgical instruments.

  • Transducers for measuring pressure and flow.

  • Data acquisition system.

Procedure:

  • Anesthetize the experimental animal (e.g., rat, rabbit, guinea pig) and administer heparin to prevent blood clotting.

  • Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Identify the aorta and cannulate it on the Langendorff apparatus.

  • Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Allow the heart to stabilize for a period of 20-30 minutes.

  • Introduce this compound into the perfusate at desired concentrations.

  • Record left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow.

Measurement of Intracellular cAMP Levels

A competitive immunoassay is a common method for quantifying intracellular cAMP.

Materials:

  • Cultured cardiomyocytes or heart tissue homogenates.

  • Cell lysis buffer (e.g., 0.1 M HCl).

  • cAMP competitive ELISA kit.

  • Microplate reader.

Procedure:

  • Culture cardiomyocytes to confluence in appropriate multi-well plates.

  • Treat cells with this compound at various concentrations for a specified duration.

  • Lyse the cells using the lysis buffer to release intracellular cAMP.

  • Perform the competitive ELISA according to the manufacturer's instructions. This typically involves the incubation of the cell lysate with a known amount of labeled cAMP and a limited amount of anti-cAMP antibody.

  • The amount of labeled cAMP bound to the antibody is inversely proportional to the amount of unlabeled cAMP in the sample.

  • Measure the signal using a microplate reader and calculate the cAMP concentration based on a standard curve.

In Vivo Hemodynamic Assessment in Anesthetized Dogs

This protocol outlines the measurement of key cardiovascular parameters in a live animal model.

Materials:

  • Anesthetic agents (e.g., pentobarbital).

  • Ventilator.

  • Catheters for pressure and flow measurement.

  • Data acquisition system.

  • This compound solution for intravenous administration.

Procedure:

  • Anesthetize the dog and maintain anesthesia with a continuous infusion.

  • Intubate the animal and provide mechanical ventilation.

  • surgically place catheters in the femoral artery (for blood pressure), left ventricle (for LV dP/dtmax), and coronary artery (for blood flow).

  • Allow the animal to stabilize.

  • Administer this compound intravenously as a bolus injection or continuous infusion at various doses.

  • Record hemodynamic parameters continuously before, during, and after drug administration.

Conclusion

This compound is a valuable research tool for investigating the role of the adenylyl cyclase-cAMP signaling pathway in cardiovascular physiology and pathophysiology. Its direct mechanism of action and selectivity for cardiac adenylyl cyclase isoforms make it a compound of interest for potential therapeutic development, particularly for conditions like heart failure. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of cardiovascular science. Further investigation into the long-term effects and clinical potential of this compound is warranted.

References

The Effects of NKH477 on Cardiac Myocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NKH477, a water-soluble forskolin (B1673556) derivative, is a potent positive inotropic and vasodilatory agent with significant therapeutic potential for heart failure. Its primary mechanism of action is the direct activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels within cardiac myocytes. This elevation in cAMP triggers a cascade of downstream signaling events, ultimately enhancing myocardial contractility and promoting vasodilation. Notably, this compound's efficacy is maintained even in the presence of beta-adrenoceptor downregulation, a common feature in chronic heart failure, making it a promising alternative to conventional beta-agonists. This technical guide provides an in-depth overview of the core effects of this compound on cardiac myocytes, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: Direct Adenylyl Cyclase Activation

This compound exerts its effects on cardiac myocytes by directly stimulating adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) to cAMP.[1] Unlike beta-adrenergic agonists, which activate adenylyl cyclase indirectly through G-protein coupled receptors, this compound bypasses this receptor-dependent mechanism.[2] This direct activation is particularly advantageous in heart failure, where beta-adrenergic receptors are often desensitized and downregulated.[2] Studies have shown that this compound does not inhibit phosphodiesterase (PDE) or Na+, K+-ATPase activity.[1]

The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), a key downstream effector.[3][4][5][6] PKA then phosphorylates several critical proteins involved in excitation-contraction coupling, leading to enhanced cardiac performance.

Signaling Pathway of this compound in Cardiac Myocytes

The signaling cascade initiated by this compound in cardiac myocytes is centered around the cAMP-PKA pathway. The following diagram illustrates the key steps involved.

NKH477_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space This compound This compound AC Adenylyl Cyclase (AC) This compound->AC Direct Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Binding PKA_active Active PKA PKA_inactive->PKA_active Activation PLB Phospholamban (PLB) PKA_active->PLB Phosphorylation L_type L-type Ca²⁺ Channels PKA_active->L_type Phosphorylation pPLB Phosphorylated PLB SERCA SERCA2a pPLB->SERCA Disinhibition Ca_SR Ca²⁺ Uptake into SR SERCA->Ca_SR Contractility Increased Contractility (Positive Inotropy) Ca_SR->Contractility pL_type Phosphorylated L-type Ca²⁺ Channels Ca_influx Ca²⁺ Influx pL_type->Ca_influx Ca_influx->Contractility

Figure 1: this compound Signaling Pathway in Cardiac Myocytes.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various parameters in cardiac myocytes and in vivo models.

Table 1: Hemodynamic Effects of this compound in Anesthetized Dogs
ParameterDoseRouteChange from ControlReference
Left Ventricular dP/dtmax1-30 µg/kgi.v.Dose-dependent increase[1]
Left Ventricular dP/dtmax0.15-0.6 µg/kg/mini.v. infusionDose-dependent increase[1]
Heart Rate1-30 µg/kgi.v.Dose-dependent increase[1]
Heart Rate0.15-0.6 µg/kg/mini.v. infusionDose-dependent increase[1]
Blood Pressure1-30 µg/kgi.v.Dose-dependent decrease[1]
Blood Pressure0.15-0.6 µg/kg/mini.v. infusionDose-dependent decrease[1]
Cardiac Output0.15-0.6 µg/kg/mini.v. infusionDose-dependent increase[1]
Total Peripheral Resistance0.15-0.6 µg/kg/mini.v. infusionDose-dependent decrease[1]
Coronary Artery Blood Flow1-30 µg/kgi.v.Dose-dependent increase[1]
Table 2: Inotropic and Chronotropic Effects of this compound in Isolated Rat Atria
ConditionParameterEC50 (M)Reference
NormalPositive Inotropic Effect3.3 x 10⁻⁷[2]
β-adrenoceptor desensitizedPositive Inotropic Effect3.1 x 10⁻⁷[2]
NormalPositive Chronotropic Effect1.1 x 10⁻⁷[2]
β-adrenoceptor desensitizedPositive Chronotropic Effect1.0 x 10⁻⁷[2]
Table 3: Effects of this compound on Isolated Adult Rat Cardiomyocytes
ParameterThis compound Concentration (M)ObservationReference
Cellular ContractionConcentration-dependentIncrease[7]
Maximum [Ca²⁺]iConcentration-dependentIncrease[7]
Minimum [Ca²⁺]iConcentration-dependentNo change[7]
Cellular cAMP contentConcentration-dependentIncrease[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on cardiac myocytes.

Adenylyl Cyclase Activity Assay

This protocol is adapted from methodologies described in studies on this compound.[1]

Adenylyl_Cyclase_Assay_Workflow start Start: Prepare Guinea Pig Ventricular Membranes incubation Incubation: - Ventricular membranes - Assay buffer (Tris-HCl, MgCl₂, ATP, etc.) - ± this compound (various concentrations) - 37°C for 10-15 min start->incubation stop_reaction Stop Reaction: Add stopping solution (e.g., HCl) incubation->stop_reaction cAMP_quantification cAMP Quantification: - Radioimmunoassay (RIA) or - Enzyme-linked immunosorbent assay (ELISA) stop_reaction->cAMP_quantification data_analysis Data Analysis: - Calculate pmol cAMP/mg protein/min - Generate dose-response curves cAMP_quantification->data_analysis end End data_analysis->end

Figure 2: Workflow for Adenylyl Cyclase Activity Assay.

Materials:

  • Isolated guinea pig ventricular membranes

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 0.1 mM IBMX (a phosphodiesterase inhibitor), 10 mM phosphocreatine, and 50 U/mL creatine (B1669601) phosphokinase.

  • This compound stock solution

  • Stopping Solution: 0.5 N HCl

  • cAMP standard

  • cAMP radioimmunoassay (RIA) kit or ELISA kit

Procedure:

  • Prepare ventricular membranes from guinea pig hearts by homogenization and differential centrifugation.

  • Resuspend the membrane pellet in an appropriate buffer.

  • Set up reaction tubes containing the assay buffer.

  • Add various concentrations of this compound to the respective tubes.

  • Initiate the reaction by adding the ventricular membrane preparation to the tubes.

  • Incubate the reaction mixture at 37°C for 10-15 minutes.

  • Terminate the reaction by adding the stopping solution.

  • Centrifuge the tubes to pellet the protein.

  • Quantify the amount of cAMP in the supernatant using a cAMP RIA or ELISA kit according to the manufacturer's instructions.

  • Determine the protein concentration of the membrane preparation to normalize the adenylyl cyclase activity.

  • Express the results as pmol of cAMP formed per mg of protein per minute.

Measurement of Intracellular cAMP Levels in Isolated Cardiomyocytes

This protocol is based on methods used to assess the effects of this compound on cellular cAMP.[7]

Materials:

  • Isolated adult rat ventricular cardiomyocytes

  • Tyrode's solution

  • This compound stock solution

  • Cell lysis buffer

  • cAMP enzyme immunoassay (EIA) kit

Procedure:

  • Isolate adult rat ventricular cardiomyocytes using enzymatic digestion.

  • Plate the isolated cardiomyocytes and allow them to adhere.

  • Incubate the cells with various concentrations of this compound in Tyrode's solution for a specified time (e.g., 10 minutes) at 37°C.

  • Remove the supernatant and lyse the cells with the provided lysis buffer from the cAMP EIA kit.

  • Collect the cell lysates.

  • Measure the cAMP concentration in the lysates using a competitive EIA kit following the manufacturer's protocol.

  • Determine the protein concentration of the cell lysates for normalization.

  • Express the results as pmol of cAMP per mg of protein.

Assessment of Cardiomyocyte Contractility and Calcium Transients

This protocol describes the simultaneous measurement of cell shortening and intracellular calcium concentration in isolated cardiomyocytes, as performed in studies with this compound.[7]

Materials:

  • Isolated adult rat ventricular cardiomyocytes

  • Fura-2 AM (calcium indicator)

  • IonOptix system or similar video-based edge-detection and fluorescence photometry system

  • Field stimulation electrodes

  • This compound stock solution

Procedure:

  • Isolate cardiomyocytes and load them with Fura-2 AM.

  • Place the Fura-2 loaded cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped with a video-based cell dimensioning and fluorescence measurement system.

  • Perfuse the cells with Tyrode's solution at 37°C.

  • Pace the cardiomyocytes using field stimulation (e.g., at 1 Hz).

  • Record baseline cell shortening (sarcomere length or cell length) and Fura-2 fluorescence ratio (340/380 nm excitation).

  • Introduce this compound at various concentrations into the perfusion solution.

  • Record the changes in cell shortening and calcium transients in response to this compound.

  • Analyze the data to determine parameters such as peak shortening, time to peak shortening, maximal velocity of shortening and relengthening, peak systolic [Ca²⁺]i, diastolic [Ca²⁺]i, and time to decay of the calcium transient.

Western Blot Analysis of Phospholamban Phosphorylation

This protocol outlines the steps to assess the phosphorylation of phospholamban (PLB) at Serine 16, a downstream target of PKA activation by this compound.

Western_Blot_Workflow start Start: Treat Cardiomyocytes with this compound lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation: - Anti-phospho-PLB (Ser16) - Anti-total-PLB blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection and Imaging secondary_ab->detection analysis Densitometric Analysis: (p-PLB / Total PLB) detection->analysis end End analysis->end

Figure 3: Western Blot Workflow for Phospholamban Phosphorylation.

Materials:

  • Isolated cardiomyocytes

  • This compound

  • Lysis buffer with phosphatase and protease inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-PLB (Ser16) and anti-total-PLB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat isolated cardiomyocytes with this compound for a specified duration.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-PLB (Ser16).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total PLB for normalization.

  • Perform densitometric analysis to quantify the ratio of phosphorylated PLB to total PLB.

Conclusion

This compound is a promising pharmacological agent that enhances cardiac myocyte function through the direct activation of adenylyl cyclase and subsequent elevation of cAMP. This leads to PKA-mediated phosphorylation of key proteins involved in calcium handling and myofilament function, resulting in a potent positive inotropic effect. Its ability to act independently of beta-adrenoceptors makes it a particularly attractive therapeutic option for heart failure. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the multifaceted effects of this compound on cardiac myocytes. Further research into the long-term effects and clinical applications of this compound is warranted.

References

NKH477: A Technical Whitepaper on its Anticancer Potential in Preclinical Cell Line Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NKH477, a water-soluble forskolin (B1673556) derivative, has demonstrated significant potential as an anti-cancer agent in preclinical studies. As a direct activator of adenylyl cyclase, this compound elevates intracellular cyclic AMP (cAMP) levels, a key secondary messenger implicated in the regulation of cell proliferation, differentiation, and apoptosis. This document provides a comprehensive technical overview of the foundational research on this compound's effects across a panel of human cancer cell lines. It details the compound's mechanism of action, summarizes its anti-proliferative and pro-apoptotic efficacy, outlines relevant experimental methodologies, and visualizes the core signaling pathways involved. While promising, the available data is currently limited to qualitative and semi-quantitative assessments, highlighting the need for further research to establish precise dose-response relationships.

Core Mechanism of Action: Adenylyl Cyclase Activation

This compound is a potent, water-soluble analog of forskolin. Its primary molecular function is the direct activation of the catalytic subunit of adenylyl cyclase (AC). This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic AMP (cAMP), leading to a rapid increase in intracellular cAMP concentration. This elevation of cAMP levels triggers downstream signaling cascades that are central to the observed anti-cancer effects of this compound. The anti-proliferative effects of cAMP in cancer cells may be particularly regulated by the adenylyl-cyclase-V isoform, for which this compound exhibits a degree of selectivity.[1]

In Vitro Efficacy in Human Cancer Cell Lines

A pivotal study investigated the effects of this compound across a diverse panel of ten human cancer cell lines. The research demonstrated that this compound consistently inhibits cell proliferation and induces apoptosis.[1][2]

Anti-Proliferative Activity

This compound exhibited broad anti-proliferative effects against all tested cancer cell lines, which included breast (MCF7), colon (HT29, WiDr, RKO, SW480, SW620), skin (A431, A375), and prostate (Du145) cancers, as well as a colon carcinoma cell line (H630).[1]

Table 1: Summary of this compound Anti-Proliferative Effects

Cell LineCancer TypeProliferation InhibitionSpecific IC50 Value
MCF7 Breast Adenocarcinoma>70%Not Reported
HT29 Colorectal Adenocarcinoma>70%Not Reported
A431 Epidermoid Carcinoma>70%Not Reported
WiDr Colorectal Adenocarcinoma>70%Not Reported
RKO Colon Carcinoma>70%Not Reported
A375 Malignant Melanoma>70%Not Reported
H630 Colon Carcinoma>70%Not Reported
Du145 Prostate Carcinoma>70%Not Reported
SW480 Colorectal Adenocarcinoma>70%Not Reported
SW620 Colorectal Adenocarcinoma>70%Not Reported
Note: The primary study reported a greater than 70% inhibition of proliferation across all cell lines but did not provide specific IC50 values.[1]
Induction of Apoptosis and Cell Cycle Arrest

The inhibition of proliferation by this compound is coupled with a dose-dependent induction of apoptosis.[1][2] The underlying mechanism for this is the compound's ability to cause a G1 phase arrest in the cell cycle, thereby priming the cancer cells for programmed cell death.[2]

Signaling Pathway

The anticancer effects of this compound are mediated through the canonical cAMP signaling pathway. Upon activation of adenylyl cyclase by this compound, the resulting increase in cAMP activates Protein Kinase A (PKA). The catalytic subunits of PKA then translocate to the nucleus where they phosphorylate and activate the cAMP Response Element-Binding Protein (CREB). Activated CREB, in conjunction with co-activators, binds to cAMP response elements (CREs) on DNA, leading to the transcription of genes involved in cell cycle regulation and apoptosis. This cascade is believed to up-regulate proteins that inhibit cell cycle progression at the G1 checkpoint and pro-apoptotic proteins that initiate programmed cell death.[3][4]

NKH477_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts This compound This compound This compound->AC Activates ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to Regulatory Subunit PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active Releases CREB_inactive Inactive CREB PKA_active->CREB_inactive Phosphorylates CREB_active Active p-CREB CREB_inactive->CREB_active CRE CRE (DNA) CREB_active->CRE Binds to Gene_Transcription Gene Transcription CRE->Gene_Transcription Initiates G1_Arrest G1 Cell Cycle Arrest Gene_Transcription->G1_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis

Caption: this compound activates adenylyl cyclase, leading to PKA-mediated CREB activation and gene transcription that promotes G1 arrest and apoptosis.

Experimental Protocols

The following sections describe standardized methodologies for assessing the effects of this compound on cancer cell lines, based on the approaches used in the foundational studies.

Cell Culture

The panel of human cancer cell lines (MCF7, HT29, A431, WiDr, RKO, A375, H630, Du145, SW480, SW620) are maintained in appropriate culture media.[1] For example, DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% L-glutamine is suitable for MCF7, HT29, A431, WiDr, RKO, A375, H630, and Du145 cells.[1] RPMI-1640 with the same supplements is used for SW480 and SW620 cells.[1] All cell lines are cultured in a humidified incubator at 37°C with 5% CO2.[1]

Cell Proliferation Assay (MTT or WST-1/CCK-8 based)

This assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., ranging from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO or PBS).

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt (WST-1/CCK-8) is added to each well.

  • Incubation: Plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the tetrazolium salt into a colored formazan (B1609692) product.

  • Solubilization: If using MTT, a solubilizing agent (e.g., DMSO or Sorenson's buffer) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at an appropriate wavelength (e.g., 570 nm for MTT).

  • Analysis: The percentage of proliferation inhibition is calculated relative to the vehicle-treated control cells.

Cell_Proliferation_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Adhere Incubate Overnight (Adhesion) Seed->Adhere Treat Add this compound (Varying Concentrations) Adhere->Treat Incubate_Treat Incubate for 24-72 hours Treat->Incubate_Treat Add_MTT Add MTT/WST-1 Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilizer (if MTT) Incubate_MTT->Solubilize Read Read Absorbance on Plate Reader Solubilize->Read Calculate Calculate % Inhibition vs. Control Read->Calculate

Caption: Workflow for assessing cancer cell proliferation inhibition by this compound using a colorimetric assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are cultured in 6-well plates and treated with this compound at selected concentrations for a defined period (e.g., 48 or 72 hours).

  • Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using a gentle enzyme like trypsin.

  • Washing: The collected cells are washed with cold PBS.

  • Resuspension: Cells are resuspended in Annexin V binding buffer.

  • Staining: Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) solution are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Analysis: The stained cells are analyzed promptly using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The existing preclinical data strongly suggest that this compound is a promising candidate for anti-cancer therapy. Its ability to inhibit proliferation and induce apoptosis across a wide range of cancer cell lines through the activation of the adenylyl cyclase/cAMP pathway is a significant finding.[1][2] However, the current body of research is limited. To advance the development of this compound, the following steps are critical:

  • Quantitative Dose-Response Studies: Determining the precise IC50 values for this compound in a broad panel of cancer cell lines is essential for understanding its potency and for selecting appropriate models for further study.

  • In-depth Mechanistic Studies: Elucidating the specific downstream gene targets of the cAMP-PKA-CREB pathway that mediate the G1 arrest and apoptosis in different cancer contexts will provide a more complete understanding of its mechanism.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in animal models of cancer is a necessary next step to assess its therapeutic potential in a physiological setting.

  • Combination Therapy Assessment: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents could open new avenues for treatment strategies.

References

Methodological & Application

Application Notes and Protocols for NKH477 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of NKH477, a water-soluble forskolin (B1673556) analog, in murine models. The information is intended to guide researchers in designing and executing preclinical studies.

Product Name: this compound (6-[3-(dimethylamino)propionyl]forskolin)

Mechanism of Action: this compound is a potent and direct activator of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic AMP (cAMP) from ATP.[1][2] This leads to an elevation of intracellular cAMP levels, which in turn modulates a variety of downstream signaling pathways.[3][4] this compound has shown selectivity for the cardiac isoform of adenylyl cyclase (type V).[2]

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes of this compound in various preclinical models. It is important to note that much of the available data comes from studies in rats, which can serve as a starting point for dose-range finding studies in mice.

Table 1: this compound Dosage and Administration in Rodent Models

SpeciesApplicationDosage RangeAdministration RouteStudy DurationReference
MouseImmunosuppression (cardiac allograft)1 and 3 mg/kg/dayDaily12 and 15 days[1]
RatAntidepressant effects0.01 - 0.1 mg/kgIntraperitonealAcute[3]
RatAntidepressant effects0.5 - 1.5 mg/kgOralChronic[3]
RatBehavioral effects1.5 mg/kgAcute or ChronicUp to 9 days[5]

Signaling Pathway

The primary signaling pathway activated by this compound involves the direct stimulation of adenylyl cyclase, leading to the production of cAMP.

NKH477_Signaling_Pathway This compound This compound AC Adenylyl Cyclase (Type V) This compound->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

This compound mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on published studies and should be adapted to specific experimental needs and institutional guidelines.

Protocol 1: Evaluation of Immunosuppressive Effects in a Murine Cardiac Allograft Model

This protocol is adapted from a study investigating the effect of this compound on allograft survival in mice.[1]

1. Animal Model:

  • Recipient Strain: C57BL/6 (H-2b) mice.

  • Donor Strain: DBA/2 (H-2d) mice.

  • All animals should be handled in accordance with institutional animal care and use committee (IACUC) guidelines.

2. This compound Preparation and Administration:

  • Vehicle: Saline.

  • Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., for a 1 mg/kg dose in a 20g mouse, a 0.1 mg/mL solution would require a 200 µL injection volume).

  • Dosage: 1 mg/kg/day and 3 mg/kg/day.

  • Route of Administration: Intraperitoneal (IP) injection is a common route for systemic administration in mice. However, the original study does not specify the route, so subcutaneous (SC) or oral gavage could also be considered based on the desired pharmacokinetic profile.

  • Frequency: Administer daily starting from the day of transplantation.

3. Surgical Procedure (Heterotopic Cardiac Transplantation):

  • Perform heterotopic cardiac transplantation from DBA/2 donors to C57BL/6 recipients according to established microsurgical techniques.

4. Monitoring and Endpoint:

  • Monitor graft survival daily by palpation of the cervical or abdominal region for cardiac contractions.

  • The endpoint is the cessation of a palpable heartbeat, which should be confirmed by laparotomy.

  • Record the median graft survival time for each treatment group.

5. Control Groups:

  • Vehicle Control: Administer an equivalent volume of saline daily.

  • Positive Control (Optional): A standard immunosuppressant like Cyclosporin A (CsA) can be used for comparison.

Protocol 2: Assessment of Antidepressant-like Activity using the Forced Swim Test (Adapted from Rat Studies)

This protocol is based on studies conducted in rats and can be adapted for mice to evaluate the potential antidepressant effects of this compound.[3]

1. Animal Model:

  • Use standard laboratory mouse strains (e.g., C57BL/6 or BALB/c).

  • Acclimatize animals to the housing conditions for at least one week before the experiment.

2. This compound Preparation and Administration:

  • Vehicle: Saline or a suitable buffer.

  • Dosage Range (for dose-response study): Based on rat studies, a range of 0.01 mg/kg to 1.0 mg/kg can be explored.[3]

  • Route of Administration: Intraperitoneal (IP) injection.

  • Timing: Administer this compound 30-60 minutes before the test session.

3. Forced Swim Test Procedure:

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Pre-swim Session (Day 1): Place each mouse in the cylinder for 15 minutes. This is for habituation.

  • Test Session (Day 2): Administer this compound or vehicle. After the appropriate pre-treatment time, place the mouse in the cylinder for a 6-minute session.

  • Data Acquisition: Videotape the session and score the last 4 minutes for the duration of immobility (defined as the time the mouse spends floating with only minor movements to keep its head above water).

4. Data Analysis:

  • Compare the duration of immobility between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for an in vivo study of this compound in mice.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Drug_Preparation This compound Formulation Administration This compound Administration (e.g., IP, Oral) Drug_Preparation->Administration Randomization->Administration Procedure Experimental Procedure (e.g., Surgery, Behavioral Test) Administration->Procedure Monitoring Monitoring & Data Collection Procedure->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis Results Results Interpretation Data_Analysis->Results

General workflow for in vivo studies.

Considerations for Use

  • Solubility: this compound is a water-soluble derivative of forskolin, which simplifies its formulation for in vivo use compared to its parent compound.

  • Dose Translation: Dosages from rat studies should be used as a starting point. Allometric scaling may be considered to estimate an initial dose range for mice, but empirical dose-finding studies are essential.

  • Route of Administration: The choice of administration route (e.g., intraperitoneal, intravenous, oral) will significantly impact the pharmacokinetic and pharmacodynamic profile of this compound. The optimal route should be determined based on the specific research question. General guidelines for administration routes in rodents should be followed.[6][7]

  • Animal Welfare: As with any in vivo experiment, appropriate measures should be taken to minimize animal stress and discomfort. This includes proper handling, choice of injection volume and vehicle pH, and regular monitoring.[6]

References

Application Notes and Protocols: Preparation of NKH477 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NKH477, also known as Colforsin dapropate hydrochloride, is a water-soluble derivative of forskolin (B1673556).[1][2] It is a potent activator of adenylyl cyclase (AC), an enzyme crucial for the conversion of ATP to cyclic AMP (cAMP), a key second messenger in numerous cellular signaling pathways.[1][3][4] this compound exhibits some selectivity for the cardiac (type V) isoform of adenylyl cyclase.[1][3][5] Its ability to increase intracellular cAMP levels makes it a valuable tool in research and drug development for studying processes modulated by cAMP, such as vasodilation, bronchodilation, and cardiac function.[1][3][6] Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and reliable experimental results.

Compound Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
Common Name This compound; Colforsin dapropate hydrochloride[2]
CAS Number 138605-00-2[2][3]
Molecular Formula C₂₇H₄₃NO₈ • HCl (or C₂₇H₄₄ClNO₈)[1]
Molecular Weight 546.1 g/mol [1][3]
Appearance White to beige crystalline solid/powder[1][7]
Nature Synthetic, water-soluble forskolin analog[1]

Solubility Data

This compound is soluble in a variety of solvents. The choice of solvent will depend on the experimental requirements, such as the desired stock concentration and compatibility with the biological system.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 30 - 100 mg/mL[1][8]~55 - 183.1 mM[1][8]Sonication may be required for higher concentrations.[8][9] Use fresh, anhydrous DMSO.
Water 10 - 21.8 mg/mL[2][9][10]~18.3 - 40 mM[2][3][9]Sonication or warming may be needed to fully dissolve the compound.[7][8]
Ethanol 2.5 mg/mL[1]~4.6 mM
DMF 20 mg/mL[1]~36.6 mM
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL[1]~0.9 mM

Note: Solubility can vary between batches and suppliers. It is always recommended to perform a small-scale solubility test.

Mechanism of Action: Adenylyl Cyclase Activation

This compound directly binds to and activates adenylyl cyclase, leading to a rapid increase in intracellular cAMP levels. This cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream target proteins, resulting in a cellular response.[11]

G cluster_membrane Plasma Membrane cluster_cyto Cytosol AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets This compound This compound This compound->AC Activates

Signaling pathway of this compound as an adenylyl cyclase activator.

Experimental Protocols

The following protocols provide a step-by-step guide for preparing this compound stock solutions. It is crucial to use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, during preparation.

G start Start weigh 1. Weigh this compound Powder Accurately start->weigh add_solvent 2. Add Appropriate Solvent weigh->add_solvent dissolve 3. Dissolve Completely (Vortex/Sonicate/Warm) add_solvent->dissolve sterilize 4. Sterilize (Optional) (e.g., 0.22 µm filter) dissolve->sterilize aliquot 5. Aliquot into Sterile Vials sterilize->aliquot store 6. Store at Recommended Temperature aliquot->store end End store->end

General workflow for preparing this compound stock solution.

This protocol is suitable for preparing a concentrated stock for long-term storage, which can be diluted into aqueous buffers or media for final use.

Materials:

  • This compound hydrochloride (MW: 546.1 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of this compound required.

    • Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × 0.5461 (mg/µmol)

    • Example (for 1 mL of 50 mM stock): 50 mM × 1 mL × 0.5461 = 27.31 mg

  • Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly. If the compound does not dissolve completely, use an ultrasonic bath for 5-10 minutes.[8][9]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C.[9]

This protocol is for applications where DMSO is not tolerated. As aqueous solutions are less stable, fresh preparation is highly recommended.[8]

Materials:

  • This compound hydrochloride (MW: 546.1 g/mol )

  • Sterile, nuclease-free water

  • Sterile conical tubes or vials

  • Sterile 0.22 µm syringe filter

  • Calibrated analytical balance

  • Vortex mixer and/or water bath sonicator

Procedure:

  • Calculation: Determine the mass of this compound required.

    • Example (for 1 mL of 20 mM stock): 20 mM × 1 mL × 0.5461 = 10.92 mg

  • Weighing: Accurately weigh the this compound powder and place it into a sterile tube.

  • Dissolution: Add the calculated volume of sterile water.

  • Mixing: Vortex vigorously. Gentle warming (e.g., to 37°C) and/or sonication may be necessary to achieve complete dissolution.[3][7]

  • Sterilization: Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.[8]

  • Usage and Storage: It is strongly recommended to use this solution fresh on the day of preparation.[8] If short-term storage is unavoidable, store at 4°C for no more than 24 hours. For longer storage, aliquots should be flash-frozen and stored at -80°C, though stability is not guaranteed.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

FormStorage TemperatureDurationNotes
Solid Powder -20°C[1][3][9] or +4°C[2]≥ 3-4 years[1][9]Store under desiccating conditions.[2]
DMSO Stock Solution -80°C[9]Up to 1 year[9]Aliquot to avoid freeze-thaw cycles.
Aqueous Solution 4°C or -20°CUnstable, fresh preparation is highly recommended.[8]If stored, use as quickly as possible.

References

Application Notes and Protocols for NKH477: A Water-Soluble Adenylyl Cyclase Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NKH477, also known as colforsin dapropate hydrochloride, is a potent, water-soluble derivative of forskolin (B1673556), a labdane (B1241275) diterpene isolated from the Indian coleus plant (Coleus forskohlii).[1] Unlike its parent compound, this compound exhibits enhanced aqueous solubility, making it a valuable tool for in vitro and in vivo studies.[2] this compound directly activates the catalytic subunit of adenylyl cyclase (AC), the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[3][4] This leads to a rapid increase in intracellular cAMP levels, a critical second messenger involved in a myriad of cellular signaling pathways.

These application notes provide detailed information on the solubility of this compound, its mechanism of action, and protocols for its use in cell-based assays to study adenylyl cyclase activation and cAMP signaling.

Data Presentation: Solubility of this compound

The solubility of this compound in commonly used laboratory solvents is summarized in the table below. It is important to note that for aqueous solutions, it is recommended to prepare them fresh for each experiment. If preparing a stock solution in water, it should be sterile filtered through a 0.22 µm filter before use.[3] For DMSO stock solutions, using a fresh, anhydrous grade is recommended as DMSO is hygroscopic and absorbed water can affect solubility.[3] To aid dissolution, gentle warming and sonication can be employed.[5]

SolventSolubilityMolar Concentration (approx.)Notes
DMSO 30 - 100 mg/mL54.9 - 183.1 mMHygroscopic; use freshly opened solvent.[3]
Water 10 - 25 mM18.3 - 45.8 mMPrepare fresh solutions.[6]

Note: The molecular weight of this compound (hydrochloride) is 546.09 g/mol .

Mechanism of Action: Adenylyl Cyclase Activation

This compound exerts its biological effects by directly binding to and activating the catalytic subunit of adenylyl cyclase. This activation is independent of G-protein stimulation, which is the canonical mechanism for AC activation by G-protein coupled receptors (GPCRs). By directly stimulating AC, this compound bypasses the need for receptor-ligand interactions and leads to a robust and rapid increase in intracellular cAMP levels.[3][4]

The resulting elevation in cAMP activates downstream effectors, most notably Protein Kinase A (PKA). Activated PKA then phosphorylates a wide range of substrate proteins, including transcription factors, enzymes, and ion channels, thereby modulating numerous cellular processes such as gene expression, metabolism, cell growth, and apoptosis.

NKH477_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound AC Adenylyl Cyclase (AC) This compound->AC Direct Activation ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binding & Activation PKA_active Active PKA Substrate Substrate Protein PKA_active->Substrate Phosphorylation Substrate_P Phosphorylated Substrate Protein Response Cellular Response Substrate_P->Response

Figure 1. this compound Signaling Pathway.

Experimental Protocols

The following are detailed protocols for the use of this compound in common cell-based assays. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

Protocol 1: Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, deionized water

  • Sterile, conical tubes

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm sterile syringe filter

Procedure for DMSO Stock Solution (e.g., 50 mM):

  • Aseptically weigh out the required amount of this compound powder. For 1 mL of a 50 mM stock solution, use 27.3 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[5]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Procedure for Aqueous Stock Solution (e.g., 10 mM):

  • Aseptically weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, use 5.46 mg of this compound.

  • Add sterile, deionized water to the vial.

  • Vortex vigorously until the powder is dissolved. Sonication may be required.

  • Sterilize the solution by passing it through a 0.22 µm sterile syringe filter.

  • Prepare this solution fresh for each experiment and discard any unused portion.

Protocol 2: In Vitro Adenylyl Cyclase Activity Assay

This protocol is adapted from methods used for measuring adenylyl cyclase activity in cell lysates.

Materials:

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • This compound stock solution

  • ATP solution (e.g., 1 mM)

  • Assay buffer (containing MgCl₂, phosphodiesterase inhibitors like IBMX or Ro-20-1724, and other components as required by the detection kit)

  • cAMP detection kit (e.g., ELISA, HTRF, or other formats)

  • Protein assay kit (e.g., BCA or Bradford)

  • 96-well microplate

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to the desired confluency in appropriate culture vessels.

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard protein assay. Adjust the lysate concentration to be within the linear range of the cAMP detection assay.

  • Adenylyl Cyclase Reaction:

    • In a 96-well plate, add the cell lysate to each well.

    • Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO or water).

    • Add the this compound dilutions or vehicle to the wells containing the cell lysate.

    • Initiate the enzymatic reaction by adding ATP to each well.

    • Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • cAMP Detection:

    • Terminate the reaction according to the instructions of your chosen cAMP detection kit.

    • Measure the amount of cAMP produced in each well using the detection kit's protocol.

  • Data Analysis:

    • Normalize the cAMP levels to the protein concentration in each well.

    • Plot the adenylyl cyclase activity (e.g., pmol cAMP/min/mg protein) against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

Protocol 3: Measurement of Intracellular cAMP Accumulation in Whole Cells

This protocol describes a general method for treating cultured cells with this compound and measuring the resulting increase in intracellular cAMP.

Materials:

  • Cultured cells of interest (adherent or suspension)

  • Complete cell culture medium

  • This compound stock solution

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro-20-1724) to prevent cAMP degradation

  • Cell lysis buffer (provided with cAMP assay kit)

  • cAMP detection kit (e.g., ELISA, HTRF)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into a multi-well plate at a density that allows for optimal growth and response.

    • Allow the cells to adhere and recover overnight, or as required for your specific cell line.

  • Cell Treatment:

    • On the day of the experiment, prepare working solutions of this compound in cell culture medium. It is recommended to also include a PDE inhibitor in the medium to obtain a more robust signal.

    • Prepare serial dilutions of this compound to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM).

    • Include an untreated control and a vehicle control (the same concentration of DMSO or water as in the highest this compound concentration).

    • Carefully remove the old medium from the cells and add the prepared working solutions to the respective wells.

    • Incubate the cells for the desired period (e.g., 15-30 minutes for acute stimulation).

  • Cell Lysis and cAMP Measurement:

    • Following incubation, lyse the cells according to the protocol of your cAMP detection kit.

    • Measure the intracellular cAMP concentration in the cell lysates.

  • Data Analysis:

    • Generate a dose-response curve by plotting the intracellular cAMP concentration against the this compound concentration to determine the EC₅₀.

Experimental_Workflow start Start cell_culture Cell Culture (Seed cells in multi-well plates) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment vehicle_control Vehicle Control (e.g., DMSO) cell_culture->vehicle_control lysis Cell Lysis treatment->lysis vehicle_control->lysis cAMP_assay cAMP Measurement (e.g., ELISA, HTRF) lysis->cAMP_assay data_analysis Data Analysis (Generate dose-response curves, determine EC50) cAMP_assay->data_analysis end End data_analysis->end

Figure 2. General Experimental Workflow.

Conclusion

This compound is a valuable pharmacological tool for the direct activation of adenylyl cyclase and the subsequent elevation of intracellular cAMP. Its water solubility offers a significant advantage over forskolin in many experimental settings. The protocols provided here serve as a starting point for researchers investigating cAMP signaling pathways and their roles in various physiological and pathological processes. As with any experimental procedure, optimization of conditions for specific cell types and assay formats is crucial for obtaining reliable and reproducible results.

References

In Vitro Application of NKH477: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Scientific Community

NKH477, a water-soluble derivative of forskolin (B1673556), is a potent activator of adenylyl cyclase (AC), the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP).[1][2] Its utility in in vitro studies stems from its ability to directly stimulate AC, bypassing the need for G-protein coupled receptor (GPCR) activation.[1][3] This makes this compound an invaluable tool for investigating the downstream effects of cAMP signaling in a variety of cellular contexts. Notably, this compound exhibits a degree of isoform selectivity, showing enhanced stimulation of the type V adenylyl cyclase (ACV), which is prominently expressed in cardiac tissue.[3][4]

These application notes provide an overview of the in vitro uses of this compound, supported by quantitative data and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals working in areas such as signal transduction, cardiovascular pharmacology, and immunology.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data from various in vitro studies on this compound, highlighting its potency and selectivity.

Table 1: Isoform Selectivity of this compound in Overexpressing Insect Cell Membranes

Adenylyl Cyclase IsoformFold Stimulation by this compound (relative to 50 µM Forskolin)
Type II1.04 ± 0.02
Type III0.89 ± 0.03
Type V1.87 ± 0.02
Data from a study using insect cell membranes overexpressing specific adenylyl cyclase isoforms.[3]

Table 2: Effect of this compound on cAMP Accumulation in HEK293 Cells

Cell LineFold Increase in cAMP Accumulation (this compound vs. Forskolin)
HEK293 cells overexpressing Type V AC1.57 ± 0.13
This study demonstrates the enhanced ability of this compound to stimulate cAMP production in cells expressing its preferred isoform.[3]

Table 3: Functional Effects of this compound in Various In Vitro Models

In Vitro ModelThis compound ConcentrationObserved Effect
Porcine Coronary Artery Muscle Strips0.1 - 1.0 µMConcentration-dependent increase in cAMP and attenuation of acetylcholine-induced contraction.[5]
Rabbit Mesenteric Artery Smooth Muscle0.01 - 0.3 µMAttenuation of noradrenaline-induced increases in intracellular Ca2+ and force.[6]
Murine Mixed Lymphocyte Reaction (MLR)Not specifiedSuppression of T cell proliferation and IL-2 production.[7]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures involving this compound, the following diagrams have been generated using the DOT language.

NKH477_Signaling_Pathway This compound This compound AC Adenylyl Cyclase (especially Type V) This compound->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

This compound directly activates adenylyl cyclase to produce cAMP.

Experimental_Workflow_cAMP_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture 1. Culture cells (e.g., HEK293, Cardiac Myocytes) Cell_Seeding 2. Seed cells in multi-well plates Cell_Culture->Cell_Seeding Add_this compound 3. Add this compound at varying concentrations Cell_Seeding->Add_this compound Incubate 4. Incubate for a defined period Add_this compound->Incubate Cell_Lysis 5. Lyse cells Incubate->Cell_Lysis cAMP_Assay 6. Perform cAMP assay (e.g., ELISA, HTRF) Cell_Lysis->cAMP_Assay Data_Analysis 7. Analyze data and determine EC50 cAMP_Assay->Data_Analysis

A typical workflow for measuring intracellular cAMP levels after this compound treatment.

Experimental Protocols

The following are detailed protocols for key in vitro experiments utilizing this compound.

Protocol 1: Determination of Adenylyl Cyclase Activity in Cell Membranes

Objective: To measure the direct effect of this compound on the enzymatic activity of adenylyl cyclase in isolated cell membranes.

Materials:

  • Cells or tissue expressing the adenylyl cyclase isoform of interest.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.25 M sucrose, and protease inhibitors).

  • Adenylyl cyclase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 mM ATP, 1 mM cAMP, and a GTP-regenerating system).

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water).

  • Forskolin solution (for comparison).

  • cAMP detection kit (e.g., ELISA or radioactive-based assay).

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.

  • Adenylyl Cyclase Assay:

    • In a microcentrifuge tube, combine the cell membranes (typically 20-50 µg of protein) with the adenylyl cyclase assay buffer.

    • Add varying concentrations of this compound or forskolin to the tubes. Include a vehicle control.

    • Incubate the reaction mixture at 30°C for 10-30 minutes.

    • Stop the reaction by adding a stop solution (e.g., 100 mM HCl or by boiling).

  • cAMP Measurement:

    • Centrifuge the tubes to pellet any precipitated protein.

    • Measure the cAMP concentration in the supernatant using a commercial cAMP detection kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the specific activity of adenylyl cyclase (pmol cAMP/min/mg protein).

    • Plot the adenylyl cyclase activity against the log concentration of this compound to determine the EC₅₀ value.

Protocol 2: Measurement of Intracellular cAMP Accumulation in Whole Cells

Objective: To quantify the increase in intracellular cAMP levels in response to this compound treatment in cultured cells.

Materials:

  • Cultured cells of interest (e.g., HEK293, primary cardiac myocytes).

  • Cell culture medium.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • This compound stock solution.

  • Cell lysis buffer.

  • cAMP detection kit.

Procedure:

  • Cell Culture:

    • Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to inhibit cAMP breakdown.

    • Add varying concentrations of this compound to the cells.

    • Incubate for 10-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Aspirate the medium and lyse the cells with the provided lysis buffer from the cAMP detection kit.

    • Measure the intracellular cAMP concentration in the cell lysates according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the cAMP concentration to the protein content of each well.

    • Plot the normalized cAMP levels against the log concentration of this compound to generate a dose-response curve and calculate the EC₅₀.

Protocol 3: In Vitro Vasodilation Assay Using Isolated Arterial Rings

Objective: To assess the vasodilatory effects of this compound on pre-constricted arterial rings.

Materials:

  • Isolated arteries (e.g., porcine coronary artery, rabbit mesenteric artery).

  • Krebs-Henseleit solution (physiological salt solution).

  • A vasoconstrictor (e.g., acetylcholine (B1216132), noradrenaline, high potassium solution).

  • This compound stock solution.

  • Organ bath system with force transducers.

Procedure:

  • Preparation of Arterial Rings:

    • Dissect the artery and cut it into rings of 2-3 mm in length.

    • Mount the rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Equilibration and Pre-constriction:

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension.

    • Induce a stable contraction by adding a vasoconstrictor (e.g., 10 µM acetylcholine or 128 mM K⁺).[5]

  • This compound Treatment:

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

    • Record the changes in isometric tension after each addition.

  • Data Analysis:

    • Express the relaxation induced by this compound as a percentage of the pre-constriction tension.

    • Plot the percentage of relaxation against the log concentration of this compound to determine the EC₅₀ for vasodilation.

These protocols provide a foundation for utilizing this compound in various in vitro settings. Researchers should optimize the specific conditions, such as cell type, incubation times, and reagent concentrations, for their particular experimental system. The direct and potent activation of adenylyl cyclase by this compound, coupled with its water solubility, makes it a versatile and valuable tool for elucidating the complex roles of cAMP signaling in health and disease.

References

Application Notes and Protocols for the Use of NKH477 in Animal Models of Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NKH477, a water-soluble derivative of forskolin (B1673556), is a potent activator of adenylate cyclase. This compound directly stimulates the catalytic subunit of the enzyme, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This mechanism of action is independent of beta-adrenergic receptor stimulation, making this compound a promising therapeutic agent for heart failure, particularly in conditions where beta-adrenoceptors are downregulated.[2][3] These application notes provide detailed protocols for the use of this compound in established animal models of heart failure, along with a summary of its reported effects on cardiac function.

Mechanism of Action

This compound exerts its positive inotropic and vasodilatory effects by directly activating adenylate cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP leads to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets in cardiomyocytes, including L-type calcium channels and phospholamban. This cascade of events results in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake, respectively, leading to improved myocardial contractility and lusitropy (diastolic relaxation).

NKH477_Signaling_Pathway cluster_cell Cardiomyocyte This compound This compound AC Adenylate Cyclase This compound->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates PLN Phospholamban (PLN) PKA->PLN Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Increased Myocardial Contractility & Relaxation Ca_Influx->Contraction Ca_Uptake SR Ca2+ Uptake PLN->Ca_Uptake Enhances SR Sarcoplasmic Reticulum (SR) Ca_Uptake->Contraction

Caption: Signaling pathway of this compound in cardiomyocytes.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key cardiac parameters in different animal models of heart failure.

Table 1: Effects of this compound in a Dog Model of Pentobarbital-Induced Heart Failure

ParameterConditionThis compound Dose (µg)% Change from Failing State
Cardiac Output Heart Failure0-40 to -50% of control
Treatment10Dose-dependent increase
Treatment30Dose-dependent increase
Treatment100Near complete restoration
Heart Rate Heart Failure0-
Treatment100Significant Increase
LV dP/dtmax Heart Failure0-
Treatment100Increased beyond control

Data synthesized from studies where cardiac function was depressed by approximately 40-50% from baseline.

Table 2: Effects of this compound in a Dog Model of Propranolol-Induced Heart Failure

ParameterConditionThis compound Dose (µg)Outcome
Cardiac Function Heart Failure0Depressed
Treatment100Complete restoration

Table 3: Effects of this compound in a Dog Model of Verapamil-Induced Heart Failure

ParameterConditionThis compound Dose (µg)Outcome
Cardiac Function Heart Failure0Depressed
Treatment100Complete restoration

Experimental Protocols

Protocol 1: Drug-Induced Heart Failure in a Canine Model

This protocol describes the induction of acute heart failure in dogs using cardiac depressants, followed by the administration of this compound to assess its restorative effects.

Materials:

Experimental Workflow:

Drug_Induced_HF_Workflow cluster_procedure Experimental Procedure Anesthesia Anesthetize Dog (e.g., Pentobarbital) Instrumentation Surgical Instrumentation for Hemodynamic Monitoring Anesthesia->Instrumentation Baseline Record Baseline Cardiac Parameters Instrumentation->Baseline Induce_HF Induce Heart Failure (Administer Cardiac Depressant) Baseline->Induce_HF Confirm_HF Confirm ~40-50% Reduction in Cardiac Output Induce_HF->Confirm_HF Admin_this compound Administer this compound (Dose-Response) Confirm_HF->Admin_this compound Record_Data Record Post-Treatment Cardiac Parameters Admin_this compound->Record_Data

Caption: Workflow for drug-induced heart failure model.

Procedure:

  • Anesthesia and Instrumentation: Anesthetize the dogs and perform the necessary surgical procedures to implant catheters and probes for monitoring hemodynamic parameters, including cardiac output, left ventricular pressure (for dP/dtmax), and heart rate.

  • Baseline Measurements: Allow the animal to stabilize and record baseline cardiovascular parameters.

  • Induction of Heart Failure: Administer a cardiac depressant to induce heart failure. The goal is to achieve a 40-50% reduction in cardiac output from the baseline value.[4]

    • Pentobarbital-induced failure: Administer pentobarbital sodium intravenously. The exact dose will need to be titrated for each animal to achieve the desired level of cardiac depression.

    • Propranolol-induced failure: Administer propranolol intravenously. A typical dose for propranolol intoxication in canine models is around 10 mg/kg administered over 10 minutes.[2]

    • Verapamil-induced failure: Administer verapamil intravenously. A dose of 0.15 mg/kg has been used to induce cardiac effects in dogs.[5]

  • Confirmation of Heart Failure: Continuously monitor cardiac output until the target reduction of 40-50% is reached and stabilized.

  • Administration of this compound: Once a stable state of heart failure is achieved, administer this compound intravenously in a cumulative dose-dependent manner (e.g., 10, 30, and 100 µg).[4]

  • Data Collection: Record all hemodynamic parameters at each dose of this compound.

Protocol 2: Beta-Adrenoceptor Downregulation in a Rat Model

This protocol describes the induction of a state of beta-adrenoceptor desensitization in rats, a key feature of chronic heart failure, and the subsequent evaluation of this compound's efficacy.

Materials:

  • Sprague-Dawley rats

  • Norepinephrine (B1679862)

  • Osmotic minipumps

  • Surgical equipment for minipump implantation

  • Isolated heart apparatus (Langendorff) or in vivo hemodynamic monitoring equipment

  • This compound

Procedure:

  • Induction of Beta-Adrenoceptor Downregulation:

    • Anesthetize the rats.

    • Surgically implant osmotic minipumps subcutaneously.

    • The minipumps should be filled with norepinephrine to deliver a continuous infusion of 400 µg/kg/hr for 7 days.[3] A control group should be implanted with pumps containing the vehicle.

  • Assessment of Cardiac Function:

    • After 7 days of norepinephrine infusion, the rats can be used for either in vitro or in vivo studies.

    • In Vitro (Isolated Heart): Euthanize the rat, excise the heart, and mount it on a Langendorff apparatus. Perfuse the heart with an appropriate buffer and measure contractile parameters.

    • In Vivo: Anesthetize the rat and implant catheters for hemodynamic monitoring.

  • Administration of this compound:

    • In Vitro: Add this compound to the perfusion buffer in increasing concentrations to generate a dose-response curve.

    • In Vivo: Administer this compound intravenously and monitor the changes in cardiac function.

  • Data Analysis: Compare the positive inotropic and chronotropic responses to this compound in the norepinephrine-treated rats with the control group. In this model, the effectiveness of beta-agonists is typically reduced, while the response to this compound is expected to be preserved.[3]

Concluding Remarks

This compound has demonstrated significant potential in preclinical animal models of heart failure. Its unique mechanism of action, which bypasses the beta-adrenergic pathway, makes it a valuable candidate for further investigation, especially for patient populations with refractory heart failure and beta-adrenoceptor downregulation. The protocols outlined above provide a framework for researchers to study the efficacy and pharmacology of this compound in relevant disease models. Careful attention to surgical technique, hemodynamic monitoring, and dose-titration is crucial for obtaining reproducible and meaningful results.

References

Application Notes: High-Throughput cAMP Assay Protocol using NKH477

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in numerous signal transduction pathways. Its intracellular concentration is tightly regulated by the activity of adenylyl cyclases (AC), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which degrade it. NKH477, a water-soluble derivative of forskolin (B1673556), is a potent and direct activator of adenylyl cyclase, making it a valuable tool for studying cAMP-mediated signaling.[1][2] Unlike forskolin, which has poor water solubility, this compound offers improved utility in aqueous experimental systems. This document provides a detailed protocol for measuring intracellular cAMP levels in response to this compound stimulation in a cell-based assay format, suitable for high-throughput screening and pharmacological studies.

This compound directly binds to and activates the catalytic subunit of most adenylyl cyclase isoforms, leading to a rapid increase in intracellular cAMP levels.[2] This activation is independent of G-protein stimulation, allowing for the direct study of AC activity and its downstream effects.

Signaling Pathway of this compound

This compound bypasses the need for G-protein coupled receptor (GPCR) activation and directly stimulates adenylyl cyclase. This leads to the conversion of ATP to cAMP. Subsequently, cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates various cellular substrates, leading to a physiological response.

NKH477_Signaling_Pathway This compound This compound AC Adenylyl Cyclase (AC) This compound->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Substrates Cellular Substrates PKA->Substrates Phosphorylates Response Physiological Response Substrates->Response

This compound directly activates adenylyl cyclase to produce cAMP.

Experimental Protocol: Cell-Based cAMP Assay

This protocol is designed for a 384-well plate format using a homogenous time-resolved fluorescence (HTRF) competitive immunoassay but can be adapted for other formats and detection technologies (e.g., AlphaScreen, ELISA, GloSensor™). HEK293 or CHO cells are commonly used for this type of assay.

Materials:

  • HEK293 or CHO cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell dissociation reagent (e.g., Trypsin-EDTA)

  • White, opaque 384-well assay plates

  • This compound (stock solution prepared in DMSO or water)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP standard

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • HTRF-compatible plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293 or CHO cells in T75 flasks until they reach 80-90% confluency.

    • Harvest the cells using a cell dissociation reagent.

    • Resuspend the cells in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) at a density of 0.5 x 106 cells/mL. The optimal cell density should be determined empirically.

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate (yielding approximately 2,500 cells/well).

    • For adherent cells, incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment. For suspension cells, proceed directly to the next step.

  • Compound Preparation and Stimulation:

    • Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation. A suggested concentration range for this compound is 0.01 µM to 100 µM.

    • Add 5 µL of the diluted this compound solution to the respective wells containing the cells. For control wells, add 5 µL of assay buffer with PDE inhibitor only (basal level) or a known saturating concentration of forskolin (positive control).

    • Seal the plate and incubate at room temperature for 30 minutes. The optimal incubation time may vary depending on the cell type and should be determined experimentally.

  • Detection:

    • Following the manufacturer's instructions for the HTRF cAMP assay kit, prepare the detection reagents.

    • Add 5 µL of cAMP-d2 conjugate solution to each well.

    • Add 5 µL of anti-cAMP cryptate antibody solution to each well.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the 665/620 nm ratio for each well.

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the sample ratios to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Experimental Workflow

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture Cells (HEK293/CHO) B Harvest & Resuspend Cells A->B C Seed Cells into 384-well Plate B->C E Add this compound to Cells (Incubate 30 min) C->E D Prepare this compound Dilutions D->E F Add HTRF Detection Reagents (Incubate 60 min) E->F G Read Plate (HTRF Reader) F->G H Calculate cAMP Concentration G->H I Generate Dose-Response Curve H->I

A general workflow for the cell-based cAMP assay.

Data Presentation

The following table presents illustrative data for a dose-response experiment using this compound in HEK293 cells. The results show a concentration-dependent increase in intracellular cAMP levels.

This compound Concentration (µM)Mean cAMP (pmol/well)Standard DeviationFold Change over Basal
0 (Basal)0.50.081.0
0.011.20.152.4
0.15.80.6211.6
1.025.32.150.6
10.048.94.597.8
100.052.15.0104.2

Note: The data presented in this table is for illustrative purposes and may not be representative of all experimental conditions. Actual values will depend on the specific cell line, assay conditions, and detection method used.

Conclusion

This compound is a valuable pharmacological tool for the direct activation of adenylyl cyclase and the study of cAMP-mediated signaling pathways. The provided protocol offers a robust and high-throughput method for quantifying the effects of this compound on intracellular cAMP accumulation. This assay can be utilized for compound screening, mechanism of action studies, and investigating the role of cAMP in various physiological and pathological processes.

References

Application Notes and Protocols: NKH477 for Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NKH477, a water-soluble derivative of forskolin (B1673556), is a potent activator of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This mechanism makes it a valuable tool for investigating smooth muscle relaxation and a potential therapeutic agent for conditions characterized by smooth muscle hypercontraction, such as vasospasm and bronchoconstriction. These application notes provide detailed protocols and data for the use of this compound in smooth muscle relaxation studies.

Mechanism of Action

This compound directly stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[2][3] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).[4][5][6] PKA, in turn, phosphorylates several target proteins that collectively lead to smooth muscle relaxation through two primary mechanisms:

  • Decreased Intracellular Calcium Concentration ([Ca²⁺]i): PKA can phosphorylate and inhibit L-type Ca²⁺ channels, reducing calcium influx. It can also enhance the activity of Ca²⁺-ATPases in the sarcoplasmic reticulum, increasing calcium sequestration.[4][7] Studies have shown that this compound attenuates increases in [Ca²⁺]i induced by contractile agents.[7][8][9]

  • Decreased Calcium Sensitivity of the Contractile Apparatus: PKA can phosphorylate and activate myosin light chain phosphatase (MLCP).[4][10] MLCP dephosphorylates the myosin light chain, leading to dissociation of the actin-myosin cross-bridges and subsequent muscle relaxation. This compound has been shown to shift the [Ca²⁺]i-force relationship to the right, indicating a decrease in calcium sensitivity.[8]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in various smooth muscle preparations.

Table 1: Potency of this compound in Inducing Smooth Muscle Relaxation

TissueContractile AgentEC₅₀ / IC₅₀ (nM)Reference
Guinea-pig trachea3 µM Histamine (B1213489)32.6 ± 4.3[9]
Guinea-pig trachea (with IbTX)3 µM Histamine131.4 ± 20.4[9]
Guinea-pig trachea (with TEA)3 µM Histamine139.8 ± 18.4[9]
Smooth muscle stripsPotassium-induced80

*IbTX: Iberiotoxin (a blocker of large-conductance Ca²⁺-activated K⁺ channels) *TEA: Tetraethylammonium (a non-selective potassium channel blocker)

Table 2: Effects of this compound on Intracellular Calcium and Tension

TissueContractile AgentThis compound ConcentrationReduction in [Ca²⁺]i (%)Reduction in Tension (%)Reference
Guinea-pig trachea3 µM Histamine100 nM47.0 ± 5.662.8 ± 7.0[9]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound-Induced Smooth Muscle Relaxation

NKH477_Signaling cluster_downstream Downstream Effects This compound This compound AC Adenylyl Cyclase This compound->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (Active) cAMP->PKA Activates Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels Inhibits SR_Ca_ATPase SR Ca²⁺-ATPase PKA->SR_Ca_ATPase Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP Activates MLC Myosin Light Chain (Phosphorylated) MLCP->MLC Dephosphorylates Relaxation Smooth Muscle Relaxation MLC->Relaxation

This compound signaling pathway in smooth muscle cells.
General Experimental Workflow for Smooth Muscle Relaxation Assay

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation 1. Isolate Smooth Muscle Tissue Tissue_Mounting 2. Mount Tissue in Organ Bath Tissue_Isolation->Tissue_Mounting Equilibration 3. Equilibrate Tissue Tissue_Mounting->Equilibration Contraction 4. Induce Contraction (e.g., with Histamine, KCl) Equilibration->Contraction NKH477_Addition 5. Add this compound (Cumulative Concentrations) Contraction->NKH477_Addition Data_Recording 6. Record Isometric Tension NKH477_Addition->Data_Recording CR_Curve 7. Construct Concentration- Response Curve Data_Recording->CR_Curve EC50_Calc 8. Calculate EC₅₀ CR_Curve->EC50_Calc

Workflow for an isolated tissue bath experiment.

Experimental Protocols

Protocol 1: Isolated Tissue Bath Assay for Smooth Muscle Relaxation

This protocol is a generalized procedure for assessing the relaxant effects of this compound on isolated smooth muscle strips (e.g., trachea, aorta, coronary artery).

Materials:

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • This compound stock solution

  • Contractile agonist (e.g., Histamine, KCl, Phenylephrine)

  • Isolated tissue bath system with force transducer and data acquisition system

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Dissection tools

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the desired smooth muscle tissue (e.g., trachea) and place it in cold, oxygenated Krebs-Henseleit solution.

    • Clean the tissue of excess connective and adipose tissue and cut it into strips or rings of appropriate size (e.g., 2-3 mm wide).

  • Tissue Mounting:

    • Mount the tissue strips in the isolated tissue baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g, determined empirically for the specific tissue).

    • Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during the equilibration period.

  • Induction of Contraction:

    • Induce a stable contraction by adding a contractile agonist to the tissue bath. The choice and concentration of the agonist will depend on the tissue type and experimental design (e.g., 3 µM histamine for guinea-pig trachea).[9]

  • Application of this compound:

    • Once a stable plateau of contraction is achieved, add this compound to the bath in a cumulative, concentration-dependent manner.

    • Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.

  • Data Recording and Analysis:

    • Continuously record the isometric tension throughout the experiment.

    • Express the relaxation at each concentration of this compound as a percentage of the pre-induced contraction.

    • Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.

    • Calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation) from the concentration-response curve.

Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol describes the use of a fluorescent Ca²⁺ indicator, such as Fura-2, to measure changes in [Ca²⁺]i in smooth muscle cells in response to this compound.

Materials:

  • Fura-2 AM (acetoxymethyl ester) fluorescent dye

  • Pluronic F-127

  • Physiological salt solution

  • Fluorescence spectrophotometer or imaging system

  • Contractile agonist

  • This compound

Procedure:

  • Tissue Preparation and Dye Loading:

    • Prepare smooth muscle strips as described in Protocol 1.

    • Load the tissue with Fura-2 AM (e.g., 5-10 µM) in the presence of a non-ionic surfactant like Pluronic F-127 (e.g., 0.02%) for a defined period (e.g., 2-4 hours) at room temperature. This allows the dye to enter the cells.

    • Wash the tissue with fresh physiological salt solution to remove extracellular dye.

  • Measurement of Fluorescence:

    • Mount the Fura-2 loaded tissue in a temperature-controlled cuvette or on the stage of a fluorescence microscope.

    • Excite the Fura-2 alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the [Ca²⁺]i.

  • Experimental Procedure:

    • Record a baseline fluorescence ratio.

    • Add a contractile agonist to induce an increase in [Ca²⁺]i and record the change in the fluorescence ratio.

    • Once a stable increase in [Ca²⁺]i is observed, add this compound and continue to record the fluorescence ratio to determine its effect on intracellular calcium.

  • Data Analysis:

    • Calculate the change in the F340/F380 ratio in response to the agonist and subsequent addition of this compound.

    • The results can be expressed as the percentage change from the baseline or calibrated to absolute [Ca²⁺]i values if desired.

Protocol 3: Skinned Fiber Experiments for Calcium Sensitivity

This protocol allows for the direct assessment of the effect of this compound on the Ca²⁺ sensitivity of the contractile proteins by chemically removing the cell membrane ("skinning").

Materials:

  • Skinned fiber preparation solutions (containing various concentrations of free Ca²⁺)

  • Skinning agent (e.g., β-escin or Triton X-100)

  • ATP regenerating system

  • This compound

  • Force transducer and recording system

Procedure:

  • Fiber Preparation and Skinning:

    • Dissect a small bundle of smooth muscle fibers and mount it on a force transducer.

    • Incubate the fibers in a relaxing solution containing a skinning agent (e.g., β-escin) to permeabilize the cell membrane. This allows for direct experimental control of the intracellular environment.

  • Determination of the pCa-Tension Relationship:

    • After skinning, expose the fibers to a series of solutions with progressively increasing concentrations of free Ca²⁺ (expressed as pCa, the negative logarithm of the free Ca²⁺ concentration).

    • Record the steady-state force generated at each pCa.

    • Plot the force as a function of pCa to generate a pCa-tension curve.

  • Effect of this compound:

    • Repeat the pCa-tension curve measurements in the presence of a fixed concentration of this compound in the bathing solutions.

    • A rightward shift in the pCa-tension curve in the presence of this compound indicates a decrease in the Ca²⁺ sensitivity of the contractile machinery.[8]

  • Data Analysis:

    • Compare the pCa required to produce 50% of the maximal force (pCa₅₀) in the absence and presence of this compound. An increase in the pCa₅₀ value signifies decreased calcium sensitivity.

Conclusion

This compound is a valuable pharmacological tool for studying the mechanisms of smooth muscle relaxation. Its water-solubility and direct activation of adenylyl cyclase provide a reliable method for increasing intracellular cAMP. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound on smooth muscle contractility, intracellular calcium signaling, and the calcium sensitivity of the contractile apparatus. These studies can contribute to a better understanding of smooth muscle physiology and the development of novel therapeutic strategies for a variety of disorders.

References

Application Notes and Protocols for Oral Administration of NKH477 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NKH477, also known as colforsin daropate, is a water-soluble derivative of forskolin (B1673556), a labdane (B1241275) diterpene produced by the Indian Coleus plant (Plectranthus barbatus). It is a potent activator of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP levels mediates a wide range of physiological responses, making this compound a compound of significant interest for therapeutic applications, including cardiovascular diseases and depression.[1][2][3][4] Preclinical studies in rat models are crucial for elucidating the pharmacological profile and therapeutic potential of this compound. These application notes provide detailed protocols for the oral administration of this compound in rats, guidance for pharmacokinetic and pharmacodynamic assessments, and a summary of available data.

Data Presentation

While this compound has been shown to be orally active in rats, detailed public data on its oral pharmacokinetic profile (Cmax, Tmax, AUC, and bioavailability) is limited. The following tables summarize the reported effective oral doses and provide a template for the presentation of pharmacokinetic data to be generated from experimental studies.

Table 1: Reported Effective Oral Doses of this compound in Rats

ApplicationSpecies/StrainDoseEffectReference
Antidepressant-like activityRat0.5 - 1.5 mg/kg (chronic)Significantly decreased duration of immobility in the forced swimming test.[4]
Cardiovascular actionsNot specified0.15 and 0.3 mg/kgExhibited cardiovascular effects.
Behavioral effectsRat1.5 mg/kg (acute or chronic)Induced a significant reduction in locomotor behavior and rearing.[3]

Table 2: Template for Pharmacokinetic Parameters of this compound Following a Single Oral Dose in Rats

ParameterDose 1 (e.g., 0.5 mg/kg)Dose 2 (e.g., 1.5 mg/kg)
Cmax (ng/mL) Data to be determinedData to be determined
Tmax (h) Data to be determinedData to be determined
AUC0-t (ng·h/mL) Data to be determinedData to be determined
AUC0-inf (ng·h/mL) Data to be determinedData to be determined
t1/2 (h) Data to be determinedData to be determined
Oral Bioavailability (%) Data to be determinedData to be determined
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Signaling Pathway of this compound

This compound directly activates adenylyl cyclase, leading to an increase in intracellular cAMP. This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cellular response. In vascular smooth muscle, this leads to vasodilation, and in cardiac muscle, it results in increased contractility.[1][2]

NKH477_Signaling_Pathway This compound This compound AC Adenylyl Cyclase This compound->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response (e.g., Vasodilation, Increased Contractility) Downstream->Response

This compound signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Materials:

  • This compound hydrochloride (water-soluble)

  • Vehicle (e.g., sterile water, 0.9% saline, or a 10% sucrose (B13894) solution to improve palatability)[1]

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Determine the required concentration of the dosing solution based on the desired dose (mg/kg) and the dosing volume (e.g., 5 mL/kg).

  • Accurately weigh the required amount of this compound hydrochloride using an analytical balance.

  • Dissolve the weighed this compound in a small volume of the chosen vehicle in a volumetric flask.

  • Vortex the solution until the this compound is completely dissolved.

  • Add the vehicle to the final desired volume and mix thoroughly.

  • Prepare the dosing solution fresh on the day of the experiment, as this compound solutions may be unstable.

Protocol 2: Oral Administration of this compound to Rats by Gavage

Materials:

  • Dosing solution of this compound

  • Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches long with a rounded tip for adult rats)[5]

  • Syringes (1-3 mL)

  • Animal scale

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Animal Preparation:

    • Use rats of a specific strain, age, and weight as required by the study design (e.g., male Wistar rats, 250-300g).

    • Acclimate the animals to the housing conditions for at least one week before the experiment.

    • Fasting prior to dosing may be required depending on the experimental goals (typically overnight with free access to water).

  • Dose Calculation:

    • Weigh each rat immediately before dosing.

    • Calculate the exact volume of the dosing solution to be administered based on the animal's body weight and the desired dose. The maximum recommended dosing volume is 10 mL/kg, although smaller volumes (e.g., 5 mL/kg) are often preferred.[6]

  • Administration:

    • Restrain the rat firmly but gently. One common method is to hold the rat near the thoracic region while supporting its lower body.

    • Gently extend the rat's head back to straighten the path to the esophagus.

    • Insert the gavage needle into the mouth, passing it gently along the roof of the mouth towards the back of the throat.

    • Allow the rat to swallow the tip of the needle, then advance it smoothly into the esophagus to the pre-measured depth (from the tip of the nose to the last rib). Do not force the needle; if resistance is met, withdraw and try again.

    • Once the needle is correctly placed, dispense the dosing solution slowly and steadily.

    • Gently remove the gavage needle along the same path of insertion.

  • Post-Administration Monitoring:

    • Return the rat to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.

    • Continue to monitor the animals periodically over the next 24 hours.

Protocol 3: Pharmacokinetic Study of Orally Administered this compound in Rats

Experimental Workflow:

PK_Workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Catheter_Implantation Jugular Vein Catheter Implantation (for serial blood sampling) Animal_Acclimation->Catheter_Implantation Recovery Recovery from Surgery (e.g., 2-3 days) Catheter_Implantation->Recovery Fasting Fasting (e.g., overnight) Recovery->Fasting Oral_Dosing Oral Administration of this compound (by gavage) Fasting->Oral_Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Oral_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage LC_MS_MS LC-MS/MS Analysis of this compound Sample_Storage->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) LC_MS_MS->PK_Analysis

Pharmacokinetic study workflow.

Procedure:

  • Animal Preparation:

    • For serial blood sampling, surgically implant a catheter into the jugular vein of the rats.

    • Allow the animals to recover from surgery for 2-3 days before the study.

  • Dosing:

    • Fast the rats overnight with free access to water.

    • Administer a single oral dose of this compound as described in Protocol 2.

  • Blood Sampling:

    • Collect blood samples (e.g., 0.2-0.3 mL) from the jugular vein catheter at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Separate plasma by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) from the plasma concentration-time data using appropriate software (e.g., Phoenix WinNonlin).

    • To determine oral bioavailability, a separate group of rats should receive an intravenous dose of this compound, and the resulting AUC will be compared to the oral AUC.

Conclusion

These application notes and protocols provide a framework for conducting studies on the oral administration of this compound in rats. While the compound is known to be orally active, further research is needed to fully characterize its oral pharmacokinetic profile. The provided protocols for drug preparation, administration, and pharmacokinetic analysis are intended to guide researchers in generating robust and reproducible data to advance the understanding and potential therapeutic application of this compound.

References

Application Notes and Protocols for Intravenous Delivery of NKH477 in Dogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NKH477, a water-soluble derivative of forskolin (B1673556), is a potent activator of adenylyl cyclase.[1][2] It directly stimulates the catalytic unit of this enzyme, leading to an increase in intracellular cyclic AMP (cAMP).[1] This mechanism of action gives this compound significant positive inotropic and vasodilatory effects, making it a subject of interest for the treatment of cardiac failure.[1][3][4] Notably, it has shown some selectivity for the cardiac (type V) adenylyl cyclase isoform.[2][5] In canine models, intravenous administration of this compound has been demonstrated to improve cardiac function in drug-induced heart failure, modulate ventricular arrhythmias, and influence renal function.[3][4][6][7] Unlike other positive inotropic agents, this compound has been observed to have a minimal arrhythmogenic effect.[3][4][6]

These application notes provide a comprehensive overview of the intravenous use of this compound in canine research, summarizing key quantitative data and detailing experimental protocols based on published studies.

Data Presentation

Table 1: Intravenous and Intra-arterial Dosing of this compound in Dogs
ApplicationRoute of AdministrationDosageObserved EffectsReference
Cardiac Failure (Drug-Induced)Intravenous10-100 µg (total dose)Dose-dependent improvement in cardiac function, with 100 µg leading to almost complete restoration.[3][4]
Ventricular Arrhythmia ModelsIntravenousNot specifiedIncreased heart rate, decreased blood pressure, suppression of digitalis- and epinephrine-induced arrhythmias.[6]
Renal FunctionIntrarenal Arterial Infusion30, 100, and 300 ng/kg/minDose-dependent increase in renal blood flow, glomerular filtration rate, urine flow, and urinary Na+ and cAMP excretion.[7]
Adrenal Catecholamine ReleaseIntra-arterial Infusion0.3, 1, and 3 µ g/min Dose-dependent enhancement of splanchnic nerve stimulation-induced catecholamine output.[8]
Table 2: Hemodynamic and Cardiovascular Effects of Intravenous this compound in Dogs
ParameterEffectNotesReference
Heart RateIncreasedA consistent finding across multiple studies.[3][6]
Blood PressureDecreasedIndicative of the vasodilatory properties of this compound.[6]
Myocardial ContractilityIncreasedDemonstrates the positive inotropic effect.[9]
Coronary Blood FlowIncreasedThis compound is noted to be more coronary vasodilatory than positive inotropic.[9]
Cardiac OutputIncreasedImproved in models of drug-induced cardiac failure.[3][4]
ArrhythmogenesisLowDid not worsen arrhythmias in coronary ligation, digitalis-, or epinephrine-induced models.[6]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

NKH477_Mechanism_of_Action This compound This compound AC Adenylyl Cyclase (AC) (Type V Cardiac Isoform) This compound->AC Direct Activation cAMP cAMP (Increased Intracellular) AC->cAMP Catalyzes Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Effects Downstream Cellular Effects (e.g., Phosphorylation of Proteins) PKA->Cellular_Effects Leads to Physiological_Response Physiological Response (Positive Inotropy, Vasodilation) Cellular_Effects->Physiological_Response

Caption: Mechanism of action of this compound.

Experimental Workflow for Intravenous this compound Administration in Dogs

IV_NKH477_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Prep Animal Preparation (Anesthetized Dog Model) Instrumentation Instrumentation (Catheters for IV access, BP, HR monitoring) Animal_Prep->Instrumentation Baseline Baseline Data Collection (Hemodynamic and other parameters) Instrumentation->Baseline IV_Admin Intravenous Administration (Bolus or Infusion) Baseline->IV_Admin NKH477_Prep This compound Solution Preparation (Freshly prepared) NKH477_Prep->IV_Admin Monitoring Continuous Monitoring (ECG, Blood Pressure, Heart Rate) IV_Admin->Monitoring Data_Collection Data Collection (At specified time points) Monitoring->Data_Collection Data_Analysis Data Analysis (Comparison to baseline) Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

References

Application Notes and Protocols for NKH477 Treatment in Lung Allograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of NKH477, a water-soluble forskolin (B1673556) derivative, in experimental lung allograft models. The information compiled from peer-reviewed studies offers insights into its mechanism of action, protocols for in vivo studies, and its effects on allograft survival and immune responses.

Introduction

This compound is a potent activator of adenylate cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[1] By increasing intracellular cAMP levels, this compound has been shown to exert significant immunomodulatory effects, making it a compound of interest for preventing acute rejection in solid organ transplantation.[2][3] Studies in rat lung allograft models have demonstrated its ability to prolong graft survival and attenuate rejection-associated inflammatory processes.[2][3] These notes are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in the context of lung transplantation.

Mechanism of Action

This compound's primary mechanism of action is the direct activation of the catalytic unit of adenylate cyclase.[1] This leads to a rise in intracellular cAMP, a critical second messenger involved in a multitude of cellular processes. In the context of immunomodulation, elevated cAMP levels are known to inhibit T-cell proliferation and the production of pro-inflammatory cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[2][3][4] Research suggests that the immunosuppressive effects of this compound in lung allograft rejection are mediated by the inhibition of IL-2 production.[2]

Signaling Pathway

NKH477_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell T-Lymphocyte This compound This compound AC Adenylate Cyclase This compound->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates NFAT_activation NFAT Activation PKA->NFAT_activation Inhibits IL2_production IL-2 & IFN-γ Production NFAT_activation->IL2_production Promotes T_cell_proliferation T-Cell Proliferation IL2_production->T_cell_proliferation Promotes

This compound signaling cascade in T-lymphocytes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating this compound in rat lung allograft models.

Table 1: Allograft Survival Time

Treatment GroupDose (mg/kg/day)Median Survival Time (days)Statistical Significance (vs. Untreated)
Untreated Control-7.0-
This compound0.110.0p < 0.05
This compound0.314.0p < 0.01
This compound1.0> 21.0p < 0.01

Data synthesized from studies in a Brown-Norway to Lewis rat lung transplant model.[3]

Table 2: Cytokine Expression in Lung Allografts (Day 5 post-transplant)

CytokineUntreated Allograft (pg/mg protein)This compound-Treated Allograft (1.0 mg/kg/day) (pg/mg protein)Fold Change
IFN-γ~ 350~ 100↓ ~3.5x
IL-10~ 150~ 50↓ ~3.0x

Approximate values extrapolated from graphical data presented in the literature.[3]

Table 3: Splenic Cytokine Expression (Day 5 post-transplant)

CytokineUntreated Recipient Spleen (pg/mg protein)This compound-Treated Recipient Spleen (1.0 mg/kg/day) (pg/mg protein)Fold Change
IL-2Markedly UpregulatedSuppressed
IL-10IncreasedSuppressed

Qualitative description of changes as specific quantitative data was not provided.[3]

Experimental Protocols

Orthotopic Left Lung Transplantation in Rats

This protocol describes a widely used model for studying lung allograft rejection.

Lung_Transplant_Workflow cluster_donor Donor Rat (Brown-Norway) cluster_recipient Recipient Rat (Lewis) cluster_post_op Post-Operative Care donor_prep Anesthetize and Heparinize harvest Harvest Left Lung donor_prep->harvest implantation Implant Donor Lung harvest->implantation recipient_prep Anesthetize and Ventilate thoracotomy Perform Left Thoracotomy recipient_prep->thoracotomy pneumonectomy Perform Left Pneumonectomy thoracotomy->pneumonectomy pneumonectomy->implantation closure Close Thoracotomy implantation->closure treatment Administer this compound or Vehicle closure->treatment monitoring Monitor for Rejection treatment->monitoring analysis Histopathology and Cytokine Analysis monitoring->analysis

Workflow for orthotopic lung transplantation in a rat model.

Materials:

  • Brown-Norway (BN) rats (donors)

  • Lewis (LEW) rats (recipients)

  • Anesthetic (e.g., isoflurane)

  • Heparin

  • Surgical instruments

  • Ventilator

Procedure:

  • Donor Preparation: Anesthetize the BN donor rat. Administer heparin intravenously to prevent coagulation.

  • Lung Harvest: Perform a median sternotomy on the donor. Carefully dissect and remove the left lung.

  • Recipient Preparation: Anesthetize the LEW recipient rat and place it on a ventilator.

  • Thoracotomy: Perform a left thoracotomy on the recipient to expose the left lung.

  • Pneumonectomy: Ligate the pulmonary artery, pulmonary vein, and bronchus of the recipient's left lung and then remove the lung.

  • Implantation: Anastomose the donor lung's pulmonary artery, pulmonary vein, and bronchus to the corresponding recipient vessels and airway.

  • Closure: Close the thoracotomy in layers.

  • Post-operative Care: Provide appropriate post-operative analgesia and care.

This compound Administration

Materials:

  • This compound (Colforsin dapropate hydrochloride)

  • Vehicle (e.g., saline, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline for enhanced solubility)[5]

Procedure:

  • Preparation of this compound Solution: Prepare fresh solutions of this compound on the day of use. Dissolve the compound in the chosen vehicle to the desired concentration. Sonication may be used to aid dissolution.[5]

  • Administration: Administer this compound to the recipient rats daily via intraperitoneal (IP) or intravenous (IV) injection, starting on the day of transplantation. Doses ranging from 0.1 to 1.0 mg/kg/day have been shown to be effective.[3]

Assessment of Allograft Rejection

a. Histopathological Analysis:

  • Euthanize recipient rats at specified time points (e.g., Day 3, 5, or at the time of rejection).

  • Excise the lung allografts.

  • Fix the tissue in 10% formalin and embed in paraffin.

  • Section the tissue and stain with Hematoxylin and Eosin (H&E).

  • Evaluate the sections for signs of rejection, such as perivascular and interstitial infiltration of inflammatory cells, according to established grading criteria.

b. Cytokine Analysis (ELISA):

  • Homogenize a portion of the lung allograft or spleen tissue in a suitable lysis buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of cytokines such as IL-2, IL-4, IL-10, and IFN-γ in the tissue lysates.[3]

c. Lymphocyte Proliferation Assay (Mixed Lymphocyte Reaction - MLR):

  • Isolate mesenteric lymph node cells from recipient rats at a specified time point (e.g., Day 5).[3]

  • Culture the recipient lymph node cells alone or with irradiated donor splenocytes (stimulator cells).

  • After a defined incubation period (e.g., 72 hours), add ³H-thymidine to the cultures.

  • Measure the incorporation of ³H-thymidine into the DNA of proliferating cells using a scintillation counter to assess the alloreactive T-cell response.

Conclusion

This compound has demonstrated significant potential in mitigating acute lung allograft rejection in preclinical models. Its mechanism of action, centered on the activation of adenylate cyclase and subsequent inhibition of T-cell responses, offers a distinct immunomodulatory approach. The protocols and data presented herein provide a foundational resource for further investigation into the therapeutic utility of this compound in lung transplantation. Future studies may focus on its efficacy in combination with other immunosuppressants and its long-term effects on chronic allograft dysfunction.

References

Application Notes and Protocols for Measuring Adenylyl Cyclase Activity with NKH477

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl cyclases (AC) are a family of enzymes crucial in cellular signal transduction, catalyzing the conversion of ATP to the second messenger cyclic AMP (cAMP). The subsequent activation of protein kinase A (PKA) and other downstream effectors by cAMP modulates a vast array of physiological processes. Consequently, the measurement of adenylyl cyclase activity is fundamental to research in numerous fields, including cardiology, neuroscience, and drug discovery.

NKH477, a water-soluble derivative of forskolin (B1673556), is a potent activator of adenylyl cyclase.[1] Unlike its parent compound, the enhanced aqueous solubility of this compound offers significant advantages in experimental settings, obviating the need for organic solvents that can be detrimental to cellular and membrane preparations.[1] this compound directly stimulates the catalytic subunit of adenylyl cyclase, leading to an increase in intracellular cAMP levels.[2] Notably, this compound exhibits a degree of selectivity for different adenylyl cyclase isoforms, showing enhanced potency for the cardiac type V isoform.[2][3] This makes it a valuable tool for investigating isoform-specific functions and for the development of targeted therapeutics.

These application notes provide detailed protocols for the measurement of adenylyl cyclase activity in response to stimulation by this compound, as well as a summary of its quantitative effects.

Signaling Pathway of this compound-Mediated Adenylyl Cyclase Activation

This compound, as a forskolin analog, bypasses the need for G-protein-coupled receptor (GPCR) activation and directly interacts with the catalytic subunit of adenylyl cyclase. This direct activation leads to the conversion of ATP to cAMP, which in turn activates PKA and initiates a downstream signaling cascade.

This compound This compound AC Adenylyl Cyclase This compound->AC Direct Activation cAMP cAMP AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Responses PKA->Downstream Phosphorylation Cascade

Caption: this compound signaling pathway.

Quantitative Data Summary

The following table summarizes the quantitative data regarding the activation of adenylyl cyclase by this compound. This data highlights its isoform selectivity and effective concentrations.

ParameterValueExperimental SystemReference
Isoform Selectivity (relative to Forskolin)
Type V Adenylyl Cyclase1.87 ± 0.02-fold more potentInsect cell membranes overexpressing AC isoforms[3]
Type II Adenylyl Cyclase1.04 ± 0.02-fold as potentInsect cell membranes overexpressing AC isoforms[3]
Type III Adenylyl Cyclase0.89 ± 0.03-fold as potentInsect cell membranes overexpressing AC isoforms[3]
cAMP Accumulation
HEK293 cells overexpressing Type V AC1.57 ± 0.13-fold greater than forskolinHEK293 cells[3]
Effective Concentration
Stimulation of cardiac myocytes10 µMNeonatal rat cardiac myocytes[4]
Vasodilation of porcine coronary artery0.1 - 1.0 µMPorcine coronary artery muscle strips[5]

Experimental Protocols

Protocol 1: Preparation of Cellular Membranes for Adenylyl Cyclase Assay

This protocol describes the preparation of crude membranes from cultured cells or tissues, which are a common source of adenylyl cyclase for in vitro assays.

Materials and Reagents:

  • Cultured cells or tissue sample

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4), ice-cold

  • Protease inhibitor cocktail

  • Dounce homogenizer or sonicator

  • High-speed centrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Cell/Tissue Collection: Harvest cultured cells by scraping or collect fresh tissue. Wash twice with ice-cold PBS.

  • Homogenization: Resuspend the cell pellet or minced tissue in ice-cold homogenization buffer containing a protease inhibitor cocktail. Homogenize using a Dounce homogenizer (20-30 strokes) or sonicator on ice.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer. Repeat the high-speed centrifugation step.

  • Final Preparation: Discard the supernatant and resuspend the final membrane pellet in a minimal volume of assay buffer (see Protocol 2).

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a Bradford assay or a similar method.

  • Storage: Use the membranes immediately or aliquot and store at -80°C for future use.

Protocol 2: In Vitro Adenylyl Cyclase Activity Assay with this compound

This protocol outlines a method for measuring adenylyl cyclase activity in prepared cellular membranes using this compound as a stimulant. The principle of the assay is to measure the amount of cAMP produced from ATP.

Materials and Reagents:

  • Prepared cellular membranes (from Protocol 1)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 0.1% BSA, pH 7.5)

  • ATP regenerating system (e.g., 10 mM creatine (B1669601) phosphate (B84403) and 50 µg/mL creatine kinase) - optional but recommended

  • Phosphodiesterase inhibitor (e.g., 100 µM IBMX)

  • This compound stock solution (dissolved in water)

  • Forskolin stock solution (for comparison, dissolved in DMSO)

  • 96-well microplate

  • cAMP detection kit (e.g., ELISA, HTRF®, or luminescence-based)

Experimental Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction Setup cluster_assay Assay cluster_detection Detection Thaw Thaw Membranes Dilute Dilute in Assay Buffer Thaw->Dilute AddBuffer Add Assay Buffer & Reagents Dilute->AddBuffer Addthis compound Add this compound/Vehicle AddBuffer->Addthis compound PreIncubate Pre-incubate Addthis compound->PreIncubate Initiate Initiate with Membranes PreIncubate->Initiate Incubate Incubate Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Detect Detect cAMP Terminate->Detect Analyze Analyze Data Detect->Analyze

Caption: Experimental workflow for the adenylyl cyclase assay.

Procedure:

  • Preparation: Thaw the prepared membranes on ice. Dilute the membranes to the desired concentration (e.g., 10-50 µg of protein per reaction) in ice-cold Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Assay Buffer

    • ATP regenerating system and phosphodiesterase inhibitor

    • This compound at various concentrations (e.g., 0.1 µM to 100 µM) or vehicle (water) for basal activity. Include a positive control with forskolin.

  • Pre-incubation: Pre-incubate the plate at 30°C or 37°C for 5-10 minutes.

  • Initiation: Initiate the reaction by adding the diluted membrane preparation to each well.

  • Incubation: Incubate the plate at 30°C or 37°C for 10-30 minutes with gentle agitation. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Termination: Terminate the reaction according to the instructions of your chosen cAMP detection kit (e.g., by adding a lysis buffer or stop solution).

  • cAMP Detection: Measure the amount of cAMP produced using a commercially available cAMP detection kit. Follow the manufacturer's protocol.

  • Data Analysis: Calculate the adenylyl cyclase activity, typically expressed as pmol of cAMP produced per minute per milligram of protein. Plot the dose-response curve for this compound and determine the EC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for the direct activation of adenylyl cyclase. Its water solubility and isoform selectivity offer distinct advantages for in vitro and cell-based assays. The protocols provided herein offer a framework for the reliable measurement of adenylyl cyclase activity, which can be adapted to specific experimental needs. Accurate determination of adenylyl cyclase activity is essential for advancing our understanding of cAMP-mediated signaling pathways and for the development of novel therapeutics targeting this important enzyme family.

References

Troubleshooting & Optimization

Optimizing NKH477 Concentration for In Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of NKH477 in your in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting advice, and detailed protocols to ensure the successful application of this potent adenylyl cyclase activator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as colforsin daropate hydrochloride, is a water-soluble derivative of forskolin. Its primary mechanism of action is the direct activation of the catalytic subunit of adenylyl cyclase. This leads to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] This elevation in cAMP triggers a cascade of downstream signaling events, influencing a wide range of cellular processes.

Q2: What is the recommended solvent for this compound and how should I prepare stock solutions?

A2: this compound is soluble in both water and DMSO. For a water-based stock solution, it can be dissolved up to 25 mM. It is crucial to note that this compound is unstable in solution, and it is highly recommended to prepare fresh solutions for each experiment.[1] If using a water stock, it should be filter-sterilized before use in cell culture.

Q3: What is a good starting concentration range for this compound in a new in vitro experiment?

A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay. Based on published studies, a good starting point for many applications is in the range of 0.1 µM to 10 µM. For vasodilation studies, concentrations between 0.1 and 1.0 µM have been effective.[2] For antiproliferative effects in some cancer cell lines, a broader range may need to be explored. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time will vary depending on the assay and the cellular response being measured. For assays measuring rapid signaling events like cAMP production, shorter incubation times (e.g., 15-60 minutes) are typically sufficient. For long-term assays assessing endpoints such as cell viability or gene expression, incubation times of 24, 48, or 72 hours are common. A time-course experiment is the best way to determine the ideal incubation period for your specific research question.

Q5: Are there any known off-target effects of this compound?

A5: While this compound is a direct activator of adenylyl cyclase, its parent compound, forskolin, has been reported to have some cAMP-independent effects at higher concentrations. These can include modulation of ion channels and interactions with other signaling proteins. While this compound is a more specific derivative, it is important to consider the possibility of off-target effects, especially when using high concentrations. Including appropriate controls, such as an inactive analog if available, can help to dissect the specific effects of adenylyl cyclase activation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low cAMP response 1. Degraded this compound: Solutions of this compound are unstable.1. Prepare fresh stock solutions of this compound for each experiment.
2. Low adenylyl cyclase expression: The cell line may have low endogenous levels of adenylyl cyclase.2. Use a positive control such as a cell line known to respond to adenylyl cyclase activators. Consider using a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
3. Incorrect assay conditions: Suboptimal buffer, temperature, or incubation time.3. Optimize assay parameters. Ensure the assay buffer is compatible with adenylyl cyclase activity and perform a time-course experiment.
Unexpected cytotoxicity 1. High this compound concentration: Excessive cAMP levels can be toxic to some cell types.1. Perform a dose-response curve to determine the optimal non-toxic concentration range. Start with a lower concentration range (e.g., nanomolar).
2. Off-target effects: At high concentrations, this compound may have off-target effects.2. Lower the concentration and, if possible, use a structurally related inactive compound as a negative control.
3. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to cells.3. Ensure the final solvent concentration in the culture medium is low and non-toxic (typically <0.5% for DMSO). Include a vehicle control in your experiment.
High variability between replicates 1. Inconsistent cell seeding: Uneven cell numbers across wells.1. Ensure a homogenous single-cell suspension before seeding and use a calibrated pipette.
2. Edge effects in multi-well plates: Evaporation from outer wells.2. Fill the outer wells of the plate with sterile PBS or water to minimize evaporation from the experimental wells.
3. Inconsistent compound addition: Pipetting errors.3. Use a multichannel pipette for compound addition and ensure thorough but gentle mixing.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various high-grade serous ovarian cancer (HGSOC) cell lines after 48 hours of treatment. This data can serve as a reference for designing experiments with these or similar cell lines.

Cell LineIC50 (µM)
HEYA8~0.5 - 10
OVCAR8~10 - 20
OVCAR4~20 - 40

Data adapted from a study on repurposing colforsin daropate for HGSOC.[3]

A separate study reported that this compound induced over 70% inhibition of proliferation in a panel of ten cancer cell lines, including MCF7 (breast), HT29 (colon), A431 (skin), WiDr (colon), RKO (colon), A375 (melanoma), H630 (colon), Du145 (prostate), SW480 (colon), and SW620 (colon), though specific IC50 values were not provided in the abstract.[4][5]

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT-based)

This protocol provides a general guideline for assessing the effect of this compound on cell viability using a colorimetric MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Intracellular cAMP Measurement Assay

This protocol outlines a general procedure for measuring changes in intracellular cAMP levels in response to this compound treatment using a competitive immunoassay kit.

Materials:

  • Cells of interest

  • Cell culture medium or appropriate assay buffer

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) - optional but recommended

  • cAMP immunoassay kit (e.g., ELISA or HTRF-based)

  • Lysis buffer (provided with the kit or compatible with the assay)

  • Microplate reader (compatible with the chosen assay kit)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and grow to the desired confluency. Pre-treat cells with a PDE inhibitor (if used) for a short period before adding this compound.

  • This compound Stimulation: Add various concentrations of freshly prepared this compound to the cells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Remove the medium and lyse the cells using the recommended lysis buffer to release intracellular cAMP.

  • cAMP Measurement: Perform the cAMP measurement following the specific instructions of your chosen immunoassay kit. This typically involves the incubation of the cell lysate with a labeled cAMP conjugate and an anti-cAMP antibody.

  • Signal Detection: Read the plate on a microplate reader at the appropriate wavelength(s) for your assay format.

  • Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in your samples based on the standard curve and normalize to cell number or protein concentration.

Visualizations

Signaling_Pathway This compound This compound AC Adenylyl Cyclase This compound->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare fresh this compound stock solution C Perform dose-response and time-course treatment A->C B Seed cells in multi-well plate B->C D Perform assay (e.g., Viability, cAMP) C->D E Data acquisition (Plate Reader) D->E F Analyze results and determine optimal concentration E->F

Caption: Workflow for optimizing this compound concentration.

References

challenges with NKH477 solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NKH477 (Colforsin daropate hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it described as "water-soluble"?

A1: this compound, also known as Colforsin daropate hydrochloride, is a derivative of forskolin (B1673556) designed for improved aqueous solubility.[1][2][3] Unlike its parent compound, forskolin, which is sparingly soluble in water, this compound is readily soluble in water, making it easier to use in many experimental settings.[2][3][4] It is a potent activator of adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP).[5][6][7]

Q2: What is the primary mechanism of action for this compound?

A2: this compound directly activates the adenylyl cyclase (AC) enzyme.[4] This activation leads to the conversion of ATP to cAMP, thereby increasing the intracellular concentration of this second messenger.[6] Elevated cAMP levels then activate downstream effectors, such as Protein Kinase A (PKA), to elicit a variety of cellular responses.

Q3: In which solvents can I dissolve this compound?

A3: this compound is most commonly dissolved in water. However, it is also soluble in other solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and to a lesser extent, ethanol.[2] Solubility will vary depending on the solvent and the desired concentration.

Q4: How should I store this compound powder and stock solutions?

A4: The solid form of this compound should be stored desiccated at +4°C.[1] For stock solutions, it is recommended to store them at -20°C for long-term stability, potentially for several months.[5] However, some sources suggest that the compound is unstable in solution and recommend preparing solutions fresh on the day of use.[6]

Solubility and Preparation Troubleshooting

While this compound is considered water-soluble, researchers may encounter challenges when preparing solutions, especially at high concentrations or in complex buffers.

Problem 1: I'm having trouble dissolving this compound completely in water or my buffer.

  • Solution 1: Gentle Warming. Gently warm the solution to 37°C. This can help increase the dissolution rate and achieve a higher concentration.[5]

  • Solution 2: Sonication. Use an ultrasonic bath to agitate the solution. This provides mechanical energy to break up powder clumps and enhance solubilization.[5]

  • Solution 3: pH Adjustment. Ensure the pH of your aqueous buffer is compatible with this compound hydrochloride. Since it is a hydrochloride salt, dissolving it in a slightly acidic to neutral pH is generally favorable.

Problem 2: My this compound solution appears cloudy or precipitates after dilution.

  • Cause: This can happen when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer where the solubility is lower, causing the compound to crash out. The solubility in a DMSO:PBS (1:1) mixture is significantly lower than in pure DMSO.[2]

  • Solution 1: Prepare fresh dilutions. Prepare only the amount of working solution needed for the experiment and use it immediately.[6]

  • Solution 2: Check final concentration. Ensure the final concentration in your aqueous buffer does not exceed the maximum solubility of this compound in that specific medium.

  • Solution 3: Use a co-solvent system. For certain applications, especially in vivo studies, a co-solvent system involving PEG300 and Tween-80 may be necessary to maintain solubility upon dilution into saline.[6]

Problem 3: I am seeing inconsistent results between experiments.

  • Cause: This could be due to the degradation of this compound in solution over time. The compound's stability in aqueous solutions can be limited.[6]

  • Solution: Always prepare fresh solutions immediately before use for the most consistent and reliable results.[6] If using a stock solution, ensure it has been stored properly at -20°C and minimize freeze-thaw cycles.

Quantitative Data: this compound Solubility

The following table summarizes the maximum reported solubility of this compound in various solvents.

SolventMax Concentration (mg/mL)Max Concentration (mM)Reference
Water21.8440[1]
Water-25
DMSO30~54.9[2]
DMF20~36.6[2]
Ethanol2.5~4.6[2]
DMSO:PBS (pH 7.2) (1:1)0.5~0.9[2]

Note: Molar concentrations are calculated based on a molecular weight of 546.1 g/mol . Batch-specific molecular weights may vary.[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution

  • Weigh the required amount of this compound powder.

  • Add the desired volume of purified water (e.g., ddH₂O).

  • Vortex briefly to suspend the powder.

  • If solubility is a challenge, warm the tube to 37°C and place it in an ultrasonic bath for a few minutes until the solution clears.[5]

  • For use in cell culture, sterilize the final working solution by passing it through a 0.22 µm filter.[6]

  • Use the solution immediately for best results.[6]

Protocol 2: Preparation of a Formulation for In Vivo Studies

This protocol is adapted from a method for achieving a 5 mg/mL solution.[6]

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a separate tube, add 400 µL of PEG300.

  • Add 100 µL of the 50 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.

  • Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

  • This protocol yields a clear solution of ≥ 5 mg/mL. The solution should be prepared fresh for administration.[6]

Visualizations

NKH477_Solubility_Troubleshooting start Start: Dissolve this compound in desired solvent check_dissolved Is the solution clear? start->check_dissolved troubleshoot_node Troubleshooting Steps check_dissolved->troubleshoot_node No success Solution is ready for use. Prepare fresh daily. check_dissolved->success Yes reassess Reassess Experiment: - Lower concentration? - Different solvent? check_dissolved->reassess Still not dissolved warm Warm solution to 37°C troubleshoot_node->warm sonicate Use ultrasonic bath warm->sonicate check_ph Check solvent/buffer pH sonicate->check_ph check_ph->check_dissolved Re-check

Caption: Troubleshooting workflow for dissolving this compound.

NKH477_Signaling_Pathway cluster_membrane This compound This compound AC Adenylyl Cyclase (AC) This compound->AC Activates Membrane Cell Membrane cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Responses (e.g., Vasodilation, Bronchodilation) PKA->Response Phosphorylates targets leading to

References

preventing NKH477 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NKH477. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a specific focus on preventing its precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Colforsin dapropate hydrochloride, is a water-soluble derivative of forskolin (B1673556).[1][2][3][4] Its primary mechanism of action is the direct activation of the enzyme adenylyl cyclase.[1][3] This activation leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in various cellular signaling pathways.[1][5][6][7]

Q2: What are the common research applications of this compound?

A2: this compound is utilized in a variety of research areas due to its ability to elevate intracellular cAMP levels. It has been studied for its potential in improving cardiac function, acting as a vasodilator, and its bronchodilatory and antidepressant effects.[1][2][8][9]

Q3: In what solvents is this compound soluble?

A3: this compound is known for its water solubility.[3] It is also soluble in organic solvents such as DMSO, DMF, and ethanol (B145695).[1][3][9] For detailed solubility information, please refer to the data table below.

Troubleshooting Guide: Preventing this compound Precipitation in Media

Precipitation of this compound in cell culture media can lead to inaccurate experimental results. The following guide addresses common issues and provides solutions to prevent this problem.

Issue 1: Precipitation observed immediately after adding this compound stock solution to the media.

  • Possible Cause 1: High final concentration of this compound. Exceeding the solubility limit of this compound in the final culture medium can cause it to precipitate.

    • Solution: Review the intended final concentration. It is advisable to perform a serial dilution to determine the optimal, non-precipitating concentration for your specific cell culture medium.

  • Possible Cause 2: Improper mixing. Concentrated droplets of the stock solution may not disperse quickly enough, leading to localized precipitation.

    • Solution: Add the this compound stock solution dropwise to the media while gently swirling or vortexing the tube. Avoid adding the stock solution directly to a static volume of media.

  • Possible Cause 3: High concentration of the organic solvent in the final media. If using a DMSO or ethanol stock, adding a large volume can cause the compound to precipitate when it comes into contact with the aqueous environment of the media.

    • Solution: Prepare a more concentrated stock solution to minimize the volume of organic solvent added to the media. The final concentration of DMSO in the culture medium should generally be kept below 0.5%.

Issue 2: Precipitation or turbidity appears over time in the incubator.

  • Possible Cause 1: Temperature-induced precipitation. Changes in temperature, such as moving the media from room temperature to 37°C, can affect the solubility of media components and the added compound.[10]

    • Solution: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. This ensures that the compound is dissolved at the same temperature at which the cells will be cultured.

  • Possible Cause 2: Interaction with media components. Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components.[10][11] High concentrations of certain ions, such as calcium and phosphate, can lead to the formation of insoluble salts, which may be exacerbated by changes in pH or the addition of a new compound.[10][12]

    • Solution:

      • Use fresh, high-quality cell culture media.

      • Avoid repeated heating and cooling of the media.

      • If preparing media from powder, ensure all components are fully dissolved before adding supplements and this compound.[13]

  • Possible Cause 3: pH shift in the medium. The pH of the culture medium can change over time due to cellular metabolism, leading to a decrease in the solubility of this compound.[]

    • Solution: Use a medium with a robust buffering system, such as HEPES, in addition to the standard sodium bicarbonate system, especially for long-term experiments. Ensure the CO2 level in the incubator is appropriate for the medium formulation.

Data Presentation

Table 1: Physicochemical Properties and Solubility of this compound

PropertyValueSource
Molecular Formula C₂₇H₄₄ClNO₈
Molecular Weight 546.1 g/mol
Appearance White to beige powder/crystalline solid[15]
Storage (Solid) -20°C, desiccated[9][15]
Solubility in Water 10 - 25 mM[9]
Solubility in DMSO 80 - 100 mg/mL[1][9]
Solubility in Ethanol ~2.5 mg/mL[3]
Solubility in DMF ~20 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder. For a 10 mM stock, you would need 5.46 mg of this compound for 1 mL of DMSO.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired concentration.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.[1][9]

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[9]

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

This protocol details the dilution of the this compound stock solution into the cell culture medium for treating cells.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in the pre-warmed complete cell culture medium to achieve the desired final concentration.

    • Important: To avoid precipitation, it is recommended to perform the dilution in a stepwise manner. For example, first, dilute the stock solution 1:100 in media, and then further dilute this intermediate solution to the final concentration.

  • Add the final diluted this compound solution to your cell culture plates. Gently swirl the plates to ensure even distribution.

  • Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.

Visualizations

NKH477_Signaling_Pathway This compound This compound AC Adenylyl Cyclase (Membrane-bound) This compound->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Responses PKA->Cellular_Response Phosphorylates Target Proteins

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_treatment Cell Treatment cluster_control Control Stock_Prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Serial_Dilution Perform Serial Dilution of Stock Solution in Pre-warmed Medium Stock_Prep->Serial_Dilution Media_Prep Pre-warm Cell Culture Medium to 37°C Media_Prep->Serial_Dilution Vehicle_Control Prepare and Add Vehicle Control (Medium + DMSO) Media_Prep->Vehicle_Control Add_to_Cells Add Final Dilution to Cell Culture Serial_Dilution->Add_to_Cells Incubate Incubate at 37°C, 5% CO2 Add_to_Cells->Incubate

Caption: Experimental workflow for using this compound.

References

NKH477 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of NKH477, a water-soluble derivative of forskolin (B1673556). The following information is intended to help troubleshoot unexpected experimental outcomes and provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent activator of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[1][2][3] This direct activation of adenylyl cyclase leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling pathways.

Q2: Are there known off-target effects of this compound?

This compound's primary mechanism of action, the activation of adenylyl cyclase, is broad and affects multiple organ systems. Therefore, effects observed in tissues outside the primary organ of interest can be considered "off-target" in the context of a specific experiment. For instance, cardiovascular effects may be considered off-target when studying its neuroprotective properties. Known systemic effects include cardiovascular, immunological, and neurological responses.

Q3: What are the reported cardiovascular effects of this compound?

This compound has significant cardiovascular effects, including vasodilation, increased heart rate (positive chronotropy), and increased cardiac contractility (positive inotropy).[3][4] These effects are attributed to the elevation of cAMP in cardiac and smooth muscle cells.[4][5] In anesthetized dogs, intravenous administration of this compound resulted in increased left ventricular dP/dtmax, coronary and femoral blood flow, and heart rate, along with a decrease in blood pressure.[4]

Q4: Can this compound impact the immune system?

Yes, this compound has been shown to have immunosuppressive effects. It can inhibit T-cell proliferation, the production of cytotoxic T-lymphocytes (CTL), and the production of interleukin-2 (B1167480) (IL-2).[6] In rat lung allograft models, this compound suppressed the expression of IFN-gamma and IL-10 and inhibited lymphocyte proliferation, suggesting an antiproliferative effect on lymphocytes.[7]

Q5: Does this compound have any effect on the central nervous system?

This compound has demonstrated potential antidepressant properties in preclinical models.[8] It has been shown to decrease immobility in the forced swimming test in rats, an effect consistent with antidepressant activity.[8] However, it has also been observed to reduce locomotor activity and rearing behavior in rats.[9]

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected changes in blood pressure or heart rate in non-cardiac studies. This compound is a potent cardiovascular agent that can cause vasodilation and increase heart rate.[3][4]- Monitor cardiovascular parameters (blood pressure, heart rate) during in vivo experiments.- Consider using the lowest effective dose to minimize systemic cardiovascular effects.- If possible, use localized delivery methods to target the tissue of interest.
Altered immune cell function or cytokine levels in experiments unrelated to immunology. This compound has known immunosuppressive properties, affecting T-cell function and cytokine production.[6][7]- Be aware of the potential for immunomodulation when interpreting results.- Analyze baseline immune parameters if your experimental model could be sensitive to immune status.- Consider including control groups to assess the impact of this compound on immune readouts.
Changes in animal behavior (e.g., locomotion) in non-neurological studies. This compound can affect the central nervous system, leading to changes in motor activity.[9]- If behavior is a critical component of your study, perform baseline behavioral assessments.- Use appropriate behavioral control groups.- Consider the timing of this compound administration in relation to behavioral testing.
Variability in experimental results. The compound is reported to be unstable in solutions; freshly prepared solutions are recommended.[1]- Prepare fresh solutions of this compound for each experiment.- Follow recommended solubility and storage guidelines.[10]

Quantitative Data Summary

Parameter Value Species/Model Reference
Bronchodilation EC50 32.6 nMGuinea-pig[11]
Effective Dose (Antidepressant effect) 0.01 - 0.1 mg/kg (i.p.)Rat[8]
Effective Dose (Cardiovascular effects) 1 - 30 µg/kg (i.v.)Dog[4]
Effective Dose (Immunosuppression) 1 - 3 mg/kg/day (orally)Rat[1]

Key Experimental Methodologies

1. Assessment of Cardiovascular Effects in Anesthetized Dogs:

  • Animal Model: Anesthetized dogs.

  • Drug Administration: Intravenous (i.v.) injections of this compound (1-30 µg/kg).

  • Parameters Measured:

    • Left ventricular dP/dtmax (an index of contractility).

    • Coronary and femoral artery blood flow.

    • Heart rate.

    • Myocardial oxygen consumption.

    • Blood pressure.

  • Key Finding: this compound caused dose-related increases in cardiac contractility, blood flow, and heart rate, and a decrease in blood pressure.[4]

2. Evaluation of Immunosuppressive Effects in a Rat Lung Allograft Model:

  • Animal Model: Orthotopic left lung transplantation from Brown-Norway to Lewis rats.

  • Drug Administration: Daily oral administration of this compound.

  • Parameters Measured:

    • Allograft survival time.

    • Histopathological rejection.

    • Cytokine expression (IFN-gamma, IL-10) in allografts and spleens via immunohistochemistry.

    • Lymphocyte proliferation via thymidine (B127349) incorporation.

  • Key Finding: this compound prolonged allograft survival, reduced rejection, and inhibited pro-inflammatory cytokine expression and lymphocyte proliferation.[7]

3. Forced Swimming Test for Antidepressant Activity in Rats:

  • Animal Model: Rats.

  • Drug Administration: Intraperitoneal (i.p.) injection of this compound (0.01-0.1 mg/kg).

  • Parameter Measured: Duration of immobility.

  • Key Finding: this compound dose-dependently decreased immobility time, suggesting an antidepressant-like effect.[8]

Visualizations

NKH477_Signaling_Pathway This compound This compound AC Adenylyl Cyclase This compound->AC activates cAMP cAMP AC->cAMP converts to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates Physiological Physiological Responses (e.g., Vasodilation, Immunosuppression) Downstream->Physiological

Caption: this compound primary signaling pathway.

Caption: Troubleshooting workflow for unexpected results.

References

NKH477 side effects in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of NKH477 in animal studies. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a water-soluble analog of forskolin (B1673556). Its primary mechanism of action is the direct activation of the catalytic unit of adenylate cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] this compound has shown some selectivity for the cardiac (type V) isoform of adenylyl cyclase.[2] This increase in cAMP mediates a variety of downstream cellular responses.

Q2: What are the most commonly reported cardiovascular effects of this compound in animal models?

A2: In animal models, particularly dogs, this compound is a potent "inodilator." It exhibits both positive inotropic (increased heart muscle contractility) and vasodilatory effects.[3] Key cardiovascular effects include:

  • Increased left ventricular dP/dtmax (a measure of contractility)[3]

  • Increased heart rate (positive chronotropy)[3][4][5]

  • Increased cardiac output[3]

  • Decreased blood pressure (hypotension)[3][4]

  • Increased coronary and femoral artery blood flow[3][5]

Notably, unlike some other positive inotropic agents, this compound has been shown to have a low arrhythmogenic profile and did not induce arrhythmias in several canine studies.[3][4][6]

Q3: Are there any observed effects of this compound on the central nervous system or behavior in animal studies?

A3: Yes, studies in rats have indicated that this compound can cross the blood-brain barrier and exert central effects. It has been reported to have antidepressant-like properties in the forced swimming test.[7] However, it has also been shown to cause a significant reduction in spontaneous locomotor activity and rearing behavior in rats, and this effect did not appear to diminish with chronic administration.[8]

Q4: My animals are exhibiting a significant drop in blood pressure. Is this a known side effect and how can I manage it?

A4: Yes, a dose-dependent decrease in blood pressure is a well-documented side effect of this compound, consistent with its vasodilatory properties.[3][4] To manage this:

  • Dose-Response Pilot Study: If you have not already, conduct a pilot study to determine the optimal dose that provides the desired therapeutic effect with an acceptable level of hypotension in your specific animal model and experimental setup.

  • Route and Rate of Administration: Slower infusion rates for intravenous administration may help to mitigate sharp drops in blood pressure compared to a bolus injection.

  • Fluid Support: Ensure animals are adequately hydrated. In some experimental settings, concurrent administration of intravenous fluids may be considered to support blood pressure, but this should be carefully controlled to not interfere with cardiovascular measurements.

  • Hemodynamic Monitoring: Continuous monitoring of blood pressure and heart rate is crucial during and after this compound administration to track the hypotensive effect and ensure animal welfare.

Q5: I am observing a higher-than-expected heart rate in my study animals. Is this related to this compound?

A5: An increased heart rate (tachycardia) is a known pharmacological effect of this compound.[3][4][5] This is a direct consequence of cAMP elevation in the sinoatrial node. When designing your experiments, this anticipated tachycardic effect should be factored into your endpoint analysis. If the tachycardia is excessive and causing distress to the animal, you may need to adjust your dosage downwards.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpectedly high mortality in study animals. Although not widely reported in the provided literature, high doses of a potent cardiovascular agent like this compound could lead to excessive hypotension or cardiac stress.- Review your dosing calculations and preparation protocols meticulously.- Consider a dose de-escalation study.- Ensure the health status of the animals is optimal before dosing.
Precipitation observed in the prepared this compound solution. This compound is water-soluble, but its stability in certain solutions can be limited.[1] Improper solvent or storage conditions can lead to precipitation.- Always prepare solutions fresh.[1]- For intravenous use, ensure the vehicle is appropriate. A common vehicle is saline.[3]- If using a stock solution in DMSO, ensure the final dilution in aqueous buffer is within the solubility limits.[9]
Inconsistent or lack of pharmacological effect. This could be due to issues with drug stability, administration, or dose.- Confirm the potency of your this compound batch.- Prepare solutions immediately before use.[1]- Verify the accuracy of your administration technique (e.g., intravenous catheter placement).- Re-evaluate your dosage based on published studies in similar animal models.
Reduced motor activity in rodents, potentially interfering with behavioral tests. This is a documented central effect of this compound.[8]- Acknowledge this effect in your experimental design and interpretation of behavioral data.- If possible, measure locomotor activity independently to have a covariate for other behavioral tests.- Consider a lower dose to see if behavioral suppression can be minimized while retaining the desired central effect.

Data on Side Effects in Animal Studies

Table 1: Cardiovascular Side Effects of Intravenous this compound in Anesthetized Dogs

ParameterDose Range (IV)Observed EffectReference
Heart Rate 1-30 µg/kgDose-dependent increase[3]
Blood Pressure 1-30 µg/kgDose-dependent decrease[3]
Cardiac Arrhythmias Not specifiedDid not suppress or aggravate coronary ligation-induced arrhythmia. Suppressed digitalis- and epinephrine-induced arrhythmias.[4]
Cardiac Arrhythmias Up to 100 µgNo arrhythmias induced in drug-induced cardiac failure models.[6]

Table 2: Behavioral Side Effects of this compound in Rats

ParameterDose (IP)Observed EffectReference
Spontaneous Locomotor Activity 0.01-1 mg/kgNo influence observed at these doses.[7]
Locomotor Behavior & Rearing 1.5 mg/kg (acute or chronic)Significant reduction in both locomotion and rearing.[8]

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Effects in Anesthetized Dogs

  • Animal Model: Anesthetized dogs.

  • Anesthesia: Specific anesthetic agents are not detailed in the abstracts but would typically be agents like pentobarbital.

  • Drug Administration: this compound administered via intravenous (i.v.) injection or infusion.

  • Parameters Measured:

    • Left ventricular dP/dtmax (a measure of myocardial contractility).

    • Heart rate (HR).

    • Blood pressure (BP).

    • Coronary and femoral artery blood flow (CBF, FBF).

    • Myocardial oxygen consumption (MVO2).

    • Cardiac output (CO).

    • Total peripheral resistance (TPR).

  • Dosing Example (IV Injection): Dose-related effects were observed with 1-30 µg/kg.[3]

  • Dosing Example (IV Infusion): Dose-dependent effects were observed with 0.15-0.6 µg/kg/min.[3]

Protocol 2: Evaluation of Behavioral Effects in Rats (Forced Swimming Test)

  • Animal Model: Wistar rats.

  • Procedure: The forced swimming test is a standard model to assess antidepressant potential.

  • Drug Administration: Intraperitoneal (i.p.) injection.

  • Parameters Measured: Duration of immobility.

  • Dosing Example: this compound was administered at doses ranging from 0.01 to 1.0 mg/kg. A dose-dependent decrease in immobility was seen between 0.01-0.1 mg/kg, but this effect was lost at 1.0 mg/kg.[7] Spontaneous locomotor activity was also assessed to rule out non-specific stimulant effects.[7]

Visualizations

NKH477_Mechanism_of_Action This compound This compound AC Adenylate Cyclase (Type V) This compound->AC Activates cAMP Increased intracellular cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Responses (e.g., Vasodilation, Increased Heart Rate, etc.) PKA->Response Phosphorylates Targets

Caption: Mechanism of action of this compound via adenylate cyclase activation.

Experimental_Workflow_Cardiovascular cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal Canine Model Anesthesia Anesthesia & Instrumentation Animal->Anesthesia Baseline Baseline Hemodynamic Recording Anesthesia->Baseline Dosing Administer this compound (IV Bolus or Infusion) Baseline->Dosing Monitoring Continuous Monitoring (BP, HR, ECG, Blood Flow) Dosing->Monitoring Data Data Collection & Analysis Monitoring->Data Comparison Compare Post-dose to Baseline Data->Comparison

Caption: Workflow for assessing cardiovascular side effects of this compound.

References

Technical Support Center: NKH477 Dissolution for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution of NKH477 for experimental use. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the successful preparation of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its proper dissolution important?

A1: this compound, also known as Colforsin dapropate hydrochloride, is a water-soluble derivative of forskolin (B1673556).[1][2] It is a potent activator of adenylyl cyclase, making it a valuable tool in various research areas, including cardiovascular and neurological studies.[3][4] Proper dissolution is critical to ensure accurate and reproducible experimental results, as undissolved particles can lead to inconsistent dosing and inaccurate pharmacological effects.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound exhibits solubility in several common laboratory solvents. Dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent for creating stock solutions.[3][4] It is also soluble in water, although this may require sonication.[3] For specific applications, other solvents like ethanol (B145695) and dimethylformamide (DMF) can also be used.[4]

Q3: How should I prepare this compound solutions for in vitro experiments?

A3: For in vitro experiments, a common practice is to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be diluted to the final working concentration in the aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system. If using water as the solvent for the stock solution, it is recommended to filter and sterilize the solution using a 0.22 µm filter before use.[3]

Q4: What are the best practices for preparing this compound for in vivo experiments?

A4: For in vivo studies, it is often necessary to use a vehicle that is well-tolerated by the animal model. Due to the potential for precipitation when a DMSO stock is diluted in aqueous solutions, co-solvent systems are frequently employed. It is recommended to prepare these solutions fresh on the day of use.[3]

Q5: How should I store this compound powder and its solutions?

A5: this compound powder is hygroscopic and should be stored in a desiccated environment at 2-8°C or -20°C, protected from light.[4][5] Solutions of this compound are generally unstable, and it is highly recommended to prepare them freshly for each experiment.[3] If a stock solution must be stored, it should be kept at -20°C.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. This compound has lower solubility in aqueous solutions compared to DMSO.- Increase the proportion of the organic co-solvent in the final solution. - Consider using a different solvent system, such as those including PEG300, Tween-80, or SBE-β-CD.[3] - Gentle heating and/or sonication can aid in re-dissolving the precipitate.[3]
Difficulty dissolving this compound powder. The compound may not be readily soluble at the desired concentration without assistance.- Use sonication to aid dissolution.[3] - Gentle warming of the solution can increase solubility. - Ensure the DMSO used is of high quality and has been recently opened, as DMSO is hygroscopic and absorbed water can affect solubility.[3]
Inconsistent experimental results. This could be due to incomplete dissolution, degradation of the compound, or inaccurate concentration.- Visually inspect the solution for any undissolved particles before use. - Always prepare fresh solutions for each experiment due to the compound's instability in solution.[3] - Verify the accuracy of weighing and dilution calculations.

Quantitative Data Summary

The solubility of this compound in various solvents is summarized below. Please note that these values can be influenced by factors such as temperature and the purity of the compound.

Solvent Solubility Molar Concentration (approx.)
DMSO≥ 100 mg/mL[3]≥ 183.12 mM[3]
Water10 mg/mL[5] or 20 mg/mL (with sonication)[3]~18.31 mM or ~36.62 mM[3][5]
Ethanol2.5 mg/mL[4]~4.58 mM
DMF20 mg/mL[4]~36.62 mM
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[4]~0.92 mM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

  • Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Use the stock solution immediately or store at -20°C for short-term storage. It is advisable to prepare fresh stock solutions regularly.

Protocol 2: Preparation of this compound Working Solution for In Vivo Experiments (Co-solvent System)

This protocol is an example of a co-solvent system that can be used for in vivo administration. The percentages represent the volumetric ratio in the final solution.[3]

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL) as described in Protocol 1.

  • In a separate sterile tube, combine the co-solvents. For a 1 mL working solution, the volumes would be:

    • 400 µL PEG300

    • 50 µL Tween-80

  • Mix the co-solvents thoroughly.

  • Add 100 µL of the 50 mg/mL this compound DMSO stock solution to the co-solvent mixture and mix well.

  • Add 450 µL of saline to the mixture to bring the final volume to 1 mL.

  • Vortex the final solution until it is clear and homogenous.

  • This protocol yields a 5 mg/mL solution of this compound.[3] Prepare this working solution fresh on the day of the experiment.

Visualizations

Dissolution_Workflow cluster_prep Preparation of Stock Solution cluster_invitro For In Vitro Experiments cluster_invivo For In Vivo Experiments weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve dilute_buffer Dilute in Aqueous Buffer / Medium dissolve->dilute_buffer add_stock Add DMSO Stock to Co-solvents dissolve->add_stock final_solution_invitro Final Working Solution dilute_buffer->final_solution_invitro prepare_cosolvent Prepare Co-solvent Mixture (e.g., PEG300, Tween-80) prepare_cosolvent->add_stock add_saline Add Saline add_stock->add_saline final_solution_invivo Final Working Solution add_saline->final_solution_invivo

Caption: Workflow for dissolving this compound for experimental use.

Troubleshooting_Logic start Precipitation Observed? check_solvent Is DMSO fresh? start->check_solvent Yes success Clear Solution start->success No use_new_dmso Use newly opened DMSO check_solvent->use_new_dmso No apply_energy Apply Gentle Heat / Sonication check_solvent->apply_energy Yes use_new_dmso->apply_energy consider_cosolvent Consider Co-solvent System (e.g., PEG300, Tween-80) apply_energy->consider_cosolvent consider_cosolvent->success

Caption: Troubleshooting logic for this compound dissolution issues.

References

NKH477 degradation in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NKH477. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is a water-soluble analog of forskolin.[1] For stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is commonly used, with solubilities reaching up to 100 mg/mL.[2] Water can also be used, with reported solubilities around 10-20 mg/mL, though sonication may be required to fully dissolve the compound.[2][3] For in vivo formulations, a mixture of solvents like DMSO, PEG300, Tween 80, and saline may be used.[3]

Q2: What are the recommended storage conditions for this compound?

A2:

  • Solid Form: The solid powder should be stored at -20°C, desiccated, and protected from light.[3][4] Under these conditions, it is reported to be stable for at least four years.[1]

  • In Solvent: Stock solutions in solvents like DMSO can be stored at -80°C for up to one year.[3] However, it is strongly recommended to use freshly prepared solutions, as the compound is known to be unstable in solution.[2]

Q3: My this compound solution appears hazy. What should I do?

A3: A clear to slightly hazy solution in water can be normal.[5] Gentle warming and sonication are recommended to aid dissolution.[3] If significant precipitation is observed, especially after storage, this may indicate degradation or exceeding the solubility limit. It is advisable to prepare a fresh solution.

Q4: Is this compound stable in aqueous solutions?

Q5: How should I prepare my aqueous working solutions from a DMSO stock?

A5: When preparing aqueous working solutions from a DMSO stock, it is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component.[3] For cell-based assays, ensure the final concentration of DMSO is compatible with your experimental system. If using a water stock solution, it should be diluted to the working concentration and then sterilized by filtration through a 0.22 µm filter before use.[2]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of biological activity in my experiment. Degradation of this compound in the aqueous experimental buffer.- Prepare a fresh stock solution of this compound. - Prepare working solutions immediately before use. - Minimize the time the compound spends in aqueous buffer before being added to the experiment. - If possible, conduct a pilot experiment to assess the stability of this compound in your specific buffer over the time course of your experiment.
Inconsistent results between experiments. Variable degradation of this compound due to differences in solution preparation and storage times.- Standardize your protocol for solution preparation, ensuring the same solvent, concentration, and dissolution method are used each time. - Always use freshly prepared solutions for each experiment. Avoid using leftover solutions from previous experiments. - Ensure consistent storage of the solid compound (-20°C, desiccated, protected from light).
Precipitate forms in my aqueous working solution. - Exceeded solubility limit. - Degradation product precipitating out of solution. - pH of the buffer affecting solubility.- Confirm that the final concentration of this compound is below its solubility limit in your specific buffer. - Prepare a fresh, lower concentration solution. - Consider if the pH of your buffer is optimal for this compound stability (near neutral pH is generally recommended for compounds with ester linkages).

Data Summary

Solubility Data
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
Water10 - 21.8418.31 - 40[3]
DMSO30 - 100146.5 - 183.12[1][2]
DMF20-[1]
Ethanol2.5-[1]
DMSO:PBS (pH 7.2) (1:1)0.5-[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline59.16[3]
Storage and Stability
FormStorage TemperatureStorage ConditionsStabilityReference
Powder-20°CDesiccated, protect from light≥ 4 years[1][3]
In Solvent (e.g., DMSO)-80°C-Up to 1 year[3]
In Aqueous Solution--Unstable, use freshly prepared[2]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solution via HPLC

This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer.

1. Materials:

  • This compound powder

  • High-purity water (HPLC grade)

  • Buffer components (e.g., phosphate, Tris)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid or other mobile phase modifier

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • pH meter

  • Incubator or water bath

2. Preparation of Solutions:

  • This compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Aqueous Buffer: Prepare the desired aqueous buffer at the target pH and ionic strength.

  • Test Solution: Dilute the this compound stock solution with the aqueous buffer to the final test concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent from the stock is low (typically <1%) to not influence stability.

3. Stability Study Procedure:

  • Time Zero (T=0) Sample: Immediately after preparing the test solution, take an aliquot and inject it into the HPLC system to determine the initial concentration of this compound.

  • Incubation: Place the remaining test solution in a controlled temperature environment (e.g., 25°C or 37°C). Protect the solution from light.

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the test solution for HPLC analysis.

  • HPLC Analysis:

    • Set up an appropriate HPLC method to separate this compound from potential degradants. A C18 column with a gradient elution of water and acetonitrile (both often containing a small amount of acid like 0.1% formic acid) is a common starting point.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

    • Quantify the peak area of this compound at each time point.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

  • Plot the percentage of this compound remaining versus time to visualize the degradation profile.

  • Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the data accordingly (e.g., natural log of concentration vs. time for first-order).

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_test Prepare Test Solution (Dilute Stock in Buffer) prep_stock->prep_test prep_buffer Prepare Aqueous Test Buffer prep_buffer->prep_test t0_sample T=0 Sample Analysis (Initial Concentration) prep_test->t0_sample incubate Incubate Test Solution (Controlled Temperature, Protected from Light) prep_test->incubate timepoint_sampling Time-Point Sampling (e.g., 1, 2, 4, 8, 24h) incubate->timepoint_sampling hplc_analysis HPLC Analysis (Quantify this compound Peak Area) timepoint_sampling->hplc_analysis data_analysis Data Analysis (Calculate % Remaining, Determine Kinetics) hplc_analysis->data_analysis troubleshooting_workflow Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results check_solution Was a freshly prepared This compound solution used for each experiment? start->check_solution no_fresh No check_solution->no_fresh No yes_fresh Yes check_solution->yes_fresh Yes prepare_fresh Action: Prepare fresh solution immediately before each experiment. Avoid freeze-thaw cycles of aqueous solutions. no_fresh->prepare_fresh check_storage Is the solid compound stored correctly? (-20°C, desiccated, protected from light) yes_fresh->check_storage no_storage No check_storage->no_storage No yes_storage Yes check_storage->yes_storage Yes correct_storage Action: Store solid compound under recommended conditions to prevent degradation. no_storage->correct_storage check_protocol Is the solution preparation protocol (solvent, concentration, dissolution method) standardized? yes_storage->check_protocol no_protocol No check_protocol->no_protocol No yes_protocol Yes check_protocol->yes_protocol Yes standardize_protocol Action: Standardize and document the exact procedure for solution preparation. no_protocol->standardize_protocol other_factors Consider other experimental variables. yes_protocol->other_factors degradation_pathway Potential Hydrolytic Degradation of this compound This compound This compound (Forskolin derivative with ester linkages) hydrolysis Hydrolysis (H₂O, pH, Temperature) This compound->hydrolysis product1 Forskolin Core with Cleaved Dimethylaminopropionyl Group hydrolysis->product1 Ester Hydrolysis product2 Forskolin Core with Cleaved Acetyl Group hydrolysis->product2 Ester Hydrolysis product3 Other Degradation Products hydrolysis->product3

References

Technical Support Center: Improving the In Vivo Bioavailability of NKH477

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NKH477. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the in vivo bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Colforsin dapropate hydrochloride, is a water-soluble derivative of forskolin (B1673556).[1][2][3][4] Its primary mechanism of action is the direct activation of the adenylyl cyclase enzyme. This activation leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in a wide range of cellular processes.[1][5][6]

Q2: If this compound is water-soluble, why is its in vivo bioavailability a concern?

A2: While this compound's water solubility is an advantage over its parent compound, forskolin, in vivo bioavailability is not solely determined by solubility.[7][8] Pharmacokinetic studies have revealed that this compound is subject to rapid metabolism and excretion. After intravenous administration in animal models, this compound and its active metabolite (M-1) have very short half-lives. The primary route of excretion is through feces via the bile, which suggests significant first-pass metabolism in the liver.[1] This rapid metabolic clearance is a key factor that can limit its systemic exposure and, consequently, its in vivo efficacy, especially after oral administration.

Q3: What are the potential consequences of low bioavailability in my experiments?

A3: Low bioavailability can lead to several experimental challenges, including:

  • Reduced therapeutic efficacy: Insufficient drug concentration at the target site may result in a diminished or absent pharmacological effect.

  • High inter-individual variability: Differences in metabolic rates between individual animals can lead to significant variations in systemic exposure, making results difficult to reproduce.

  • Need for higher or more frequent dosing: To achieve the desired therapeutic effect, you may need to administer higher doses or increase the frequency of administration, which can increase the risk of off-target effects and toxicity.[9]

Q4: What are the general strategies for improving the bioavailability of a drug that undergoes rapid metabolism?

A4: Several formulation strategies can be employed to protect a drug from rapid metabolism and enhance its bioavailability. These include:

  • Nanoparticle-based delivery systems: Encapsulating the drug in nanoparticles can protect it from enzymatic degradation in the gastrointestinal tract and liver.[2][7][10][11]

  • Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance absorption through the lymphatic system, thereby bypassing the first-pass metabolism in the liver.[6][7][12][13]

  • Co-administration with metabolic inhibitors: While more complex and requiring careful consideration of potential drug-drug interactions, co-administering this compound with a safe and specific inhibitor of the metabolizing enzymes could increase its systemic exposure.

  • Prodrugs: Although this compound is already a derivative, further chemical modification to create a prodrug that is less susceptible to first-pass metabolism could be a long-term strategy.[11][14]

Troubleshooting Guide

Q: I am not observing the expected in vivo effect of this compound in my animal model. What could be the issue?

A: This is a common issue that can often be traced back to suboptimal bioavailability. Here are a few troubleshooting steps:

  • Verify the route of administration and dosage: Ensure that the dosage and route of administration are consistent with previously published studies. If you are administering this compound orally, be aware that its bioavailability may be low due to rapid metabolism.[1][12]

  • Assess pharmacokinetic parameters: If possible, conduct a pilot pharmacokinetic study in your animal model to determine the plasma concentration-time profile of this compound. This will provide direct evidence of its systemic exposure.

  • Consider a different formulation: If you are administering a simple aqueous solution of this compound, its rapid metabolism may be limiting its efficacy. Consider exploring a more advanced formulation strategy to protect the compound from first-pass metabolism.

Q: I am seeing high variability in the response to this compound between my experimental animals. How can I address this?

A: High inter-individual variability is often a sign of inconsistent bioavailability.

  • Standardize experimental conditions: Ensure that all experimental conditions, including fasting state, time of day for dosing, and animal handling, are kept as consistent as possible.

  • Refine the formulation: A robust formulation that enhances absorption and protects against metabolism can help to reduce variability in systemic exposure.

  • Increase sample size: A larger sample size can help to improve the statistical power of your study and account for inter-individual differences.

Quantitative Data

The following table summarizes the pharmacokinetic parameters of this compound after a single intravenous administration in rats.

ParameterUnchanged this compoundActive Metabolite (M-1)
Half-life (t½) 0.23 hours0.25 hours
Primary Route of Excretion Feces (via bile)Feces (via bile)
Urinary Excretion (% of dose) 6.4%Not specified
Fecal Excretion (% of dose) 90.2%Not specified
Data sourced from a study in male rats.[1]

Experimental Protocols

Protocol 1: Basic In Vivo Bioavailability Assessment of this compound in a Rodent Model

Objective: To determine the pharmacokinetic profile and bioavailability of this compound after oral and intravenous administration.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., water, saline)

  • Vehicle for intravenous administration (e.g., sterile saline)

  • Rodent model (e.g., Sprague-Dawley rats)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Methodology:

  • Animal Preparation: Acclimatize animals for at least one week before the experiment. Fast animals overnight before dosing.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.1 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated analytical method like LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life for both IV and PO groups.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

G cluster_absorption Gastrointestinal Tract cluster_metabolism Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation Oral Administration of this compound Oral Administration of this compound Dissolution in GI Fluids Dissolution in GI Fluids Oral Administration of this compound->Dissolution in GI Fluids Absorption into Portal Vein Absorption into Portal Vein Dissolution in GI Fluids->Absorption into Portal Vein This compound This compound Absorption into Portal Vein->this compound Metabolite M-1 Metabolite M-1 This compound->Metabolite M-1 Metabolism Systemic this compound Systemic this compound This compound->Systemic this compound Escape from Metabolism Biliary Excretion Biliary Excretion Metabolite M-1->Biliary Excretion Feces Feces Biliary Excretion->Feces Distribution to Tissues Distribution to Tissues Systemic this compound->Distribution to Tissues Renal Excretion Renal Excretion Systemic this compound->Renal Excretion Pharmacological Effect Pharmacological Effect Distribution to Tissues->Pharmacological Effect Urine Urine Renal Excretion->Urine

Caption: Proposed metabolic pathway of orally administered this compound.

G Start Start Animal Acclimatization & Fasting Animal Acclimatization & Fasting Start->Animal Acclimatization & Fasting Dosing (IV or PO) Dosing (IV or PO) Animal Acclimatization & Fasting->Dosing (IV or PO) Serial Blood Sampling Serial Blood Sampling Dosing (IV or PO)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Calculate Bioavailability Calculate Bioavailability Pharmacokinetic Modeling->Calculate Bioavailability End End Calculate Bioavailability->End

Caption: Experimental workflow for in vivo bioavailability assessment.

G Low in vivo efficacy of this compound Low in vivo efficacy of this compound Check Dosage and Route of Administration Check Dosage and Route of Administration Low in vivo efficacy of this compound->Check Dosage and Route of Administration Is it consistent with literature? Is it consistent with literature? Check Dosage and Route of Administration->Is it consistent with literature? Conduct Pilot PK Study Conduct Pilot PK Study Is it consistent with literature?->Conduct Pilot PK Study Yes Adjust Protocol Adjust Protocol Is it consistent with literature?->Adjust Protocol No Is systemic exposure low? Is systemic exposure low? Conduct Pilot PK Study->Is systemic exposure low? Consider Formulation Change Consider Formulation Change Is systemic exposure low?->Consider Formulation Change Yes Investigate Other Factors (e.g., target engagement) Investigate Other Factors (e.g., target engagement) Is systemic exposure low?->Investigate Other Factors (e.g., target engagement) No Re-evaluate Experiment Re-evaluate Experiment Consider Formulation Change->Re-evaluate Experiment

Caption: Troubleshooting low in vivo efficacy of this compound.

References

Technical Support Center: NKH477 cAMP Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NKH477 in cyclic AMP (cAMP) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as colforsin dapropate hydrochloride, is a water-soluble derivative of forskolin.[1] Its primary mechanism of action is the direct activation of the catalytic unit of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[2] This leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA).[2] Unlike agonists that act on G protein-coupled receptors (GPCRs), this compound bypasses the receptor and directly stimulates the enzyme.

Q2: What are the key advantages of using this compound over forskolin?

The main advantage of this compound is its enhanced water solubility compared to forskolin, which is sparingly soluble in aqueous solutions.[1] This property facilitates its use in cell-based assays and in vivo studies. Additionally, this compound has shown some selectivity for certain adenylyl cyclase isoforms, such as the cardiac (type V) isoform.[1]

Q3: What is a typical concentration range for this compound in a cAMP assay?

The optimal concentration of this compound can vary depending on the cell type, the adenylyl cyclase isoforms expressed, and the specific experimental goals. However, concentrations in the range of 100 nM to 10 µM are commonly used to stimulate cAMP production. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: Is this compound stable in solution?

No, this compound is known to be unstable in solutions. It is highly recommended to prepare fresh solutions of this compound for each experiment to ensure consistent and reliable results.[2] If a stock solution in water is prepared, it should be sterile filtered before use.[2]

Troubleshooting Guide

This guide addresses common issues encountered during cAMP assays involving this compound.

Issue Potential Cause Recommended Solution
Low or no cAMP signal upon this compound stimulation Degraded this compound: this compound is unstable in solution.Prepare a fresh stock solution of this compound for each experiment.[2]
Suboptimal this compound concentration: The concentration used may be too low for the specific cell type.Perform a dose-response curve with this compound (e.g., 1 nM to 100 µM) to determine the optimal concentration.
Low cell number: Insufficient cell density will result in a low overall signal.Optimize the cell seeding density. A typical range for 384-well plates is 500-2000 cells per well, but this should be determined empirically.
High phosphodiesterase (PDE) activity: Endogenous PDEs rapidly degrade cAMP, reducing the measurable signal.Include a PDE inhibitor, such as IBMX (0.5 mM), in the stimulation buffer to prevent cAMP degradation.
Cell health issues: Unhealthy or senescent cells may not respond optimally.Ensure cells are healthy, in the logarithmic growth phase, and have a viability of over 90%.
High variability between replicate wells Inconsistent cell seeding: Uneven cell distribution across the plate.Ensure thorough mixing of the cell suspension before and during plating.
Inaccurate pipetting: Errors in dispensing this compound or other reagents.Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput screening.
Edge effects: Evaporation or temperature gradients across the plate.Use plates with lids, ensure proper sealing, and maintain a humidified environment in the incubator. Avoid using the outer wells of the plate if edge effects are significant.
Unexpectedly high basal cAMP levels Cell stress: Over-confluent cells or harsh cell handling can lead to elevated basal cAMP.Culture cells to 80-90% confluency and handle them gently during harvesting and seeding.[3]
Serum components: Some components in fetal bovine serum (FBS) can stimulate adenylyl cyclase.Consider serum-starving the cells for a few hours before the assay, but be mindful that this can also affect cell health.
Signal plateaus or decreases at high this compound concentrations Cell toxicity: High concentrations of any compound, including this compound, can be toxic to cells.Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with the cAMP assay to assess the cytotoxicity of this compound at high concentrations.
Assay saturation: The amount of cAMP produced may exceed the linear range of the detection assay.Reduce the cell number per well or decrease the this compound concentration. Ensure the signal falls within the linear range of your cAMP standard curve.
Inconsistent results when studying Gi-coupled receptor inhibition Suboptimal forskolin/NKH477 co-stimulation: The level of adenylyl cyclase activation may be too high or too low to observe a clear inhibitory effect.Optimize the concentration of this compound used for co-stimulation. The goal is to achieve a submaximal but robust cAMP signal that can be effectively inhibited by the Gi-coupled receptor agonist.

Experimental Protocols

General cAMP Assay Protocol (Competitive Immunoassay)

This protocol describes a general workflow for a competitive immunoassay to measure intracellular cAMP levels. Specific details may vary depending on the commercial kit used (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Cell Seeding:

    • Culture cells expressing the adenylyl cyclase of interest to approximately 80-90% confluency.

    • Harvest cells and resuspend them in the appropriate assay buffer, often supplemented with a phosphodiesterase (PDE) inhibitor like IBMX (final concentration typically 0.5 mM).

    • Dispense the cell suspension into a 384-well plate at the optimized cell density.

  • Compound Addition:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Add the this compound dilutions to the wells containing the cells.

    • For antagonist assays, pre-incubate the cells with the antagonist before adding this compound.

  • Cell Stimulation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for the desired stimulation time (typically 30-60 minutes). The optimal incubation time should be determined empirically.

  • Cell Lysis and Detection:

    • Prepare the detection reagents according to the manufacturer's instructions. This usually involves diluting a labeled anti-cAMP antibody and a labeled cAMP tracer in a lysis buffer.

    • Add the combined lysis and detection reagent mixture to each well.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate at room temperature for the time specified in the kit protocol (typically 1-2 hours) to allow the competitive binding reaction to reach equilibrium.

  • Signal Reading:

    • Read the plate on a compatible plate reader using the appropriate settings for the detection technology (e.g., fluorescence resonance energy transfer for HTRF or luminescence for AlphaScreen).

  • Data Analysis:

    • Generate a cAMP standard curve using a serial dilution of a known concentration of cAMP.

    • Convert the raw assay signals from the experimental wells to cAMP concentrations by interpolating from the standard curve.

    • Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

This compound Signaling Pathway

NKH477_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound AC Adenylyl Cyclase (AC) This compound->AC Direct Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of substrates cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis arrow -> Cell_Culture 1. Cell Culture Harvest_Cells 2. Harvest & Resuspend Cells Cell_Culture->Harvest_Cells Seed_Plate 3. Seed Plate Harvest_Cells->Seed_Plate Add_this compound 4. Add this compound Seed_Plate->Add_this compound Stimulate 5. Stimulate (Incubate) Add_this compound->Stimulate Lyse_Detect 6. Lyse Cells & Add Detection Reagents Stimulate->Lyse_Detect Incubate_RT 7. Incubate at RT Lyse_Detect->Incubate_RT Read_Plate 8. Read Plate Incubate_RT->Read_Plate Analyze_Data 9. Analyze Data Read_Plate->Analyze_Data

References

Validation & Comparative

A Comparative Guide to Vasodilation: NKH477 vs. Isoproterenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasodilatory effects of NKH477 and isoproterenol (B85558), focusing on their mechanisms of action, performance from experimental data, and the methodologies used to evaluate them.

Executive Summary

This compound, a water-soluble forskolin (B1673556) derivative, and isoproterenol, a non-selective beta-adrenergic agonist, both induce vasodilation through the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). However, they achieve this via distinct mechanisms. This compound directly activates adenylyl cyclase, bypassing membrane receptors, whereas isoproterenol acts through the stimulation of β1 and β2-adrenergic receptors. Experimental data suggests that while isoproterenol is a more potent cardiac stimulant, this compound exhibits a more pronounced and selective vasodilatory effect, particularly in the coronary arteries. This differential activity presents distinct therapeutic opportunities and research applications for each compound.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data comparing the vasodilatory and related cardiovascular effects of this compound and isoproterenol.

CompoundMechanism of ActionPrimary Target
This compound Direct Adenylyl Cyclase ActivatorAdenylyl Cyclase
Isoproterenol Non-selective β-adrenergic agonistβ1 and β2-adrenergic receptors
ParameterThis compoundIsoproterenolSpecies/TissueKey FindingsReference
Cardiac Potency 120-350 times less potent than isoproterenolHighDog / Isolated heart preparationsIsoproterenol is a significantly more potent cardiac stimulant.[1]
Coronary Vasodilation Greater than isoproterenolPotent, but less than this compound relative to cardiac effectsDog / Isolated heart preparationsThis compound shows a more selective effect on coronary blood flow.[1]
Effective Concentration for cAMP Increase and Vasodilation 0.1 - 1.0 µM0.01 - 0.1 µMPorcine / Coronary ArteryBoth compounds increase cAMP and induce vasodilation in a concentration-dependent manner.[2][2]
Effect on Femoral Artery Blood Flow Dose-dependent increaseNot directly compared in the same studyDogThis compound increases peripheral blood flow.[3]

Signaling Pathways

The vasodilatory effects of this compound and isoproterenol are both mediated by an increase in intracellular cAMP, which leads to the activation of Protein Kinase A (PKA) and subsequent relaxation of vascular smooth muscle cells. However, the initial steps in their signaling cascades differ significantly.

This compound Signaling Pathway

This compound directly activates adenylyl cyclase, leading to the conversion of ATP to cAMP. This bypasses the need for G-protein coupled receptor stimulation.

NKH477_Pathway This compound This compound AC Adenylyl Cyclase This compound->AC cAMP cAMP AC->cAMP + ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA + VMSC_Relaxation Vasodilation PKA->VMSC_Relaxation + Isoproterenol_Pathway Isoproterenol Isoproterenol Beta2_AR β2-Adrenergic Receptor Isoproterenol->Beta2_AR Gs Gs Protein Beta2_AR->Gs + AC Adenylyl Cyclase Gs->AC + cAMP cAMP AC->cAMP + ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA + VMSC_Relaxation Vasodilation PKA->VMSC_Relaxation + Wire_Myography_Workflow A Isolate Artery B Cut into 2-3 mm rings A->B C Mount rings in myograph chamber B->C D Equilibrate in physiological salt solution C->D E Pre-constrict with a vasoconstrictor (e.g., phenylephrine) D->E F Cumulative addition of vasodilator (this compound or Isoproterenol) E->F G Record changes in isometric tension F->G H Data analysis: Concentration-response curve & EC50 G->H cAMP_Measurement_Workflow A Culture VSMCs to 80-90% confluency B Serum-starve cells A->B C Pre-treat with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) B->C D Stimulate with this compound or Isoproterenol C->D E Lyse cells and collect supernatant D->E F Perform cAMP competitive ELISA E->F G Measure absorbance and calculate cAMP concentration F->G

References

Validating NKH477's Effect on cAMP Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how a compound modulates cyclic adenosine (B11128) monophosphate (cAMP) signaling is crucial. This guide provides an objective comparison of NKH477's performance in elevating intracellular cAMP levels against other common alternatives, supported by experimental data and detailed protocols.

This compound (Colforsin dapropate hydrochloride) is a water-soluble derivative of forskolin (B1673556).[1][2] Its primary mechanism of action is the direct activation of the catalytic unit of adenylyl cyclase (AC), the enzyme responsible for synthesizing cAMP from ATP.[1][2] This direct activation leads to a rapid increase in intracellular cAMP, a vital second messenger that regulates a multitude of cellular processes, including heart rate, cortisol secretion, and the breakdown of glycogen (B147801) and fat.[1][3]

Comparison with Alternative cAMP Modulators

The efficacy of this compound can be benchmarked against other compounds that elevate cAMP through different mechanisms. The primary alternatives include its parent compound, forskolin, and inhibitors of phosphodiesterases (PDEs), the enzymes that degrade cAMP.

  • Forskolin: As the parent compound, forskolin is a widely used and potent direct activator of most adenylyl cyclase isoforms.[4][5][6][7] this compound offers the significant practical advantage of being water-soluble, enhancing its utility in various experimental setups.[2][8] Both compounds are valuable tools for studying the role of cAMP in physiological responses.[9][10][11]

  • Phosphodiesterase (PDE) Inhibitors: Unlike this compound and forskolin which increase cAMP synthesis, PDE inhibitors like Rolipram (B1679513) (a PDE4 inhibitor) and Milrinone (B1677136) (a PDE3 inhibitor) prevent cAMP degradation.[12][13][14][15] This results in an accumulation of intracellular cAMP. PDE4 is a predominant cAMP-specific PDE in neurons and immune cells, making rolipram effective in these tissues.[16][17] Milrinone's inhibition of PDE3 is utilized for its inotropic and vasodilator effects in cardiac muscle.[15][18][19] The mechanism of action—synthesis activation versus degradation inhibition—is a critical distinction when designing experiments and interpreting results.

  • Inactive Analogs: Compounds like 1,9-Dideoxyforskolin are crucial negative controls. This analog lacks the hydroxyl groups necessary for adenylyl cyclase activation and is considered biologically inactive, making it invaluable for confirming the specificity of effects observed with forskolin or this compound.[4]

Quantitative Data on cAMP Modulation

The following table summarizes the mechanisms and effects of this compound and its alternatives on cAMP levels.

CompoundClassMechanism of ActionTypical Effective ConcentrationKey Characteristics
This compound Diterpene DerivativeDirect activator of adenylyl cyclase.[1][2]0.1 - 1.0 µM[8]Water-soluble forskolin analog; potent elevator of intracellular cAMP.[2][9]
Forskolin DiterpeneDirect activator of most adenylyl cyclase isoforms.[4][7]5 - 10 µM (EC50)[10]Potent, widely used research tool; low water solubility.[5]
Rolipram PDE4 InhibitorInhibits the breakdown of cAMP by phosphodiesterase 4.[12][16]0.3 - 3.0 µM[12]Selectively increases cAMP in PDE4-expressing cells (e.g., neurons, immune cells).[17]
Milrinone PDE3 InhibitorInhibits the breakdown of cAMP by phosphodiesterase 3.[14][18]>10 µM[18]Primarily used for its cardiotonic and vasodilatory effects.[15][19]
1,9-Dideoxyforskolin Inactive AnalogDoes not activate adenylyl cyclase.[4]N/AUsed as a negative control to verify specificity of forskolin-like effects.[4]

Signaling Pathway Overview

The diagram below illustrates the points of intervention for this compound and PDE inhibitors within the canonical cAMP signaling pathway. This compound directly stimulates adenylyl cyclase to produce cAMP, while PDE inhibitors prevent the degradation of existing cAMP.

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Gsα ATP ATP cAMP cAMP ATP->cAMP Catalysis PDE PDE cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP 5'-AMP PDE->AMP Degradation Response Cellular Response PKA->Response Phosphorylation This compound This compound / Forskolin This compound->AC Direct Activation PDE_Inhibitors Rolipram / Milrinone PDE_Inhibitors->PDE Inhibition

Figure 1. Intervention points of this compound and PDE inhibitors in the cAMP pathway.

Experimental Protocols

Protocol: Measurement of Intracellular cAMP Levels

This protocol provides a general framework for quantifying changes in intracellular cAMP in cultured cells following treatment with this compound or other modulators.

  • Cell Culture: Plate cells (e.g., cortical neurons, cardiomyocytes, or a relevant cell line) in appropriate multi-well plates and culture until they reach the desired confluency.

  • Compound Preparation: Prepare stock solutions of this compound, forskolin, rolipram, and/or milrinone in a suitable solvent (e.g., DMSO or water for this compound). Freshly prepare working solutions by diluting the stock in a serum-free culture medium or an appropriate buffer.

  • Cell Treatment:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with a warm phosphate-buffered saline (PBS) or buffer.

    • Add the prepared compound solutions to the wells. Include a vehicle-only control and a negative control (e.g., 1,9-Dideoxyforskolin) group.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). Time-course experiments may be necessary to determine the optimal incubation period.[20]

  • Cell Lysis: After incubation, remove the treatment solution and lyse the cells using the lysis buffer provided with the cAMP assay kit. This step stops the reaction and releases intracellular cAMP.

  • cAMP Quantification: Quantify the amount of cAMP in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the cAMP concentration to the total protein content in each sample, determined by a standard protein assay (e.g., BCA or Bradford).

    • Calculate the fold-change in cAMP levels relative to the vehicle-treated control group.

    • If performing a dose-response experiment, plot the cAMP concentration against the log of the compound concentration to determine the EC50 value.

Experimental Workflow

The following diagram outlines the typical workflow for validating the effect of a test compound on intracellular cAMP levels.

A 1. Cell Seeding & Culture B 2. Prepare Test Compounds (this compound, Controls, etc.) C 3. Cell Treatment & Incubation (e.g., 37°C, 15 min) A->C B->C D 4. Cell Lysis (Release intracellular cAMP) C->D E 5. cAMP Quantification (ELISA or RIA) D->E F 6. Protein Quantification (for normalization) D->F  (Aliquot) G 7. Data Analysis (Fold Change, EC50) E->G F->G  (Normalization)

References

A Comparative Guide to Adenylyl Cyclase Activators: NKH477 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NKH477, a water-soluble forskolin (B1673556) derivative, with other adenylyl cyclase (AC) activators. We delve into the isoform selectivity of this compound, presenting supporting experimental data and detailed protocols to aid in the design and interpretation of studies targeting the cyclic AMP (cAMP) signaling pathway.

Introduction to Adenylyl Cyclase Activation

Adenylyl cyclases are a family of enzymes crucial for converting adenosine (B11128) triphosphate (ATP) to the second messenger cAMP. This signaling molecule is integral to a vast array of physiological processes. The nine membrane-bound (AC1-9) and one soluble (sAC) isoforms of adenylyl cyclase are expressed in a tissue-specific manner, offering the potential for targeted therapeutic intervention. Direct activators, like forskolin and its derivatives, and indirect activators, such as G-protein coupled receptor (GPCR) agonists, can modulate AC activity. This compound (6-[3-(dimethylamino)propionyl] forskolin) is a derivative of the natural diterpene forskolin, developed to improve its pharmacological properties, including aqueous solubility and isoform selectivity.[1]

Comparative Analysis of Adenylyl Cyclase Activator Selectivity

Experimental evidence demonstrates that this compound exhibits a notable selectivity for the type V adenylyl cyclase (AC5) isoform, which is predominantly expressed in the heart. This selectivity profile distinguishes it from its parent compound, forskolin, which is a non-selective activator of most AC isoforms (AC1-8).

Quantitative Data Summary

The following table summarizes the isoform selectivity of this compound in comparison to forskolin. The data is presented as fold activation relative to a forskolin control, as reported in studies using insect cell membranes overexpressing specific AC isoforms.

CompoundAdenylyl Cyclase IsoformFold Activation vs. Forskolin (50 µM)[2][3]
This compound Type II (AC2)1.04 ± 0.02
Type III (AC3)0.89 ± 0.03
Type V (AC5) 1.87 ± 0.02
Forskolin Type II (AC2)1.00
Type III (AC3)1.00
Type V (AC5)1.00

Note: Data represents the mean ± standard error. The increased fold activation for AC5 by this compound is statistically significant (P < 0.05).

In addition to the membrane-based assays, studies in HEK293 cells stably overexpressing the type V isoform showed that this compound increased cAMP accumulation 1.57 ± 0.13-fold more than forskolin.[2][3] This enhanced potency and selectivity for the cardiac AC5 isoform underscore the potential of this compound in cardiovascular research and drug development.[2][3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to determine isoform selectivity, the following diagrams illustrate the key pathways and experimental procedures.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

This diagram illustrates the activation of adenylyl cyclase through a Gs-protein coupled receptor, a common indirect mechanism for increasing intracellular cAMP. Direct activators like this compound and forskolin bypass the receptor and directly stimulate the adenylyl cyclase enzyme.

GPCR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation AC Adenylyl Cyclase cAMP cAMP G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP 3. GDP/GTP Exchange G_alpha_GTP->AC ATP ATP ATP:e->cAMP:w 5. Conversion PKA Protein Kinase A cAMP->PKA 6. Activation Cellular_Response Cellular Response PKA->Cellular_Response 7. Phosphorylation NKH477_FSK This compound / Forskolin NKH477_FSK->AC Direct Activation

Caption: GPCR signaling pathway leading to cAMP production.

Experimental Workflow for Determining Adenylyl Cyclase Isoform Selectivity

This diagram outlines the key steps involved in assessing the isoform-specific effects of compounds like this compound.

Experimental Workflow cluster_prep Preparation cluster_assay Adenylyl Cyclase Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Sf9 insect cells) Transfection 2. Transfection with specific AC isoform cDNA Cell_Culture->Transfection Membrane_Prep 3. Cell Lysis & Membrane Isolation Transfection->Membrane_Prep Incubation 4. Incubation of Membranes with: - Test Compound (e.g., this compound) - [α-32P]ATP - Other cofactors (Mg2+, etc.) Membrane_Prep->Incubation Termination 5. Reaction Termination Incubation->Termination Separation 6. Separation of [32P]cAMP (Dowex & Alumina (B75360) Chromatography) Termination->Separation Quantification 7. Scintillation Counting to quantify [32P]cAMP Separation->Quantification Calculation 8. Calculation of AC Activity (pmol cAMP/min/mg protein) Quantification->Calculation Comparison 9. Comparison of activity across different AC isoforms Calculation->Comparison

Caption: Workflow for AC isoform selectivity determination.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and other adenylyl cyclase activators.

Overexpression of Adenylyl Cyclase Isoforms in Insect Cells
  • Cell Line: Spodoptera frugiperda (Sf9) insect cells are commonly used due to their low endogenous adenylyl cyclase activity.

  • Transfection: Recombinant baculoviruses containing the cDNA for the desired human adenylyl cyclase isoform (e.g., AC2, AC3, or AC5) are used to infect Sf9 cells.

  • Cell Culture: Sf9 cells are grown in a suitable medium (e.g., Grace's insect medium supplemented with 10% fetal bovine serum) and incubated at 27°C.

  • Harvesting: Cells are typically harvested 48-72 hours post-infection.

Preparation of Cell Membranes
  • Cell Lysis: Harvested cells are washed with a cold phosphate-buffered saline (PBS) and then resuspended in a hypotonic lysis buffer (e.g., 20 mM HEPES, pH 8.0, 1 mM EDTA, 2 mM MgCl2, 1 mM dithiothreitol, and protease inhibitors).

  • Homogenization: The cell suspension is homogenized using a Dounce homogenizer.

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g) to remove nuclei and unbroken cells. The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the cell membranes.

  • Resuspension: The membrane pellet is washed and resuspended in a storage buffer. Protein concentration is determined using a standard method like the Bradford assay.

Adenylyl Cyclase Activity Assay
  • Reaction Mixture: The assay is typically performed in a final volume of 100 µL containing:

    • HEPES buffer (pH 8.0)

    • [α-³²P]ATP (as a tracer)

    • Unlabeled ATP

    • MgCl₂ (as a cofactor)

    • cAMP (to inhibit phosphodiesterases)

    • A GTP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)

    • The test compound (e.g., this compound, forskolin) at various concentrations.

    • Membrane preparation (containing the specific AC isoform).

  • Incubation: The reaction is initiated by the addition of the membrane preparation and incubated at 30°C for a defined period (e.g., 10-20 minutes).

  • Termination: The reaction is stopped by the addition of a solution containing sodium dodecyl sulfate (B86663) (SDS), ATP, and unlabeled cAMP.

  • Separation of Labeled cAMP: The newly synthesized [³²P]cAMP is separated from the unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina columns.

  • Quantification: The amount of [³²P]cAMP is quantified by liquid scintillation counting.

  • Data Analysis: Adenylyl cyclase activity is expressed as pmol of cAMP formed per minute per milligram of membrane protein. Dose-response curves are generated to determine the EC₅₀ and maximal activation for each compound on each AC isoform.

Conclusion

This compound emerges as a valuable research tool and potential therapeutic agent due to its enhanced water solubility and, most notably, its selectivity for the type V adenylyl cyclase isoform. This characteristic allows for more targeted modulation of the cAMP signaling pathway, particularly in cardiac tissues where AC5 is predominantly expressed. The provided data and protocols offer a framework for researchers to further investigate the nuanced roles of different adenylyl cyclase isoforms and to screen for novel, isoform-selective modulators. The continued exploration of compounds like this compound will undoubtedly contribute to a deeper understanding of cAMP signaling and the development of more precise therapeutic strategies.

References

A Comparative Analysis of NKH477 and Cyclosporin A in Immunosuppression

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance and mechanisms of two distinct immunosuppressive agents.

In the landscape of immunosuppressive therapies, the constant search for more effective and safer agents is paramount. This guide provides a detailed comparative study of two such agents: NKH477, a water-soluble forskolin (B1673556) derivative that acts as a direct adenylyl cyclase activator, and Cyclosporin A, a well-established calcineurin inhibitor. This comparison delves into their mechanisms of action, supported by experimental data on their efficacy in modulating immune responses.

At a Glance: Key Differences

FeatureThis compoundCyclosporin A
Drug Class Adenylyl Cyclase ActivatorCalcineurin Inhibitor
Primary Mechanism Increases intracellular cyclic AMP (cAMP)Inhibits calcineurin, blocking NFAT activation
Effect on IL-2 Suppresses productionBlocks gene transcription
Key Signaling Molecule Protein Kinase A (PKA)Calcineurin

Mechanism of Action: Divergent Pathways to Immunosuppression

The immunosuppressive effects of this compound and Cyclosporin A stem from their distinct interactions with intracellular signaling cascades within T-lymphocytes.

This compound: The cAMP-PKA Pathway

This compound, as a forskolin derivative, directly activates adenylyl cyclase, the enzyme responsible for converting ATP into cyclic AMP (cAMP).[1] This elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates C-terminal Src kinase (Csk), which then inhibits Lck, a critical kinase in the T-cell receptor (TCR) signaling pathway. By dampening the initial stages of TCR signaling, this compound effectively suppresses T-cell activation and subsequent immune responses.

Cyclosporin A: The Calcineurin-NFAT Pathway

Cyclosporin A operates through a different, well-characterized pathway. It binds to the intracellular protein cyclophilin, forming a complex that specifically inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[2][3] Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[3] By inhibiting calcineurin, Cyclosporin A prevents the dephosphorylation and subsequent nuclear translocation of NFAT, a crucial transcription factor for the expression of interleukin-2 (B1167480) (IL-2) and other pro-inflammatory cytokines.[2][3] The blockade of IL-2 gene transcription is a cornerstone of Cyclosporin A's potent immunosuppressive activity.[2]

Performance Data: A Comparative Overview

Experimental data highlights the immunosuppressive capabilities of both compounds in various in vitro and in vivo models.

In Vitro Immunosuppressive Activity
AssayThis compoundCyclosporin A
T-Cell Proliferation (MLR) Suppresses T-cell proliferation[1]IC50: 0.6 - >1000 ng/mL (dependent on co-stimulation)
Cytotoxic T-Lymphocyte (CTL) Generation Suppresses the generation of CTLs[1]-
Interleukin-2 (IL-2) Production Suppresses production in MLR and mitogen response[1]Inhibits production

Note: The IC50 for Cyclosporin A in T-cell proliferation is highly dependent on the specific co-stimulatory signals present.

In Vivo Efficacy: Murine Cardiac Allograft Model

A comparative study in a murine cardiac allograft model provides valuable insights into the in vivo potency of this compound and Cyclosporin A.

Treatment GroupMedian Graft Survival Time (Days)
Saline (Control) 10[1]
This compound (1 mg/kg/day) 12[1]
This compound (3 mg/kg/day) 15[1]
Cyclosporin A (40 mg/kg/day) 15.5[1]

These results indicate that a high dose of this compound (3 mg/kg/day) demonstrated comparable efficacy to a standard dose of Cyclosporin A in prolonging cardiac allograft survival in this acute rejection model.[1]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and experimental procedures discussed, the following diagrams are provided.

Signaling Pathways

NKH477_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to This compound This compound This compound->AC Activates PKA PKA cAMP->PKA Activates Csk Csk PKA->Csk Phosphorylates/ Activates Lck Lck Csk->Lck Inhibits TCR_Signal TCR Signaling Cascade Lck->TCR_Signal T_Cell_Activation T-Cell Activation Lck->T_Cell_Activation Inhibition of downstream signaling TCR_Signal->T_Cell_Activation CsA_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CsA Cyclosporin A Cyclophilin Cyclophilin CsA->Cyclophilin Binds to CsA_Complex CsA-Cyclophilin Complex CsA->CsA_Complex Cyclophilin->CsA_Complex Calcineurin Calcineurin CsA_Complex->Calcineurin Inhibits NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Translocates to nucleus and activates IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription MLR_Workflow cluster_prep Cell Preparation cluster_culture Co-culture cluster_analysis Analysis Responder Isolate Responder T-cells (Donor A) CoCulture Co-culture Responder and Stimulator Cells Responder->CoCulture Stimulator Isolate and Irradiate Stimulator Cells (Donor B) Stimulator->CoCulture Treatment Add this compound or Cyclosporin A CoCulture->Treatment Proliferation Measure T-cell Proliferation (e.g., [3H]-thymidine incorporation) Treatment->Proliferation CTL_Workflow cluster_generation CTL Generation cluster_assay Cytotoxicity Assay cluster_measurement Measurement Effector Co-culture Responder Spleen Cells (Donor A) with Irradiated Stimulator Spleen Cells (Donor B) Treatment_Gen Add this compound or Cyclosporin A Effector->Treatment_Gen Incubate Incubate Effector Cells with Labeled Target Cells Treatment_Gen->Incubate Target Label Target Cells (Donor B) with 51Cr Target->Incubate Measure Measure 51Cr Release Incubate->Measure IL2_Workflow cluster_stimulation Cell Stimulation cluster_collection Supernatant Collection cluster_quantification IL-2 Quantification Cells Culture Spleen Cells Stimulant Stimulate with Mitogen (e.g., Concanavalin A) Cells->Stimulant Treatment Add this compound or Cyclosporin A Stimulant->Treatment Collect Incubate and Collect Supernatant Treatment->Collect ELISA Measure IL-2 Levels by ELISA Collect->ELISA

References

Forskolin vs. NKH477: A Comparative Analysis of Water Solubility for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing adenylyl cyclase activators, the solubility of these compounds is a critical determinant of experimental design and therapeutic applicability. This guide provides a detailed comparison of the water solubility of forskolin (B1673556), a widely used natural diterpene, and its synthetic, water-soluble analog, NKH477. The information presented is supported by experimental data to facilitate informed selection for laboratory and preclinical studies.

Quantitative Solubility Data

The aqueous solubility of this compound is markedly higher than that of its parent compound, forskolin. The following table summarizes the quantitative water solubility data for both compounds.

CompoundChemical StructureMolecular Weight ( g/mol )Water Solubility
Forskolin C₂₂H₃₄O₇410.50Insoluble; ~0.1 mg/mL in 10% DMSO/PBS[1][2]
This compound C₂₇H₄₃NO₈ · HCl546.093 mg/mL to 10 mg/mL (up to 25 mM)

Experimental Protocols for Solubilization

The significant difference in hydrophilicity between forskolin and this compound necessitates distinct protocols for preparing aqueous solutions.

Forskolin Solubilization Protocol

Due to its poor water solubility, forskolin requires a two-step solubilization process for use in aqueous buffers.[2]

  • Primary Dissolution : Prepare a stock solution by dissolving forskolin in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. The solubility is approximately 30 mg/mL in DMSO and 15 mg/mL in ethanol.[2]

  • Aqueous Dilution : Dilute the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.2). For instance, diluting a DMSO stock solution 1:10 with PBS results in a final forskolin concentration of approximately 0.1 mg/mL.[2] It is recommended to add the DMSO stock solution to the aqueous buffer and not the reverse to prevent precipitation.[3] Note that aqueous solutions of forskolin are not stable and should be prepared fresh for each experiment.[2]

This compound Solubilization Protocol

As a water-soluble derivative, this compound can be dissolved directly in aqueous solutions.

  • Direct Dissolution : Weigh the desired amount of this compound hydrochloride salt.

  • Aqueous Addition : Add the aqueous buffer of choice directly to the solid compound.

  • Mixing : Vortex or mix gently to dissolve. Warming the solution may aid in achieving higher concentrations. Published data indicates solubility of up to 10 mg/mL or 25 mM in water.

Mechanism of Action: Adenylyl Cyclase Activation

Both forskolin and this compound exert their biological effects by directly activating adenylyl cyclase (AC), a key enzyme in cellular signaling.[4][5] This activation bypasses the need for G-protein coupled receptor (GPCR) stimulation, leading to a direct increase in intracellular levels of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[6] Elevated cAMP levels subsequently activate Protein Kinase A (PKA) and other downstream effectors, modulating a wide array of cellular functions.[7][8]

Adenylyl_Cyclase_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Activates G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_Protein->AC Activates Forskolin Forskolin / this compound Forskolin->AC Directly Activates (Bypasses GPCR/Gs) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Adenylyl Cyclase Signaling Pathway

Summary and Conclusion

The primary distinction between forskolin and its derivative this compound lies in their water solubility. Forskolin is a hydrophobic molecule that is practically insoluble in water, requiring the use of organic co-solvents for biological experiments.[1][2] In contrast, this compound is a hydrophilic, water-soluble analog designed for direct application in aqueous systems, offering significant advantages in ease of use and formulation.[9] While both compounds are potent, direct activators of adenylyl cyclase, this compound has been shown to be more potent in stimulating certain adenylyl cyclase isoforms, such as the cardiac-specific type V.[10] For researchers requiring a direct, receptor-independent method to elevate intracellular cAMP, the choice between forskolin and this compound will largely depend on the experimental system's tolerance for organic solvents and the need for a readily soluble compound.

References

A Comparative Guide to the Efficacy of NKH477 and Other Inotropic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel inotropic agent NKH477 with established alternatives, primarily dobutamine (B195870) and milrinone (B1677136). The information is supported by experimental data to aid in research and development decisions.

Introduction to Inotropic Agents

Inotropic agents are crucial in the management of heart failure, a condition characterized by the heart's inability to pump blood effectively. These agents work by altering the force of myocardial contraction. This guide focuses on this compound, a direct adenylate cyclase activator, and compares its efficacy with two widely used inotropes: dobutamine, a β-adrenergic agonist, and milrinone, a phosphodiesterase 3 (PDE3) inhibitor.

Mechanism of Action: A Tale of Three Pathways

The inotropic effects of this compound, dobutamine, and milrinone all converge on increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP), but through distinct upstream mechanisms. Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various proteins involved in calcium cycling within cardiomyocytes, ultimately enhancing contractility.

This compound: Direct Adenylate Cyclase Activation

This compound, a water-soluble derivative of forskolin (B1673556), bypasses membrane receptors and directly stimulates the catalytic subunit of adenylate cyclase.[1][2][3] This leads to a direct increase in the conversion of ATP to cAMP. This mechanism is particularly advantageous in states of β-adrenoceptor downregulation, a common feature in chronic heart failure, where the effectiveness of β-agonists like dobutamine may be diminished.[4][5]

NKH477_Pathway cluster_membrane Cardiomyocyte Membrane AC Adenylyl Cyclase cAMP cAMP AC->cAMP This compound This compound This compound->AC Direct Activation ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA PKA_active Protein Kinase A (active) PKA->PKA_active Ca_cycling ↑ Intracellular Ca²⁺ ↑ Contractility PKA_active->Ca_cycling

Caption: this compound Signaling Pathway.
Dobutamine: β-Adrenergic Receptor Stimulation

Dobutamine is a synthetic catecholamine that primarily acts as a β1-adrenergic receptor agonist.[6][7] Binding of dobutamine to these G-protein coupled receptors activates the associated Gs protein, which in turn stimulates adenylate cyclase to produce cAMP.[8] Its efficacy is dependent on the density and sensitivity of β1-receptors on the cardiomyocyte surface.

Dobutamine_Pathway cluster_membrane Cardiomyocyte Membrane Beta1_AR β1-Adrenergic Receptor Gs Gs Protein Beta1_AR->Gs AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Dobutamine Dobutamine Dobutamine->Beta1_AR ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA PKA_active Protein Kinase A (active) PKA->PKA_active Ca_cycling ↑ Intracellular Ca²⁺ ↑ Contractility PKA_active->Ca_cycling

Caption: Dobutamine Signaling Pathway.
Milrinone: Phosphodiesterase 3 (PDE3) Inhibition

Milrinone is a PDE3 inhibitor.[9][10] Instead of stimulating cAMP production, it prevents its breakdown. By inhibiting the PDE3 enzyme, which is responsible for hydrolyzing cAMP, milrinone increases the intracellular concentration of cAMP, leading to enhanced inotropic effects.[11] This mechanism is also independent of β-adrenergic receptors.[10]

Milrinone_Pathway cluster_membrane Cardiomyocyte AC Adenylyl Cyclase cAMP cAMP AC->cAMP PDE3 Phosphodiesterase 3 (PDE3) AMP AMP PDE3->AMP Milrinone Milrinone Milrinone->PDE3 Inhibition ATP ATP ATP->AC cAMP->PDE3 PKA Protein Kinase A (inactive) cAMP->PKA PKA_active Protein Kinase A (active) PKA->PKA_active Ca_cycling ↑ Intracellular Ca²⁺ ↑ Contractility PKA_active->Ca_cycling Langendorff_Workflow cluster_prep Heart Preparation cluster_perfusion Perfusion & Data Acquisition Isolate Isolate Heart from Animal Model Cannulate Cannulate Aorta Isolate->Cannulate Mount Mount on Langendorff Apparatus Cannulate->Mount Perfuse Retrograde Perfusion with Krebs-Henseleit Buffer Mount->Perfuse Stabilize Stabilization Period Perfuse->Stabilize Drug_Admin Administer Inotropic Agent (this compound, Dobutamine, etc.) Stabilize->Drug_Admin Record Record Hemodynamic Parameters (LVDP, HR, Coronary Flow) Drug_Admin->Record

References

Cross-Validation of NKH477: A Comparative Guide to its Anti-Proliferative and Pro-Apoptotic Effects in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of NKH477, a water-soluble forskolin (B1673556) derivative, across a panel of ten distinct cancer cell lines. This compound is a direct activator of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), a crucial secondary messenger in cellular signaling.

This guide summarizes the anti-proliferative and pro-apoptotic efficacy of this compound, presenting available quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Comparative Analysis of Anti-Proliferative Effects

This compound has demonstrated significant anti-proliferative effects in a broad spectrum of cancer cell lines. A key study by Alenzi FQ, et al. (2010) reported a greater than 70% inhibition of proliferation in all ten cancer cell lines tested.[1][2] The cell lines investigated represent a variety of cancer types, including breast (MCF7), colon (HT29, WiDr, RKO, SW480, SW620), skin (A431, A375), and prostate (Du145) cancers, as well as adenocarcinoma (H630).

While the aforementioned study provides a strong qualitative assessment of this compound's efficacy, specific half-maximal inhibitory concentration (IC50) values, which are crucial for a precise quantitative comparison, were not detailed in the available abstracts. Further investigation into the full-text publication is required to populate a comprehensive IC50 comparison table.

Table 1: Summary of this compound Anti-Proliferative Effects

Cell LineCancer TypeReported Proliferation InhibitionIC50 (µM)
MCF7Breast Adenocarcinoma>70%[1][2]Data not available
HT29Colorectal Adenocarcinoma>70%[1][2]Data not available
A431Skin Epidermoid Carcinoma>70%[1][2]Data not available
WiDrColorectal Adenocarcinoma>70%[1][2]Data not available
RKOColon Carcinoma>70%[1][2]Data not available
A375Amelanotic Melanoma>70%[1][2]Data not available
H630Colon Adenocarcinoma>70%[1][2]Data not available
Du145Prostate Carcinoma>70%[1][2]Data not available
SW480Colon Adenocarcinoma>70%[1][2]Data not available
SW620Colon Adenocarcinoma>70%[1][2]Data not available

Mechanism of Action: Adenylyl Cyclase Activation

This compound functions as a direct activator of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. This leads to an elevation of intracellular cAMP levels, which can, in turn, activate various downstream signaling pathways, including those involving protein kinase A (PKA). The anti-proliferative effects of increased cAMP in cancer cells are thought to be a key mechanism of this compound's action.[1][2] Notably, the anti-proliferative effects of cAMP in cancer may be regulated by the adenylyl-cyclase-V isoform, for which this compound shows greater selectivity compared to its parent compound, forskolin.[3]

NKH477_Signaling_Pathway This compound This compound AC Adenylyl Cyclase (Type V Isoform) This compound->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Effectors PKA->Downstream Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

This compound signaling pathway leading to inhibition of proliferation and induction of apoptosis.

Induction of Apoptosis

In addition to its anti-proliferative effects, this compound has been shown to induce dose-dependent apoptosis in cancer cells, leading to G1 cell cycle arrest.[1][2]

Table 2: Summary of this compound Pro-Apoptotic Effects

Cell LineCancer TypeApoptosis InductionCell Cycle Arrest
MCF7Breast AdenocarcinomaDose-dependent[1][2]G1 arrest[1][2]
HT29Colorectal AdenocarcinomaDose-dependent[1][2]G1 arrest[1][2]
A431Skin Epidermoid CarcinomaDose-dependent[1][2]G1 arrest[1][2]
WiDrColorectal AdenocarcinomaDose-dependent[1][2]G1 arrest[1][2]
RKOColon CarcinomaDose-dependent[1][2]G1 arrest[1][2]
A375Amelanotic MelanomaDose-dependent[1][2]G1 arrest[1][2]
H630Colon AdenocarcinomaDose-dependent[1][2]G1 arrest[1][2]
Du145Prostate CarcinomaDose-dependent[1][2]G1 arrest[1][2]
SW480Colon AdenocarcinomaDose-dependent[1][2]G1 arrest[1][2]
SW620Colon AdenocarcinomaDose-dependent[1][2]G1 arrest[1][2]

Experimental Protocols

The following are generalized protocols for the key experiments used to assess the effects of this compound. The specific parameters used in the foundational study by Alenzi FQ, et al. may vary.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Seed->Adhere Add_this compound Add this compound & Vehicle Control Adhere->Add_this compound Incubate_Treatment Incubate (e.g., 24-72h) Add_this compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

A generalized workflow for the MTT cell proliferation assay.
Apoptosis Assay (Annexin V Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane, an early marker of this process.

  • Cell Treatment: Treat cells with this compound at various concentrations for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide - PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Comparison with Forskolin

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent inhibitor of proliferation and an inducer of apoptosis across a diverse range of cancer cell lines. Its mechanism of action via the activation of adenylyl cyclase, particularly the type V isoform, presents a promising avenue for targeted cancer therapy.

To provide a more definitive comparative guide, future research should focus on:

  • Determining the specific IC50 values of this compound for each of the ten cancer cell lines.

  • Conducting direct comparative studies of this compound and forskolin to elucidate the impact of adenylyl cyclase isoform selectivity.

  • Investigating the expression levels of different adenylyl cyclase isoforms in these cancer cell lines to better understand the differential sensitivity to this compound.

This guide serves as a foundational resource for researchers interested in the anti-cancer potential of this compound and highlights the key areas where further investigation is warranted.

References

A Comparative Guide to the Specificity of NKH477 and Other Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the adenylyl cyclase activator NKH477 with a selection of phosphodiesterase (PDE) inhibitors, namely rolipram, milrinone, and sildenafil (B151). While this compound and PDE inhibitors both modulate cyclic nucleotide signaling, they do so through distinct mechanisms. This guide elucidates these differences through a review of their specificity, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction: Two Approaches to Modulating Cyclic Nucleotide Signaling

Cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are critical second messengers that regulate a vast array of physiological processes. The intracellular concentrations of these molecules are tightly controlled by a balance between their synthesis by adenylyl and guanylyl cyclases and their degradation by phosphodiesterases (PDEs).

Pharmacological manipulation of these pathways offers significant therapeutic potential. This can be achieved by either enhancing the synthesis of cyclic nucleotides or by inhibiting their degradation. This compound represents the former approach, as a direct activator of adenylyl cyclase. In contrast, rolipram, milrinone, and sildenafil are examples of the latter strategy, each selectively inhibiting different families of phosphodiesterases. Understanding the specificity of these compounds is paramount for their application in research and drug development.

Mechanism of Action and Specificity

This compound: An Adenylyl Cyclase Activator

This compound, a water-soluble derivative of forskolin, functions by directly activating adenylyl cyclase (AC), the enzyme responsible for the conversion of ATP to cAMP. This activation leads to a global increase in intracellular cAMP levels, thereby potentiating cAMP-mediated signaling pathways.

This compound has demonstrated a degree of selectivity for certain isoforms of adenylyl cyclase, with a notable preference for the cardiac isoform, type V adenylyl cyclase. This selectivity is a key feature that distinguishes it from its parent compound, forskolin.[1][2]

Phosphodiesterase Inhibitors: Targeting Cyclic Nucleotide Degradation

Phosphodiesterases are a large and diverse superfamily of enzymes, categorized into 11 families (PDE1-PDE11), which differ in their substrate specificity (cAMP, cGMP, or both), tissue distribution, and regulatory properties. PDE inhibitors exert their effects by preventing the hydrolysis of cAMP and/or cGMP, thereby increasing their intracellular concentrations in a compartment-specific manner.

  • Rolipram: A selective inhibitor of PDE4, an enzyme family primarily responsible for the hydrolysis of cAMP. PDE4 is predominantly expressed in inflammatory and immune cells, as well as in the brain.[3]

  • Milrinone: A selective inhibitor of PDE3, an enzyme that hydrolyzes cAMP and is inhibited by cGMP. PDE3 is highly expressed in cardiac and vascular smooth muscle.[4]

  • Sildenafil: A potent and selective inhibitor of PDE5, which specifically hydrolyzes cGMP. PDE5 is highly expressed in the corpus cavernosum and the pulmonary vasculature.[5]

Quantitative Comparison of Specificity

The following tables summarize the quantitative data on the potency and selectivity of this compound and the selected PDE inhibitors.

Table 1: Potency and Selectivity of this compound for Adenylyl Cyclase Isoforms

CompoundTarget IsoformRelative Potency vs. ForskolinReference
This compound Type V AC~1.87-fold more potent[1]
Type II ACSimilar potency (~1.04-fold)[1]
Type III ACLess potent (~0.89-fold)[1]

EC50 for bronchodilation has been reported as 32.6 nM.[2][6]

Table 2: Inhibitory Potency (IC50) of Selected Phosphodiesterase Inhibitors

PDE IsoformRolipram (nM)Milrinone (nM)Sildenafil (nM)
PDE1 >100,000>10,000280
PDE2 >100,000>10,000>10,000
PDE3 >100,000420[4]7,400
PDE4 313[3]>10,000>10,000
PDE5 >10,00015,000[7][8]3.4 - 4[5][9]
PDE6 >10,000>10,00035
PDE7 >10,000>10,000>10,000
PDE8 >10,000>10,000>10,000
PDE9 >10,000>10,000>10,000
PDE10 >10,000>10,0003,500
PDE11 >10,000>10,000250

Note: IC50 values can vary depending on the specific experimental conditions. The data presented here are compiled from various sources for comparative purposes.

Signaling Pathways

The diagrams below, generated using the DOT language, illustrate the distinct mechanisms by which this compound and PDE inhibitors modulate cyclic nucleotide signaling pathways.

Signaling_Pathway_this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR binds G_protein G Protein GPCR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response phosphorylates This compound This compound This compound->AC directly activates

Figure 1. this compound Signaling Pathway.

Signaling_Pathway_PDE_Inhibitors cluster_intracellular Intracellular Space ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP synthesizes cGMP cGMP GC->cGMP synthesizes PKA Protein Kinase A cAMP->PKA activates PDE Phosphodiesterase cAMP->PDE hydrolyzed by PKG Protein Kinase G cGMP->PKG activates cGMP->PDE hydrolyzed by Cellular_Response_cAMP cAMP-mediated Response PKA->Cellular_Response_cAMP phosphorylates Cellular_Response_cGMP cGMP-mediated Response PKG->Cellular_Response_cGMP phosphorylates AMP AMP PDE->AMP GMP GMP PDE->GMP PDE_Inhibitor PDE Inhibitor (e.g., Rolipram, Milrinone, Sildenafil) PDE_Inhibitor->PDE inhibits

Figure 2. PDE Inhibitor Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of adenylyl cyclase activators and phosphodiesterase inhibitors.

Adenylyl Cyclase Activity Assay (Radioligand Binding Assay)

This protocol describes a method to measure the enzymatic activity of adenylyl cyclase by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP.

Materials:

  • Cell membranes expressing the adenylyl cyclase isoform of interest

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT

  • ATP regenerating system: 10 mM creatine (B1669601) phosphate, 50 µg/mL creatine kinase

  • [α-³²P]ATP

  • Unlabeled ATP

  • This compound or other test compounds

  • Stop Solution: 1% SDS, 40 mM ATP, 1.4 mM cAMP

  • Dowex AG 50W-X4 resin

  • Alumina (B75360) columns

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell membranes, assay buffer, ATP regenerating system, and the test compound (this compound) at various concentrations.

  • Initiation: Start the reaction by adding a mixture of [α-³²P]ATP and unlabeled ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding the Stop Solution.

  • Separation: Separate the [³²P]cAMP from the unreacted [α-³²P]ATP using sequential chromatography over Dowex and alumina columns.

  • Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

  • Data Analysis: Calculate the adenylyl cyclase activity as the amount of [³²P]cAMP produced per unit time per milligram of protein. Plot the activity against the concentration of this compound to determine the EC50 value.

AC_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Membranes, Buffer, ATP-Regen, Test Compound) Start->Prepare_Reaction_Mix Initiate_Reaction Initiate with [α-³²P]ATP Prepare_Reaction_Mix->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate_Reaction Add Stop Solution Incubate->Terminate_Reaction Separate_cAMP Separate [³²P]cAMP via Dowex and Alumina Columns Terminate_Reaction->Separate_cAMP Quantify_Radioactivity Quantify with Scintillation Counter Separate_cAMP->Quantify_Radioactivity Analyze_Data Calculate Activity and EC50 Quantify_Radioactivity->Analyze_Data End End Analyze_Data->End

Figure 3. Adenylyl Cyclase Assay Workflow.
Phosphodiesterase Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of compounds against a specific PDE isoform.

Materials:

  • Purified recombinant PDE enzyme

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA

  • Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)

  • Binding agent (a molecule that binds to the hydrolyzed product, e.g., AMP or GMP)

  • Test inhibitor (e.g., rolipram, milrinone, or sildenafil) at various concentrations

  • 384-well microplate

  • Fluorescence polarization plate reader

Procedure:

  • Plate Setup: Add the test inhibitor at various concentrations to the wells of a 384-well plate. Include controls for 0% and 100% inhibition.

  • Enzyme Addition: Add the purified PDE enzyme to each well (except for the no-enzyme control).

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorescently labeled substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Add the binding agent to stop the reaction and allow for the binding to the hydrolyzed product.

  • Measurement: Read the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

PDE_Assay_Workflow Start Start Plate_Setup Plate Setup with Test Inhibitor and Controls Start->Plate_Setup Add_Enzyme Add PDE Enzyme Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate at Room Temperature Add_Enzyme->Pre_Incubate Initiate_Reaction Add Fluorescent Substrate Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at Room Temperature Initiate_Reaction->Incubate_Reaction Stop_and_Detect Add Binding Agent to Stop and Generate Signal Incubate_Reaction->Stop_and_Detect Measure_FP Measure Fluorescence Polarization Stop_and_Detect->Measure_FP Analyze_Data Calculate % Inhibition and IC50 Measure_FP->Analyze_Data End End Analyze_Data->End

Figure 4. PDE Inhibition Assay Workflow.

Conclusion

This compound and phosphodiesterase inhibitors represent two distinct and valuable classes of pharmacological tools for modulating cyclic nucleotide signaling. This compound offers a means to globally elevate cAMP levels through the direct activation of adenylyl cyclase, with some selectivity for the cardiac isoform. In contrast, PDE inhibitors such as rolipram, milrinone, and sildenafil provide a more targeted approach by inhibiting the degradation of cAMP or cGMP in specific cellular compartments defined by the expression of the respective PDE isoforms. The choice between these agents will depend on the specific research question or therapeutic goal, with the quantitative data and experimental protocols provided in this guide serving as a valuable resource for their effective application.

References

Safety Operating Guide

Navigating the Safe Disposal of NKH477: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper handling and disposal of chemical compounds is a critical component of maintaining a safe and compliant work environment. NKH477, a water-soluble forskolin (B1673556) derivative and potent adenylyl cyclase activator, requires careful consideration for its disposal due to its acute toxicity and potential environmental hazards.[1][2][3][4] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the safety of personnel and adherence to regulatory standards.

Essential Safety and Handling Properties

Before initiating any disposal procedures, it is crucial to be aware of the key safety and handling properties of this compound. This information informs the necessary precautions and the rationale behind the recommended disposal protocol.

PropertyValueCitation
Hazard Classification Acute Toxicity 2, Oral (Fatal if swallowed)[4]
GHS Pictogram GHS06 (Skull and Crossbones)[4]
Hazard Statement H300: Fatal if swallowed[4]
Storage Class 6.1A - Combustible, acutely toxic hazardous materials[4]
Water Hazard Class WGK 3 (Hazardous to aquatic environments)[4][5]
Form Solid, powder[4][6]
Solubility Soluble in water to 25 mM[6]

Step-by-Step Disposal Protocol for this compound

The recommended procedure for the disposal of this compound emphasizes a safety-first approach, treating it as a hazardous chemical waste. Adherence to institutional and local regulations is paramount.

I. Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Work Area: All handling of solid this compound and preparation for disposal should be conducted in a certified chemical fume hood to prevent inhalation.

II. Segregation and Waste Collection

  • Identify as Hazardous Waste: Treat all forms of this compound waste—including pure compound, contaminated solutions, and contaminated lab materials (e.g., pipette tips, weighing paper, gloves)—as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with non-hazardous materials such as regular trash or sewer-disposable liquids.[5] Proper segregation is essential to prevent environmental contamination and ensure correct disposal by waste management professionals.[5]

  • Use Designated Containers: Collect all this compound waste in a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical and any solvents used.

III. Labeling of Waste Containers

Proper labeling is a critical step for ensuring safe handling and disposal by your institution's environmental health and safety (EHS) personnel. The label should include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound (Colforsin dapropate hydrochloride)".

  • The quantity of the waste.

  • Relevant hazard warnings, such as "Acutely Toxic" and "Hazardous to Aquatic Life".

IV. Disposal of Contaminated Materials and Empty Containers

  • Solid Waste: Contaminated disposable items such as gloves, weighing paper, and pipette tips should be placed directly into the designated solid hazardous waste container.

  • Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or ethanol) before disposal.[7] The rinsate from this process is also considered hazardous waste and must be collected in a designated liquid hazardous waste container. The rinsed, de-labeled container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic.[5]

V. Arranging for Professional Disposal

Under no circumstances should this compound or its solutions be disposed of down the drain.[5][8][9]

  • Contact EHS: Once your hazardous waste container is ready for collection, contact your institution's Environmental Health and Safety (EHS) department or the designated waste management provider.[5] They are equipped to handle and dispose of hazardous chemical waste in compliance with all local, state, and federal regulations.

  • Follow Institutional Protocols: Always consult and adhere to your institution's specific chemical hygiene plan and waste disposal protocols.[5] Your EHS department is the primary resource for guidance.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

NKH477_Disposal_Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Protocols & Chemical Hygiene Plan start->consult_ehs identify_waste Identify Waste Type consult_ehs->identify_waste solid_waste Solid Waste (Unused compound, contaminated gloves, etc.) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Contaminated solutions, rinsate) identify_waste->liquid_waste Liquid empty_container Empty Original Container identify_waste->empty_container Container collect_solid Place in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse contact_ehs Arrange for Pickup by EHS/Hazardous Waste Contractor collect_solid->contact_ehs collect_liquid->contact_ehs dispose_rinsate Collect Rinsate in Liquid Hazardous Waste Container triple_rinse->dispose_rinsate dispose_container Dispose of Clean Container per Institutional Guidelines triple_rinse->dispose_container dispose_rinsate->collect_liquid end End: Proper Disposal Complete contact_ehs->end

This compound Disposal Decision Workflow

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling NKH477

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling and disposal of NKH477. The following procedural guidance is designed to answer specific operational questions, ensuring the safe and effective use of this compound in a laboratory setting.

Compound Information at a Glance

This compound is a water-soluble analog of forskolin (B1673556) and a potent activator of adenylyl cyclase, with some selectivity for the cardiac (type V) isoform.[1][2] As a biologically active compound, it requires careful handling to prevent unintended exposure and ensure experimental integrity.

PropertyValue
CAS Number 138605-00-2[1][2][3]
Molecular Formula C27H43NO8.HCl[1]
Molecular Weight 546.1 g/mol [1][3]
Appearance Crystalline solid[2]
Solubility Water (up to 40 mM), DMSO (up to 30 mg/mL), DMF (up to 20 mg/mL), Ethanol (up to 2.5 mg/mL)[1][2]
Storage Desiccate at +4°C[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. Given its powdered form and biological activity, the following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile or neoprene chemotherapy-rated gloves (ASTM D6978).[4]Prevents skin contact and absorption. Double-gloving provides an extra barrier, and the outer glove can be removed immediately in case of a splash. Powder-free gloves prevent inhalation of aerosolized compound.[5]
Eye and Face Protection Chemical safety goggles and a face shield.[6][7]Protects against splashes and airborne particles entering the eyes and mucous membranes.
Respiratory Protection A fit-tested N95 or higher-rated respirator.[4][8]Essential when handling the powdered form to prevent inhalation of airborne particles.
Body Protection A disposable, long-sleeved gown with a closed back and knit cuffs.[4][6]Protects skin and personal clothing from contamination. Gowns should be changed every 2-3 hours or immediately if contaminated.[4][6]
Foot Protection Closed-toe shoes and two pairs of shoe covers.[4]Protects against spills and prevents tracking of contaminants outside the work area.

Operational Plan: From Receipt to Use

Adherence to a strict operational workflow is critical for safety and to maintain the integrity of the compound.

Receiving and Storage
  • Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage.

  • Don PPE: Before opening the shipping container, don the appropriate PPE as outlined in the table above.

  • Verify Compound: Check the label and Certificate of Analysis to confirm the identity and purity of the compound.

  • Storage: Store the container in a designated, clearly labeled, and secure location at +4°C, desiccated, away from incompatible materials.[1]

Preparation of Stock Solutions

The following protocol describes the preparation of a 10 mM stock solution of this compound in sterile water.

Materials:

  • This compound solid

  • Sterile, deionized water

  • Analytical balance

  • Weighing paper

  • Spatula

  • Sterile conical tube or volumetric flask

  • Vortex mixer

  • Sterile, single-use aliquoting tubes

Procedure:

  • Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation.

  • Calculate Mass: To prepare 10 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.010 L * 546.1 g/mol * 1000 mg/g = 54.61 mg

  • Weigh Compound: In a chemical fume hood, carefully weigh 54.61 mg of this compound onto weighing paper.

  • Dissolve: Transfer the weighed compound to a sterile conical tube. Add a small amount of sterile water to dissolve the solid, then bring the total volume to 10 mL.

  • Mix: Cap the tube and vortex until the solid is completely dissolved.

  • Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

  • Store: Store the aliquots at -20°C or -80°C for long-term stability, protected from light.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure. Treat all this compound waste as hazardous chemical waste.

Waste Segregation
  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weighing paper, and empty vials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused or expired stock solutions, and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure
  • Consult Institutional Guidelines: Always follow your institution's specific chemical hygiene plan and waste disposal protocols. Contact your Environmental Health and Safety (EHS) department for guidance.

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required information.

  • Arrange for Pickup: Contact your institution's EHS department or designated waste management provider to arrange for the collection and disposal of the chemical waste.

Visualizing the Mechanism of Action

As an activator of adenylyl cyclase, this compound initiates a well-understood signaling cascade. The following diagram illustrates this pathway.

Adenylyl_Cyclase_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds G_Protein G-Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates NKH477_node This compound NKH477_node->AC Directly Activates

Caption: Adenylyl cyclase signaling pathway activated by this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NKH477
Reactant of Route 2
Reactant of Route 2
NKH477

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.